Mitiperstat
Description
Structure
3D Structure
Properties
CAS No. |
1933460-19-5 |
|---|---|
Molecular Formula |
C15H15ClN4OS |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
1-[[2-[(1R)-1-aminoethyl]-4-chlorophenyl]methyl]-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H15ClN4OS/c1-8(17)11-6-10(16)3-2-9(11)7-20-12-4-5-18-13(12)14(21)19-15(20)22/h2-6,8,18H,7,17H2,1H3,(H,19,21,22)/t8-/m1/s1 |
InChI Key |
BHKKSKOHRFHHIN-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)CN2C3=C(C(=O)NC2=S)NC=C3)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)CN2C3=C(C(=O)NC2=S)NC=C3)N |
Origin of Product |
United States |
Foundational & Exploratory
Mitiperstat (AZD4831): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitiperstat (AZD4831) is an investigational, orally administered, irreversible inhibitor of myeloperoxidase (MPO). Developed by AstraZeneca, it represents a novel therapeutic approach targeting the pathways of inflammation and oxidative stress, which are implicated in a variety of cardiovascular and metabolic diseases. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the relevant biological pathways and study designs.
Core Mechanism of Action: Myeloperoxidase Inhibition
The primary pharmacological target of this compound is Myeloperoxidase (MPO), a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils.
1.1. The Pathophysiological Role of Myeloperoxidase (MPO)
Under normal physiological conditions, MPO is a critical component of the innate immune system's defense against microbial pathogens. Upon neutrophil activation at sites of inflammation, MPO is released into the extracellular space. It catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.
However, in chronic inflammatory states such as heart failure, MPO activity becomes excessive and detrimental. Overproduction of MPO and its reactive products leads to:
-
Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components.
-
Endothelial Dysfunction: MPO scavenges nitric oxide (NO), a key vasodilator, thereby impairing microvascular function.
-
Tissue Fibrosis and Remodeling: MPO-derived oxidants promote inflammation and contribute to interstitial fibrosis and adverse tissue remodeling, particularly in the myocardium.
1.2. This compound's Irreversible Inhibition
This compound is a mechanism-based, covalent inhibitor of MPO. It binds irreversibly to the enzyme, leading to a sustained reduction in its activity. By inhibiting MPO, this compound effectively blocks the production of hypochlorous acid and other downstream reactive species. This action is hypothesized to reduce inflammation, mitigate oxidative stress, decrease fibrosis, and improve the function of the microvasculature.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound (AZD4831) action on the MPO pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and clinical studies of this compound.
Table 1: In Vitro Potency and Selectivity
| Target | IC₅₀ Value | Notes |
| Myeloperoxidase (MPO) | 1.5 nM | Demonstrates high potency for its primary target. |
| Thyroid Peroxidase (TPO) | 0.69 µM (>450-fold selective vs. MPO) | High selectivity against TPO is crucial for avoiding thyroid-related side effects. |
| CYP3A4 | 6 µM | Weak inhibitory activity, suggesting a lower potential for drug-drug interactions. |
Table 2: Clinical Pharmacodynamic & Pharmacokinetic Data
| Parameter | Finding | Study/Context |
| MPO Activity Reduction | 69% reduction from baseline to day 30. | Phase IIa SATELLITE trial (HFpEF patients). |
| Placebo-Adjusted MPO Reduction | 75% reduction from baseline to end-of-treatment. | Phase IIa SATELLITE trial. |
| Target Engagement | >50% MPO inhibition at low nanomolar plasma concentrations. | Phase I study in healthy volunteers. |
| Elimination Half-life | Approximately 40-70 hours. | Phase I study, supporting once-daily dosing. |
| Steady State | Achieved within 10 days of once-daily dosing. | Phase I study. |
Experimental Protocols
The mechanism of action and clinical effects of this compound have been elucidated through a series of structured clinical trials.
Phase I: Multiple Ascending Dose Study in Healthy Volunteers (e.g., NCT03136991)
-
Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.
-
Design: A randomized, single-blind, placebo-controlled, multiple ascending dose study.
-
Participants: Healthy male volunteers, typically aged 18-50 years.
-
Methodology:
-
Subjects are randomized into cohorts to receive either a specific dose of this compound or a placebo, administered once daily for a set period (e.g., 14 days).
-
Doses are escalated in subsequent cohorts after safety reviews.
-
Serial blood samples are collected to determine plasma concentrations of this compound (PK analysis) and to measure MPO activity (PD analysis).
-
Safety is monitored through vital signs, ECGs, clinical laboratory tests, and recording of adverse events.
-
-
Key Endpoints: Safety and tolerability, PK parameters (Cmax, AUC, half-life), and the dose-response relationship for MPO inhibition.
Phase IIb: Efficacy and Safety Study in Patients (e.g., ENDEAVOR Trial - NCT04986202)
-
Objective: To evaluate the efficacy and safety of this compound in patients with heart failure with preserved or mildly reduced ejection fraction (HFpEF/HFmrEF).
-
Design: A randomized, double-blind, placebo-controlled, multi-center trial.
-
Participants: Patients diagnosed with symptomatic heart failure and a left ventricular ejection fraction >40%, with evidence of elevated natriuretic peptides and structural heart disease.
-
Methodology:
-
Eligible patients are randomized (e.g., 1:1:1) to receive one of two doses of this compound (e.g., 2.5 mg, 5 mg) or a matching placebo, once daily.
-
Treatment continues for a predefined period (e.g., 48 weeks).
-
Primary efficacy endpoints are assessed at specified time points (e.g., 16 or 24 weeks). These often include changes in symptom scores (e.g., Kansas City Cardiomyopathy Questionnaire - KCCQ) and functional capacity (e.g., 6-minute walk distance - 6MWD).
-
Secondary endpoints can include changes in biomarkers (e.g., NT-proBNP), echocardiographic parameters, and rates of cardiovascular events like heart failure hospitalizations.
-
Safety and tolerability are monitored throughout the study.
-
Experimental Workflow for a Phase II Clinical Trial
Caption: Generalized workflow for a Phase II clinical trial like ENDEAVOR.
Clinical Findings and Future Directions
Clinical development has focused primarily on HFpEF, a condition characterized by systemic inflammation and microvascular dysfunction.
-
Target Engagement Confirmed: The Phase IIa SATELLITE trial successfully demonstrated that this compound achieves significant MPO inhibition in patients with HFpEF.
-
Efficacy in HFpEF: The larger Phase IIb ENDEAVOR trial, however, did not meet its primary endpoints. This compound failed to show a statistically significant improvement in symptom burden (KCCQ score) or exercise capacity (6-minute walk distance) compared to placebo.
-
Exploratory Signals: Despite the neutral primary results, exploratory analyses of the ENDEAVOR trial suggested a potential reduction in heart failure hospitalizations. Furthermore, proteomics analysis indicated that this compound may reduce monocyte activation by decreasing mitochondrial stress, a mechanism that warrants further investigation.
-
Other Indications: this compound is also being investigated in preclinical or clinical stages for other inflammatory conditions, including non-alcoholic fatty liver disease (NAFLD), chronic obstructive pulmonary disease (COPD), and chronic kidney disease.
Conclusion
This compound (AZD4831) is a potent and selective irreversible inhibitor of myeloperoxidase. Its mechanism of action is centered on reducing MPO-driven oxidative stress and inflammation, thereby aiming to improve microvascular function and mitigate tissue damage. While clinical trials have successfully confirmed its ability to engage its target in patients, the translation of this pharmacological activity into improved symptoms and functional capacity in HFpEF has not been established. Future research may focus on patient populations where MPO-driven inflammation is a more dominant pathological driver or on clinical endpoints, such as hospitalization rates, where promising signals have been observed.
Mitiperstat: An In-Depth Technical Guide to a Novel Irreversible Myeloperoxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitiperstat (AZD4831) is a first-in-class, orally bioavailable, irreversible inhibitor of myeloperoxidase (MPO), a heme-containing enzyme implicated in the pathophysiology of various inflammatory and cardiovascular diseases. By selectively and covalently binding to MPO, this compound effectively suppresses the production of hypochlorous acid and other reactive oxygen species, thereby mitigating oxidative stress, inflammation, and endothelial dysfunction. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of MPO inhibition.
Introduction
Myeloperoxidase (MPO) is a critical component of the innate immune system, primarily found in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, MPO is released into the extracellular space where it catalyzes the conversion of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into hypochlorous acid (HOCl), a potent oxidizing and microbicidal agent. While essential for host defense, excessive or dysregulated MPO activity contributes to oxidative stress and tissue damage in a range of chronic inflammatory conditions, including cardiovascular diseases. Elevated MPO levels have been identified as an independent risk factor for coronary artery disease, and the enzyme is implicated in the pathophysiology of heart failure with preserved ejection fraction (HFpEF).[2]
This compound (formerly AZD4831) is a novel, potent, and selective irreversible inhibitor of MPO.[3] Its mechanism-based inhibition offers the potential for sustained target engagement and therapeutic efficacy.[4] This guide will delve into the technical details of this compound, from its biochemical activity to its clinical evaluation.
Chemical and Physical Properties
This compound is a small molecule with the following properties:
| Property | Value |
| IUPAC Name | 1-[[2-[(1R)-1-aminoethyl]-4-chlorophenyl]methyl]-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one[5][6] |
| Synonyms | AZD4831, AZD-4831[5] |
| Molecular Formula | C₁₅H₁₅ClN₄OS[5] |
| Molecular Weight | 334.8 g/mol [5] |
| CAS Number | 1933460-19-5[5] |
Mechanism of Action
This compound is a mechanism-based irreversible inhibitor of MPO.[4] The enzyme catalyzes the oxidation of this compound, which then forms a covalent bond with the heme prosthetic group of MPO, leading to its irreversible inactivation.[7][8] This targeted inhibition prevents the generation of hypochlorous acid and other downstream reactive species, thereby reducing inflammation and improving microvascular function.[9][10]
Signaling Pathway
MPO-generated reactive oxygen species, particularly hypochlorous acid, can activate pro-fibrotic signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway. By inhibiting MPO, this compound can indirectly modulate this pathway, potentially reducing fibrosis, a key pathological feature in conditions like HFpEF.
Quantitative Data
Preclinical Data
| Parameter | Value | Species/System | Reference |
| MPO IC₅₀ | 1.5 nM | Purified Human MPO | [10] |
| TPO IC₅₀ | 0.69 µM | Purified Thyroid Peroxidase | [10] |
| CYP3A4 IC₅₀ | 6 µM | - | [10] |
Clinical Trial Data
SATELLITE Trial (Phase IIa) [11][12]
| Parameter | This compound (5 mg) | Placebo | p-value |
| Number of Patients | 27 | 14 | - |
| Median Age (years) | 74.0 | - | - |
| Male (%) | 53.7 | - | - |
| Change in MPO Activity from Baseline to Day 90 (%) | >50% reduction | - | <0.001 (placebo-adjusted) |
| Placebo-Adjusted MPO Activity Reduction (%) | 75% (95% CI: 48, 88) | - | <0.001 |
ENDEAVOR Trial (Phase IIb/III) [5][9][13]
| Parameter | This compound (2.5 mg + 5.0 mg pooled) | Placebo | p-value |
| Number of Patients | 475 | 236 | - |
| Change in KCCQ-TSS at 16 weeks | - | - | 0.29 |
| Change in 6MWD at 16 weeks (meters) | +3.8 | - | 0.28 |
| Heart Failure Hospitalizations (HR) | 0.64 (95% CI: 0.35, 1.16) | - | 0.14 |
| Cardiovascular Events (HR) | 0.71 (95% CI: 0.42, 1.19) | - | 0.20 |
Pharmacokinetic Data (Healthy Volunteers)[7][14]
| Parameter | Value |
| Time to Cₘₐₓ | ~1-2 hours |
| Elimination Half-life | ~50-70 hours |
| Accumulation (steady state) | ~2-3 fold |
Experimental Protocols
In Vitro MPO Inhibition Assay (Luminol-based)
This protocol describes a common method to assess the inhibitory activity of compounds against purified MPO.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified human MPO in an appropriate assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare serial dilutions of this compound or the test compound in the assay buffer.
-
Prepare a luminol stock solution in DMSO and dilute to the working concentration in the assay buffer.
-
Prepare a hydrogen peroxide (H₂O₂) solution in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the MPO solution to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the luminol and H₂O₂ solutions to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the chemiluminescence using a microplate reader.
-
Calculate the percentage of MPO inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Zymosan-Induced Peritonitis Model in Mice
This in vivo model is used to assess the anti-inflammatory effects of this compound by measuring MPO activity in the peritoneal fluid following an inflammatory challenge.
Methodology:
-
Animal Dosing:
-
Administer this compound (e.g., 0.01-10 µmol/kg) or vehicle control to mice via oral gavage.[10]
-
-
Induction of Peritonitis:
-
After a specified time post-dosing (e.g., 1 hour), induce peritonitis by intraperitoneal injection of zymosan A (e.g., 1 mg/mouse in sterile saline).
-
-
Sample Collection:
-
At a predetermined time point after zymosan injection (e.g., 4 hours), euthanize the mice and collect the peritoneal lavage fluid by washing the peritoneal cavity with a known volume of sterile saline.
-
-
MPO Activity Measurement:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Measure the MPO activity in the cell-free supernatant using a suitable assay, such as the luminol-based chemiluminescence assay described above.
-
-
Data Analysis:
-
Compare the MPO activity in the peritoneal fluid of this compound-treated mice to that of the vehicle-treated group to determine the in vivo efficacy of MPO inhibition.
-
Covalent Binding Assay
This assay is crucial to confirm the irreversible mechanism of action of this compound.
Methodology:
-
Incubation:
-
Incubate radiolabeled this compound (e.g., ¹⁴C-mitiperstat) with human liver microsomes in the presence of an NADPH-generating system to support metabolic activation.
-
-
Removal of Unbound Inhibitor:
-
After the incubation period, remove the unbound this compound and its non-covalently bound metabolites by extensive dialysis or protein precipitation.
-
-
Quantification:
-
Measure the protein concentration in the microsomal sample.
-
Quantify the amount of radioactivity remaining in the protein pellet using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the extent of covalent binding, typically expressed as picomoles of this compound equivalents bound per milligram of microsomal protein.
-
Conclusion
This compound is a promising therapeutic agent that selectively and irreversibly inhibits myeloperoxidase, a key enzyme in inflammatory and oxidative pathways. Preclinical studies have demonstrated its high potency and selectivity, and clinical trials have established its ability to effectively inhibit MPO activity in humans. While the ENDEAVOR trial did not meet its primary endpoints for symptomatic improvement in HFpEF, the observed trend towards a reduction in heart failure hospitalizations warrants further investigation. The detailed technical information and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and the broader field of MPO inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Large-scale purification of myeloperoxidase from HL60 promyelocytic cells: characterization and comparison to human neutrophil myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Myeloperoxidase response to peritonitis in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Covalent Binding of AZD4831 to Myeloperoxidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of AZD4831, a potent and selective irreversible inhibitor of myeloperoxidase (MPO). The content herein is curated for professionals in the fields of biochemistry, pharmacology, and drug development, offering a detailed overview of the covalent binding of AZD4831 to its target, supported by quantitative data, experimental methodologies, and visual representations of the underlying processes.
Introduction to Myeloperoxidase and AZD4831
Myeloperoxidase is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] Upon neutrophil activation at sites of inflammation, MPO is released into both the phagolysosomal compartment and the extracellular space.[1] In the presence of hydrogen peroxide (H₂O₂), MPO catalyzes the formation of highly reactive hypohalous acids, such as hypochlorous acid (HOCl), from halide ions.[1] While essential for host defense against microbial pathogens, excessive or misplaced MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular conditions like heart failure with preserved ejection fraction (HFpEF).[1][2]
AZD4831 (mitiperstat) is a first-in-class, orally bioavailable, mechanism-based irreversible inhibitor of MPO.[2][3] It has been developed to mitigate the detrimental effects of excessive MPO activity.[2] Clinical studies have demonstrated that AZD4831 effectively reduces MPO activity in patients, supporting its potential as a therapeutic agent in MPO-driven diseases.[2]
Mechanism of Covalent Inactivation
AZD4831 is classified as a mechanism-based inhibitor, or a "suicide substrate," meaning it requires catalytic turnover by MPO to be converted into a reactive species that subsequently inactivates the enzyme.[1] The inactivation process is highly selective and results in the formation of a permanent covalent bond with the enzyme.[1][3]
The proposed mechanism of action is a multi-step process:
-
Enzyme Activation: Native ferric MPO is oxidized by hydrogen peroxide (H₂O₂) to form the highly reactive ferryl cation π-radical intermediate known as Compound I.[1]
-
Inhibitor Oxidation: AZD4831, a 2-thioxanthine derivative, is oxidized by Compound I in a single-electron transfer reaction.[1] This generates a highly reactive thiyl radical of AZD4831.[1]
-
Covalent Adduct Formation: Before the thiyl radical can diffuse from the active site, it rapidly reacts with one of the methyl groups of the heme prosthetic group within MPO's active site.[1]
-
Irreversible Inactivation: This reaction forms a stable, covalent adduct between the inhibitor and the heme group, leading to the irreversible inactivation of the enzyme.[1][3]
This mechanism-based approach ensures that the inhibitor is selectively activated by its target enzyme, contributing to its high specificity and reducing the likelihood of off-target effects.
Quantitative Data on AZD4831 Activity
The potency, selectivity, and irreversible nature of AZD4831 and its analogs have been characterized through various in vitro assays. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Potency and Selectivity of AZD4831 and Related Compounds[3]
| Compound | MPO IC₅₀ (nM) | TPO IC₅₀ (nM) | Selectivity (TPO/MPO) |
| AZD4831 (16) | 1.5 | 690 | >450 |
| Compound 8 | 4.8 | 3200 | >660 |
| Compound 9 | 1.9 | >5000 | >2600 |
| Compound 14 | 2.1 | 1400 | >660 |
| Compound 18 | 1.1 | 480 | >430 |
Data obtained from in vitro chemiluminescent assays.
Table 2: Cellular Potency and Irreversibility of AZD4831[3]
| Compound | HL-60 Cell IC₅₀ (nM) | Tight Binding Assay (EC₅₀ Shift) |
| AZD4831 (16) | 810 | 0.87 |
The EC₅₀ shift in the tight binding assay indicates the degree of irreversible inhibition, with a value approaching 1.0 suggesting strong irreversibility.
Experimental Protocols
The characterization of AZD4831's covalent binding to MPO relies on a suite of specialized biochemical and biophysical assays. The following are representative protocols for the key experiments, compiled from the methodologies described in the primary literature and standard laboratory practices.
MPO Inhibition Chemiluminescence Assay
This assay is used to determine the potency (IC₅₀) of compounds against purified MPO. It measures the MPO-catalyzed oxidation of luminol, which produces a light signal.
Materials:
-
Human myeloperoxidase (MPO), purified
-
Luminol
-
Hydrogen peroxide (H₂O₂)
-
Test compounds (e.g., AZD4831) dissolved in DMSO
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound dilution (or DMSO for control wells)
-
MPO enzyme solution
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: To initiate the chemiluminescent reaction, add a solution containing luminol and H₂O₂ to each well.
-
Signal Detection: Immediately place the plate in a luminometer and measure the light emission (Relative Light Units, RLU) over a defined period.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Tight Binding Assay for Irreversibility
This assay assesses the irreversible nature of the inhibition by pre-incubating the enzyme and inhibitor, followed by a significant dilution before measuring residual enzyme activity. Irreversible inhibitors will show persistent inhibition despite the dilution.
Materials:
-
Same as the chemiluminescence assay.
Procedure:
-
Pre-incubation: Prepare a reaction mixture containing a high concentration of MPO and the test compound in a small volume. Incubate this mixture for an extended period (e.g., 60 minutes) to allow for covalent bond formation.
-
Dilution: After incubation, dilute the mixture significantly (e.g., 100-fold) with assay buffer. This dilution reduces the concentration of any non-covalently bound inhibitor to well below its IC₅₀, effectively preventing further reversible binding.
-
Activity Measurement: Immediately after dilution, measure the residual MPO activity using the chemiluminescence assay described above by adding the luminol and H₂O₂ substrate solution.
-
Data Analysis: Compare the enzyme activity in the inhibitor-treated samples to a control sample that was pre-incubated with DMSO and subjected to the same dilution. A significant and persistent reduction in activity in the presence of the inhibitor, despite dilution, indicates irreversible binding. The EC₅₀ shift is calculated to quantify the degree of irreversibility.[3]
Mass Spectrometry for Covalent Adduct Characterization
Mass spectrometry (MS) is used to confirm the formation of a covalent adduct between AZD4831 and MPO and to identify the site of modification.
Materials:
-
Human myeloperoxidase (MPO)
-
AZD4831
-
Incubation buffer (e.g., Ammonium bicarbonate)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., Iodoacetamide)
-
Protease (e.g., Trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Adduct Formation: Incubate MPO with an excess of AZD4831 in a suitable buffer for a sufficient time to ensure adduct formation. A control sample with MPO and DMSO is prepared in parallel.
-
Sample Preparation:
-
Denature the protein samples.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteine residues with iodoacetamide.
-
Digest the protein into smaller peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto an LC system coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a reverse-phase chromatography gradient.
-
Acquire mass spectra of the eluting peptides. Select peptides of interest for fragmentation (MS/MS) to determine their amino acid sequence.
-
-
Data Analysis:
-
Analyze the MS data to find peptides with a mass shift corresponding to the addition of the reactive metabolite of AZD4831.
-
Analyze the MS/MS fragmentation data of the modified peptide to pinpoint the exact amino acid residue that has been covalently modified. For AZD4831, this would be expected on the heme group, which would be cross-linked to specific peptides.
-
Visualizations of Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to the covalent inhibition of MPO by AZD4831.
Caption: Myeloperoxidase (MPO) catalytic cycle leading to oxidative damage.
Caption: Mechanism of covalent inactivation of MPO by AZD4831.
Caption: Experimental workflow for characterizing AZD4831's interaction with MPO.
References
- 1. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
Mitiperstat for Heart Failure with Preserved Ejection Fraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heart failure with preserved ejection fraction (HFpEF) presents a significant therapeutic challenge, with a complex pathophysiology driven by systemic inflammation and microvascular dysfunction. Mitiperstat (formerly AZD4831), a first-in-class, oral, irreversible inhibitor of myeloperoxidase (MPO), has been investigated as a targeted therapy for HFpEF. MPO, an enzyme released by neutrophils, is a key driver of oxidative stress and inflammation in the cardiovascular system. This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound for HFpEF, detailing its mechanism of action, experimental protocols, and quantitative clinical trial data. While the phase 2b ENDEAVOR trial did not meet its primary endpoints for symptom improvement or exercise capacity, exploratory analyses suggest a potential for reducing cardiovascular events, warranting further investigation. This document serves as a resource for researchers and drug development professionals interested in the role of MPO inhibition in cardiovascular disease.
Mechanism of Action: Targeting Myeloperoxidase-Induced Inflammation and Oxidative Stress
This compound is a potent and selective inhibitor of myeloperoxidase (MPO), a heme-containing enzyme predominantly found in neutrophils.[1] In HFpEF, comorbidities are thought to trigger a state of systemic inflammation, leading to neutrophil activation and the release of MPO into the circulation and tissues.[2] Extracellular MPO catalyzes the formation of highly reactive oxidants, such as hypochlorous acid, which contribute to endothelial dysfunction, myocardial fibrosis, and impaired cardiac relaxation – all hallmarks of HFpEF.[3]
By irreversibly binding to and inhibiting MPO, this compound is designed to reduce the production of these damaging reactive oxygen species, thereby mitigating inflammation, improving microvascular function, and potentially reversing adverse cardiac remodeling.[4] Preclinical studies have demonstrated that MPO inhibition can reduce inflammation and fibrosis and improve microvascular function.[4]
Clinical Development Program
The clinical development of this compound for HFpEF has primarily involved two key studies: the Phase 2a SATELLITE trial and the Phase 2b ENDEAVOR trial.
SATELLITE Trial (Phase 2a)
The SATELLITE trial was a randomized, double-blind, placebo-controlled study designed to assess the safety, tolerability, and target engagement of this compound in patients with HFpEF or heart failure with mildly reduced ejection fraction (HFmrEF).[5]
-
Study Design: Patients were randomized in a 2:1 ratio to receive either 5 mg of this compound orally once daily or a matching placebo for 90 days.[5] The study was terminated early due to the COVID-19 pandemic.[5]
-
Patient Population: The trial enrolled 41 patients with symptomatic heart failure, a left ventricular ejection fraction (LVEF) of ≥40%, and elevated B-type natriuretic peptides.[5]
-
Primary Endpoint: The primary endpoint was the change in MPO-specific activity to assess target engagement.[5]
-
Secondary and Exploratory Endpoints: These included changes in the Kansas City Cardiomyopathy Questionnaire (KCCQ) overall summary score, 6-minute walk distance (6MWD), and N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.[4][5]
Table 1: Baseline Characteristics of the SATELLITE Trial Population
| Characteristic | This compound 5 mg (n=27) | Placebo (n=14) | Total (n=41) |
| Age, median (IQR), years | 74.0 (68.0-79.0) | 74.0 (67.5-76.8) | 74.0 (68.0-78.0) |
| Male, n (%) | 15 (55.6) | 7 (50.0) | 22 (53.7) |
| Atrial Fibrillation, n (%) | 18 (66.7) | 10 (71.4) | 28 (68.3) |
| LVEF ≥50% (HFpEF), n (%) | 23 (85.2) | 12 (85.7) | 35 (85.4) |
| Data from the SATELLITE trial publication.[6] |
Table 2: Key Efficacy and Safety Findings of the SATELLITE Trial
| Endpoint | This compound 5 mg | Placebo | Treatment Difference |
| Primary Endpoint | |||
| Change in MPO Activity | >50% reduction from baseline | - | 75% placebo-adjusted reduction (95% CI: 48, 88; p<0.001)[5] |
| Exploratory Efficacy Endpoints | |||
| Change in KCCQ-OSS | - | - | Trend towards improvement (>5 points vs placebo)[6] |
| Safety | |||
| Treatment-Related Adverse Events | Generalized maculopapular rash (n=1), pruritus (n=1), diarrhea (n=1)[5] | - | - |
| Serious Adverse Events | None treatment-related[5] | - | - |
| Due to early termination, efficacy findings are exploratory. |
ENDEAVOR Trial (Phase 2b)
The ENDEAVOR trial was a larger, randomized, double-blind, placebo-controlled, multicenter study designed to evaluate the efficacy and safety of two different doses of this compound in patients with HFpEF or HFmrEF.[7]
-
Study Design: A total of 711 patients were randomized in a 1:1:1 ratio to receive this compound 2.5 mg, this compound 5.0 mg, or placebo once daily for 48 weeks.[7]
-
Patient Population: Eligible patients were aged 40-85 years with symptomatic heart failure (NYHA class II-IV), LVEF >40%, a 6-minute walk distance (6MWD) of 30-400 meters, and a Kansas City Cardiomyopathy Questionnaire Total Symptom Score (KCCQ-TSS) of ≤90.[7] Patients also had to have evidence of structural heart disease, increased left ventricular filling pressure, or a recent heart failure hospitalization.[8]
-
Dual Primary Endpoints: The co-primary endpoints were the change from baseline to week 16 in 6MWD and KCCQ-TSS.[7]
-
Secondary Endpoints: Secondary endpoints included major adverse cardiovascular events (MACE), heart failure hospitalizations, and changes in biomarkers and echocardiographic parameters.[7]
-
Statistical Analysis: The null hypothesis was a zero difference in the mean change from baseline between the pooled this compound doses and placebo for the dual primary endpoints.[3]
Table 3: Baseline Characteristics of the ENDEAVOR Trial Population (N=711)
| Characteristic | This compound 2.5 mg (n=235) | This compound 5.0 mg (n=240) | Placebo (n=236) |
| Mean Age, years | 72 | 72 | 72 |
| Female, % | 45 | 45 | 45 |
| Mean BMI, kg/m ² | 30.5 | 30.5 | 30.5 |
| NYHA Class III-IV, % | 24 | 24 | 24 |
| LVEF ≥50%, % | 63 | 63 | 63 |
| SGLT2i Use, % | 21 | 21 | 21 |
| Data from the ENDEAVOR trial presentation at AHA 2024.[7] |
Table 4: Primary and Key Secondary Efficacy Outcomes of the ENDEAVOR Trial
| Endpoint (Change from Baseline at 16 Weeks) | This compound (Pooled) vs. Placebo | 95% Confidence Interval | p-value |
| Co-Primary Endpoints | |||
| Change in KCCQ-TSS | -1.4 points | -3.9 to 1.2 | 0.29 |
| Change in 6MWD | +3.8 meters | -3.1 to 10.8 | 0.28 |
| Secondary Endpoints (at 16 weeks) | Hazard Ratio | 95% Confidence Interval | p-value |
| Major Adverse Cardiovascular Events (MACE) | 0.71 | 0.42 to 1.19 | 0.20 |
| Heart Failure Hospitalization | 0.64 | 0.35 to 1.16 | 0.14 |
| Data from the ENDEAVOR trial presentation at AHA 2024.[7] |
Table 5: Safety Profile of this compound in the ENDEAVOR Trial
| Adverse Event | This compound (Pooled) | Placebo |
| Maculopapular Rash | ~5% | - |
| This compound was generally well-tolerated.[8] |
Preclinical Evidence
Preclinical studies in animal models were instrumental in establishing the scientific rationale for targeting MPO in HFpEF.[1] These studies demonstrated that MPO inhibition could dose-dependently reduce MPO activity.[1] Safety assessments in these preclinical models did not reveal any significant concerns, supporting the progression of this compound to clinical trials.[1] The preclinical data suggested a cardioprotective effect of MPO inhibition in the context of myocardial infarction.[7]
Discussion and Future Directions
The clinical development of this compound for HFpEF has yielded mixed results. The Phase 2a SATELLITE trial successfully demonstrated target engagement, with a significant reduction in MPO activity, and a favorable safety profile.[5] However, the larger Phase 2b ENDEAVOR trial did not meet its co-primary endpoints of improving symptoms (KCCQ-TSS) or exercise capacity (6MWD) at 16 weeks.[7]
Despite the neutral primary findings, an exploratory analysis of the ENDEAVOR data revealed a numerical reduction in MACE and heart failure hospitalizations with this compound treatment compared to placebo.[7] While not statistically significant, these findings are intriguing and suggest a potential for MPO inhibition to modify the course of the disease, even in the absence of a direct impact on symptoms or functional capacity. A proteomics analysis from the trial suggested that this compound may reduce monocyte activation by decreasing mitochondrial stress.
The discrepancy between the lack of symptomatic improvement and the potential for improved clinical outcomes highlights the complexity of HFpEF and the challenges in selecting appropriate clinical trial endpoints. It is possible that the 16-week timeframe for the primary endpoint assessment was insufficient to observe the full clinical benefit of MPO inhibition on cardiovascular events.
Future research should focus on several key areas:
-
Longer-term studies: Larger, adequately powered clinical trials with longer follow-up are needed to definitively assess the impact of this compound on hard clinical endpoints such as cardiovascular death and heart failure hospitalizations.
-
Patient stratification: Identifying patient subgroups within the heterogeneous HFpEF population who are most likely to respond to MPO inhibition could be a promising strategy. Biomarkers of inflammation and oxidative stress could play a crucial role in patient selection.
-
Combination therapies: Investigating this compound in combination with other established HFpEF therapies, such as SGLT2 inhibitors, could reveal synergistic effects.
Conclusion
This compound, a novel MPO inhibitor, represents a targeted therapeutic approach to address the underlying inflammatory and oxidative stress pathways in HFpEF. While the ENDEAVOR trial did not demonstrate a benefit in symptoms or exercise capacity, the exploratory findings on cardiovascular events suggest a potential role for MPO inhibition in this patient population. Further research is required to elucidate the full therapeutic potential of this compound and to identify the optimal patient population and clinical trial design for future investigations. The data and insights gathered from the this compound clinical development program provide a valuable foundation for continued research into the role of inflammation in cardiovascular disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rationale and design of ENDEAVOR: a sequential phase 2b–3 randomized clinical trial to evaluate the effect of myeloperoxidase inhibition on symptoms and exercise capacity in heart failure with preserved or mildly reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AstraZeneca’s investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]
- 4. Myeloperoxidase Inhibition in Heart Failure With Preserved or Mildly Reduced Ejection Fraction: SATELLITE Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. Myeloperoxidase Inhibition With this compound in Heart Failure With Preserved and Mildly Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 7. ENDEAVOR: this compound vs. Placebo in Patients With HFpEF or HFmrEF - American College of Cardiology [acc.org]
- 8. m.youtube.com [m.youtube.com]
Preclinical studies of Mitiperstat (AZD4831)
An In-Depth Technical Guide to the Preclinical Studies of Mitiperstat (AZD4831)
Introduction
This compound (AZD4831) is an investigational, orally administered, irreversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation.[1][2] Developed by AstraZeneca, this compound is being explored as a therapeutic agent for conditions where MPO-driven pathology is a key factor, such as heart failure with preserved or mildly reduced ejection fraction (HFpEF/HFmrEF), non-alcoholic fatty liver disease, and chronic obstructive pulmonary disease.[1][3] Myeloperoxidase is secreted by activated neutrophils and generates potent reactive oxygen species, contributing to microvascular endothelial dysfunction, fibrosis, and tissue damage.[3][4] By inhibiting MPO, this compound aims to mitigate these pathological processes.[3][4] This guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and key findings for this compound.
Mechanism of Action
This compound is a mechanism-based, irreversible inhibitor of myeloperoxidase.[5] Its primary mechanism involves covalently binding to the MPO enzyme, rendering it inactive.[6] This inhibition prevents MPO from catalyzing the formation of hypochlorous acid and other damaging free radicals.[4] The consequence of this targeted inhibition is a reduction in systemic inflammation, oxidative stress, and an improvement in microvascular function, as demonstrated in various preclinical models.[3][7][8]
Signaling Pathway and Point of Intervention
The following diagram illustrates the inflammatory cascade involving myeloperoxidase and the specific point of intervention for this compound.
Caption: this compound inhibits MPO, blocking the production of damaging reactive oxygen species.
Quantitative Preclinical Data
The preclinical development of this compound involved extensive in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.
Table 1: In Vitro Potency, Selectivity, and Covalent Binding
| Parameter | Enzyme/System | Species | Value | Reference |
| IC₅₀ | Myeloperoxidase (MPO) | Human | 1.5 nM | [1][5] |
| IC₅₀ | Thyroid Peroxidase (TPO) | Human | 0.69 µM | [1] |
| Selectivity | MPO vs. TPO | Human | >450-fold | [5] |
| IC₅₀ | CYP3A4 | Human | 6 µM (weak inhibition) | [1] |
| Covalent Binding | Hepatocytes | Human | 56 pmol/mg protein | [6] |
Table 2: In Vivo Efficacy in Murine Model
| Model | Species | Dosing | Effect | Reference |
| Zymosan-Induced Peritonitis | Mouse | 0.01-10 µmol/kg (single oral dose) | Dose-dependent inhibition of MPO activity in peritoneal lavage fluid. | [1][5] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol)
To determine the half-maximal inhibitory concentration (IC₅₀), a tight binding assay was utilized for human myeloperoxidase. The assay measures the enzymatic activity of MPO in the presence of varying concentrations of this compound. The protocol involves incubating purified human MPO with its substrates (e.g., hydrogen peroxide and a chromogenic substrate) and the inhibitor. The reaction progress is monitored spectrophotometrically. For irreversible inhibitors like this compound, the protocol includes a wash-out step to confirm the irreversible nature of the binding, where enzyme activity does not recover after the removal of the unbound inhibitor.[6]
Zymosan-Induced Neutrophilic Peritonitis in Mice
This model is used to assess the in vivo activity of MPO inhibitors.
Caption: Workflow for the zymosan-induced peritonitis model to test this compound's in vivo efficacy.
-
Animal Dosing: Mice are administered a single oral dose of this compound (ranging from 0.01 to 10 µmol/kg) or a vehicle control.[1]
-
Inflammation Induction: After a predetermined time to allow for drug absorption, zymosan (a yeast cell wall component) is injected intraperitoneally to induce an acute inflammatory response characterized by massive neutrophil infiltration.
-
Sample Collection: Several hours after zymosan injection, the peritoneal cavity is washed with saline (lavage) to collect the inflammatory fluid containing neutrophils and secreted MPO.[1]
-
Analysis: The collected peritoneal lavage fluid is then analyzed to measure MPO activity, typically using a colorimetric assay. The results are compared between the this compound-treated groups and the vehicle control group to determine the dose-dependent inhibitory effect of the drug.[1]
Pharmacokinetics and Biotransformation
Preclinical studies in rats and dogs, along with human mass balance data, have elucidated the metabolic fate of this compound.[9] The biotransformation is complex, involving several key reactions.
-
Primary Metabolic Pathways: The main biotransformation reactions observed include carbamoylation followed by glucuronidation, desulfurization of the thiourea group, and cyclization.[9][10]
-
Major Metabolites: In human plasma, the most abundant metabolite is a carbamoyl glucuronide of this compound, designated as M7. This metabolite accounted for 75-80% of the total drug-related material exposure in human subjects.[9]
-
Species Differences: While the carbamoyl glucuronide was the primary metabolite in human plasma, its prominence is influenced by species-specific differences in plasma protein binding. Importantly, all major human plasma metabolites were also identified in the animal species used for toxicological assessments, ensuring adequate safety coverage.[9][10]
Caption: Key metabolic pathways of this compound (AZD4831).
Conclusion
The preclinical data for this compound (AZD4831) establish it as a potent and highly selective irreversible inhibitor of myeloperoxidase.[1][5] In vitro studies confirmed its high potency against MPO with significant selectivity over the related thyroid peroxidase enzyme.[5] In vivo animal models, such as zymosan-induced peritonitis, demonstrated its ability to effectively inhibit MPO activity in a dose-dependent manner following oral administration.[1][5] The metabolic profile has been well-characterized in preclinical species and humans, with major human metabolites being covered in toxicology studies.[9] These robust preclinical findings supported the progression of this compound into clinical trials for inflammatory conditions, most notably heart failure with preserved ejection fraction.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Rationale and design of ENDEAVOR: a sequential phase 2b–3 randomized clinical trial to evaluate the effect of myeloperoxidase inhibition on symptoms and exercise capacity in heart failure with preserved or mildly reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AstraZeneca’s investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Myeloperoxidase Inhibition in Heart Failure With Preserved or Mildly Reduced Ejection Fraction: SATELLITE Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. Biotransformation of the Novel Myeloperoxidase Inhibitor AZD4831 in Preclinical Species and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (AZD4831) News - LARVOL Sigma [sigma.larvol.com]
Mitiperstat (AZD4831): A Technical Guide to its Role in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitiperstat (AZD4831) is a novel, orally bioavailable, and irreversible inhibitor of myeloperoxidase (MPO), an enzyme intrinsically linked to the propagation of inflammation and oxidative stress.[1][2] This technical guide provides a comprehensive overview of the role of this compound in modulating inflammatory processes, consolidating key preclinical and clinical data, and detailing relevant experimental methodologies. By targeting MPO, this compound offers a promising therapeutic strategy for a range of inflammatory conditions, including cardiovascular diseases.[3][4]
Introduction: The Rationale for Myeloperoxidase Inhibition
Myeloperoxidase (MPO) is a heme-containing peroxidase predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[5] Upon activation of these immune cells at sites of inflammation, MPO is released into the extracellular space where it catalyzes the formation of potent reactive oxygen species (ROS), most notably hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions.[5][6] While essential for host defense against pathogens, excessive and prolonged MPO activity contributes significantly to tissue damage and the pathophysiology of numerous inflammatory diseases.[7]
The detrimental effects of MPO-driven inflammation include:
-
Oxidative Damage: MPO-generated oxidants can modify lipids, proteins, and nucleic acids, leading to cellular dysfunction and death.[7]
-
Endothelial Dysfunction: MPO can impair endothelial function, a critical factor in the development of cardiovascular diseases.[1]
-
Promotion of Inflammation: MPO itself can act as a pro-inflammatory mediator, perpetuating the inflammatory cycle.[8]
Given its central role in inflammatory pathology, MPO has emerged as a compelling therapeutic target. This compound was developed as a potent and selective inhibitor of MPO to counteract these detrimental effects.[1]
This compound (AZD4831): Mechanism of Action
This compound is a mechanism-based, irreversible inhibitor of MPO.[1][2] Its inhibitory action prevents the catalytic activity of MPO, thereby reducing the production of downstream inflammatory mediators and oxidants.[4] Preclinical studies have demonstrated its high potency and selectivity for MPO over other peroxidases, such as thyroid peroxidase (TPO), minimizing the potential for off-target effects.[2]
Preclinical Evidence of Anti-Inflammatory Activity
A substantial body of preclinical research has demonstrated the anti-inflammatory efficacy of this compound in various animal models of inflammatory diseases.
In Vitro Studies
-
Inhibition of MPO Activity: this compound has been shown to potently inhibit MPO activity in isolated human neutrophils and in cell-based assays.[2]
In Vivo Animal Models
This compound has demonstrated therapeutic potential in a range of preclinical models:
-
Cardiovascular Disease: In mouse models of vascular inflammation and atherosclerosis, this compound attenuated endothelial dysfunction.[1]
-
Other Inflammatory Conditions: Preclinical development is also underway for chronic kidney disease and nonalcoholic steatohepatitis, underscoring its broad anti-inflammatory potential.[4]
The following table summarizes key quantitative findings from preclinical studies:
| Study Type | Animal Model | This compound (AZD4831) Dose | Key Findings | Reference |
| In vivo | Mouse model of vascular inflammation | Not specified | Attenuated endothelial dysfunction | [1] |
| In vivo | Mouse model of atherosclerosis | Not specified | Attenuated endothelial dysfunction | [1] |
Clinical Evidence: The SATELLITE and ENDEAVOR Trials
The clinical development of this compound has primarily focused on its potential in heart failure with preserved ejection fraction (HFpEF), a condition with a significant inflammatory component.
The SATELLITE Trial (Phase IIa)
The SATELLITE trial was a Phase IIa study designed to assess the safety, tolerability, and target engagement of this compound in patients with HFpEF.
-
Primary Endpoint: The trial successfully met its primary endpoint, demonstrating a significant reduction in MPO activity in patients treated with this compound compared to placebo.[4]
-
Safety: this compound was generally well-tolerated.[4]
The ENDEAVOR Trial (Phase IIb/III)
The ENDEAVOR trial was a larger, sequential Phase IIb/III study evaluating the efficacy and safety of this compound on symptoms and exercise capacity in patients with HFpEF.
-
Primary Endpoints: The trial did not meet its co-primary endpoints of change in Kansas City Cardiomyopathy Questionnaire Total Symptom Score (KCCQ-TSS) and 6-minute walk distance (6MWD).
-
Secondary and Exploratory Endpoints: While not statistically significant, a numerical reduction in heart failure hospitalizations was observed in the this compound group, warranting further investigation.
The following table summarizes the key quantitative data from the SATELLITE and ENDEAVOR clinical trials:
| Trial | Phase | Patient Population | This compound (AZD4831) Dose | Key Efficacy Findings | Key Safety Findings | Reference |
| SATELLITE | IIa | Heart Failure with Preserved Ejection Fraction (HFpEF) | 5 mg once daily | 69% reduction in MPO activity from baseline to day 30. | Generally well-tolerated. | [4] |
| ENDEAVOR | IIb/III | Heart Failure with Preserved Ejection Fraction (HFpEF) | 2.5 mg and 5 mg once daily | No significant improvement in KCCQ-TSS or 6MWD. Numerical reduction in heart failure hospitalizations. | Generally well-tolerated. |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the development and evaluation of this compound.
Measurement of Myeloperoxidase Activity
A common method for determining MPO activity in biological samples involves a colorimetric assay.
-
Principle: The assay measures the MPO-catalyzed oxidation of a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (TMB), in the presence of hydrogen peroxide. The resulting color change is proportional to the MPO activity and can be quantified spectrophotometrically.
-
General Protocol:
-
Prepare tissue homogenates or cell lysates in a suitable buffer.
-
Add the sample to a microplate well containing the TMB substrate solution and hydrogen peroxide.
-
Incubate for a defined period at a controlled temperature.
-
Stop the reaction by adding an acid solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate MPO activity relative to a standard curve.
-
Clinical Trial Design (SATELLITE - Phase IIa)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Patient Population: Patients with symptomatic heart failure with preserved ejection fraction (HFpEF).
-
Intervention: this compound (5 mg once daily) or placebo for 90 days.
-
Primary Endpoint: Change from baseline in MPO-specific activity.
-
Secondary Endpoints: Safety and tolerability.
Clinical Trial Design (ENDEAVOR - Phase IIb/III)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter, sequential Phase IIb and Phase III study.
-
Patient Population: Patients with symptomatic heart failure with preserved or mildly reduced ejection fraction.
-
Intervention: this compound (2.5 mg or 5 mg once daily) or placebo.
-
Co-Primary Endpoints: Change from baseline in Kansas City Cardiomyopathy Questionnaire Total Symptom Score (KCCQ-TSS) and 6-minute walk distance (6MWD).
-
Secondary Endpoints: Included assessments of safety and other clinical outcomes.
Signaling Pathways and Visualizations
The pro-inflammatory effects of MPO are mediated through complex signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.
Myeloperoxidase-Mediated Inflammatory Signaling Pathway
Caption: MPO-mediated inflammatory signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy in a Preclinical Model
Caption: A generalized experimental workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
This compound (AZD4831) represents a targeted therapeutic approach to mitigating inflammation by inhibiting the enzymatic activity of myeloperoxidase. While clinical trials in HFpEF have yielded mixed results regarding symptomatic improvement, the observed reduction in MPO activity and the potential signal for reduced heart failure hospitalizations suggest a biologically active agent with disease-modifying potential. Further research is warranted to explore the efficacy of this compound in other inflammatory conditions and to identify patient populations most likely to benefit from this novel anti-inflammatory strategy. The continued investigation into MPO inhibition holds promise for the development of new treatments for a wide spectrum of inflammatory diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound (AZD4831) News - LARVOL Sigma [sigma.larvol.com]
- 4. AstraZeneca’s investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]
- 5. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
AZD4831 and Oxidative Stress Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD4831, also known as mitiperstat, is a potent, orally bioavailable, and irreversible mechanism-based inhibitor of myeloperoxidase (MPO).[1][2] MPO is a heme-containing enzyme predominantly found in neutrophils and, to a lesser extent, in monocytes and macrophages.[1][2] It plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species (ROS), most notably hypochlorous acid (HOCl), which are used to destroy pathogens.[2] However, excessive or misplaced MPO activity is implicated in the pathophysiology of numerous inflammatory and cardiovascular diseases by driving oxidative stress and subsequent tissue damage.[3][4] AZD4831 is being developed as a therapeutic agent to mitigate this pathological MPO-driven oxidative stress, with clinical investigations primarily focused on heart failure with preserved ejection fraction (HFpEF).[1][5] This technical guide provides an in-depth overview of AZD4831, its mechanism of action, and its impact on oxidative stress pathways, supported by preclinical and clinical data.
Mechanism of Action of AZD4831
AZD4831 acts as a selective, covalent, and irreversible inhibitor of MPO.[1][2] The enzymatic cycle of MPO involves its activation by hydrogen peroxide (H₂O₂) to a highly reactive intermediate, "compound I".[1] AZD4831 is selectively oxidized by this activated form of MPO, leading to the formation of a covalent bond with the heme moiety of the enzyme, thereby irreversibly inactivating it.[2][6] This mechanism-based inhibition is highly specific to the active form of MPO, which is hypothesized to be the primary driver of pathological extracellular oxidative stress.[7] The lower potency of AZD4831 against intragranular MPO suggests a potentially limited impact on the essential microbicidal functions of neutrophils within phagolysosomes.[1][8]
Signaling Pathway of MPO-Mediated Oxidative Stress
The following diagram illustrates the central role of MPO in generating reactive oxygen species and the point of intervention for AZD4831.
Quantitative Data
The following tables summarize the key quantitative data for AZD4831 from in vitro, preclinical, and clinical studies.
In Vitro Potency and Selectivity
| Parameter | Value | Reference |
| MPO IC₅₀ | 1.5 nM | [1][9] |
| TPO IC₅₀ | 0.69 µM | [10] |
| Selectivity (TPO/MPO) | >450-fold | [1][9] |
| CYP3A4 IC₅₀ | 6 µM | [10] |
Preclinical Efficacy in Zymosan-Induced Peritonitis Mouse Model
| AZD4831 Dose (µmol/kg, oral) | MPO Activity Inhibition in Peritoneal Lavage | Statistical Significance (p-value) | Reference |
| 0.01 | Not significant | ns | [1] |
| 0.1 | Effective inhibition | < 0.05 | [1] |
| 1 | Dose-dependent inhibition | < 0.0001 | [1] |
| 10 | Stronger dose-dependent inhibition | < 0.0001 | [1] |
Phase I Clinical Trial (NCT03136991) - Pharmacokinetics in Healthy Male Volunteers
| Parameter | Value | Dosing Condition | Reference |
| Half-life (t½) | ~60 hours | Multiple ascending doses | [6] |
| Time to Steady State | ~10 days | Multiple ascending doses | [6] |
| AUC | Proportional to dose (5-405 mg) | Single ascending dose, fasted | [7][11] |
| Cmax | Slightly more than dose-proportional | Single ascending dose, fasted | [7][11] |
| Effect of Food | Reduced absorption rate, no substantial effect on overall exposure | 45 mg single dose | [7][11] |
Phase IIa SATELLITE Trial (NCT03756285) - Efficacy in HFpEF Patients
| Parameter | AZD4831 (5 mg daily) | Placebo | Confidence Interval | p-value | Reference |
| MPO Activity Reduction from Baseline (Day 30) | 69% | - | 95% CI: 36.3, 85.0 | - | [12] |
| Placebo-Adjusted MPO Activity Reduction (End of Treatment) | 75% | - | 95% CI: 48, 88 | < 0.001 | [5] |
| Change in Coronary Flow Velocity Reserve (CFVR) | No significant difference | No significant difference | - | Not significant | [4][12] |
| Change in 6-Minute Walk Distance (6MWD) | Numerical increase | - | - | Not significant | [4][12] |
| Change in NT-proBNP | No significant difference | No significant difference | - | Not significant | [4][12] |
| Downregulated Protein Biomarkers | CDCP1, PRELP, CX3CL1, LIFR, VSIG2 | - | - | - | [3] |
Experimental Protocols
In Vitro MPO Inhibition Assay (Chemiluminescent Assay)
This protocol is a generalized representation based on the principles described in the cited literature.
-
Reagents and Materials:
-
Purified human MPO
-
AZD4831 (or other test inhibitors)
-
Luminol (chemiluminescent substrate)
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate (white, opaque)
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of AZD4831 in the assay buffer.
-
In a 96-well plate, add the purified MPO enzyme to each well.
-
Add the different concentrations of AZD4831 to the respective wells and incubate for a predefined period to allow for inhibitor binding.
-
Initiate the chemiluminescent reaction by adding a solution containing luminol and H₂O₂.
-
Immediately measure the light emission using a luminometer.
-
The MPO activity is proportional to the light intensity.
-
Calculate the percentage of inhibition for each AZD4831 concentration relative to a vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Zymosan-Induced Peritonitis in Mice
This is a representative protocol for evaluating the in vivo efficacy of MPO inhibitors.
-
Animals:
-
Male BALB/c mice (or other suitable strain).
-
-
Reagents and Materials:
-
AZD4831 formulated for oral gavage.
-
Zymosan A from Saccharomyces cerevisiae.
-
Sterile saline.
-
Peritoneal lavage buffer (e.g., PBS with EDTA).
-
-
Procedure:
-
Administer AZD4831 or vehicle orally to the mice.[1]
-
After a specified time (e.g., 2 hours), induce peritonitis by intraperitoneal injection of a zymosan A suspension in sterile saline.[1][13]
-
After a further incubation period (e.g., 2-4 hours), euthanize the mice.[1]
-
Collect the peritoneal exudate by lavage with cold peritoneal lavage buffer.[14]
-
Centrifuge the lavage fluid to separate the cells from the supernatant.
-
Measure MPO activity in the cell-free supernatant using a suitable assay (e.g., chemiluminescent assay).[1]
-
Ex Vivo MPO Activity Assay in Whole Blood (from Clinical Trials)
This protocol is based on the methodology used in the AZD4831 clinical trials.[7]
-
Sample Collection and Preparation:
-
Collect whole blood samples in K₂EDTA-containing tubes.
-
To induce neutrophil degranulation and MPO release, stimulate a portion of the blood with zymosan A suspension.
-
Incubate the stimulated blood sample (e.g., 30 minutes at 37°C with rotation).
-
Centrifuge the sample to obtain plasma.
-
-
MPO Activity Measurement:
-
Analyze the MPO concentration and activity in the plasma using a validated assay (e.g., ELISA for concentration and a functional assay for activity).
-
Impact on Oxidative Stress and Inflammatory Signaling Pathways
Inhibition of MPO by AZD4831 is expected to modulate downstream signaling pathways that are activated by oxidative stress and inflammation. While direct studies on AZD4831's effects on these specific pathways are limited, the known consequences of MPO activity provide a strong basis for its mechanism of therapeutic action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[15] MPO-derived oxidants, such as HOCl, can activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines and adhesion molecules.[16] By inhibiting MPO, AZD4831 is hypothesized to reduce the activation of NF-κB, thereby downregulating the inflammatory cascade.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli, including oxidative stress.[17] MPO-mediated oxidative stress can activate MAPK signaling cascades (e.g., p38, JNK, ERK), which contribute to inflammation and apoptosis.[16] Inhibition of MPO by AZD4831 would be expected to attenuate the activation of these pathways.
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[18][19] Under conditions of oxidative stress, Nrf2 is activated and promotes cellular defense mechanisms. While MPO inhibition primarily reduces the source of oxidative stress, there is a complex interplay between pro-oxidant and antioxidant pathways. By reducing the overall oxidative burden, AZD4831 may indirectly influence the cellular redox homeostasis regulated by the Nrf2 pathway.
Conclusion
AZD4831 is a highly potent and selective irreversible inhibitor of myeloperoxidase that has demonstrated significant target engagement in both preclinical models and human clinical trials. By reducing the production of MPO-derived reactive oxygen species, AZD4831 represents a promising therapeutic strategy for diseases driven by oxidative stress and inflammation, such as heart failure with preserved ejection fraction. The ongoing clinical development of AZD4831 will further elucidate its therapeutic potential and its precise impact on the complex network of oxidative stress-related signaling pathways.
References
- 1. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AZD4831, a mechanism-based irreversible inhibitor of myeloperoxidase, as a potential treatment for heart failure with preserved ejection fraction - American Chemical Society [acs.digitellinc.com]
- 3. Myeloperoxidase Inhibition Reverses Biomarker Profiles Associated With Clinical Outcomes in HFpEF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmatimes.com [pharmatimes.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, pharmacokinetics and effect on serum uric acid of the myeloperoxidase inhibitor AZD4831 in a randomized, placebo-controlled, phase I study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. AstraZeneca’s investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]
- 13. olac.berkeley.edu [olac.berkeley.edu]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. globalsciencebooks.info [globalsciencebooks.info]
- 16. researchgate.net [researchgate.net]
- 17. embopress.org [embopress.org]
- 18. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Mitiperstat (AZD4831): A Deep Dive into Target Engagement and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement and pharmacodynamic profile of Mitiperstat (AZD4831), an irreversible inhibitor of myeloperoxidase (MPO). This compound was developed to address diseases driven by inflammation and oxidative stress, primarily focusing on heart failure with preserved ejection fraction (HFpEF), chronic obstructive pulmonary disease (COPD), and non-alcoholic steatohepatitis (NASH). This document details the mechanism of action, experimental validation, and clinical pharmacodynamic findings, offering valuable insights for researchers in cardiovascular and inflammatory diseases.
Core Mechanism of Action: Irreversible MPO Inhibition
This compound is a potent and selective irreversible inhibitor of myeloperoxidase (MPO), a heme-containing enzyme predominantly found in neutrophils.[1][2] Upon neutrophil activation during inflammatory processes, MPO is released and catalyzes the formation of potent reactive oxygen species (ROS), such as hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions.[3] These ROS contribute to oxidative stress, leading to tissue damage, endothelial dysfunction, and fibrosis, which are key pathological features in various cardiovascular and inflammatory diseases.[3][4]
This compound acts as a mechanism-based inhibitor, meaning it is a substrate for MPO and, in the process of being metabolized, forms a covalent bond with the heme prosthetic group of the enzyme, rendering it permanently inactive.[5][6] This irreversible inhibition of MPO is central to its therapeutic rationale, aiming to reduce the downstream cascade of oxidative stress and inflammation.[4]
Quantitative Assessment of this compound's Potency and Selectivity
The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| MPO IC₅₀ | 1.5 nM | Human | Purified Enzyme Assay | [7] |
| TPO IC₅₀ | 0.69 µM | Human | Purified Enzyme Assay | [7] |
| CYP3A4 IC₅₀ | 6 µM | Human | In Vitro Assay | [7] |
IC₅₀: Half-maximal inhibitory concentration; MPO: Myeloperoxidase; TPO: Thyroid Peroxidase; CYP3A4: Cytochrome P450 3A4.
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Ascending Dose in Healthy Volunteers)
| Dose | Cmax (nmol/L) | Tmax (h) | AUC (nmol·h/L) | t½ (h) | Reference |
| 5 mg | 29.7 | 1.5 | 618 | 50.2 | [1][5][6] |
| 15 mg | 88.1 | 1.5 | 2130 | 54.5 | [1][5][6] |
| 45 mg | 295 | 1.5 | 7710 | 57.8 | [1][5][6] |
| 135 mg | 918 | 2.0 | 26800 | - | [1][5][6] |
| 405 mg | 2450 | 2.0 | 81100 | - | [1][5][6] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.
Table 3: Pharmacokinetic Parameters of this compound in Humans (Multiple Ascending Dose in Healthy Volunteers - 10 days)
| Dose | Cmax,ss (nmol/L) | Trough,ss (nmol/L) | AUCτ,ss (nmol·h/L) | t½ (h) | Reference |
| 2.5 mg | 56.7 | 30.0 | 973 | 53.0 | [8] |
| 5 mg | 114 | 57.6 | 2010 | 55.4 | [8] |
| 10 mg | 231 | 115 | 4050 | 57.8 | [8] |
Cmax,ss: Steady-state maximum plasma concentration; Trough,ss: Steady-state trough plasma concentration; AUCτ,ss: Steady-state area under the curve over a dosing interval.
Table 4: Pharmacodynamic Effect of this compound on MPO Activity in Clinical Trials
| Trial | Dose | Population | MPO Activity Reduction (Placebo-Adjusted) | Reference |
| SATELLITE (Phase 2a) | 5 mg daily for 90 days | HFpEF Patients | 75% (95% CI: 48, 88) | [9][10] |
HFpEF: Heart Failure with Preserved Ejection Fraction.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams were generated using Graphviz (DOT language).
Signaling Pathway of MPO-Mediated Oxidative Stress and this compound's Point of Intervention
Caption: MPO-mediated oxidative stress pathway and this compound's inhibitory action.
Experimental Workflow for In Vivo Assessment of MPO Inhibition using Zymosan-Induced Peritonitis Model
Caption: Workflow for zymosan-induced peritonitis model to assess MPO inhibition.
Logical Workflow for Clinical Pharmacodynamic Assessment in the SATELLITE Trial
Caption: Pharmacodynamic assessment workflow in the SATELLITE clinical trial.
Detailed Experimental Protocols
In Vitro MPO Inhibition Assay (Chemiluminescent)
This protocol is a representative method for determining the in vitro potency of MPO inhibitors.
-
Principle: The assay measures the MPO-catalyzed oxidation of a luminogenic substrate in the presence of hydrogen peroxide. Inhibition of this reaction by a compound results in a decrease in the chemiluminescent signal.
-
Materials:
-
Human myeloperoxidase (purified enzyme)
-
Luminol (chemiluminescent substrate)
-
Hydrogen peroxide (H₂O₂)
-
This compound (or other test compounds)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well white microplates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the MPO enzyme to each well.
-
Add the different concentrations of this compound or vehicle control to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding a solution containing luminol and hydrogen peroxide.
-
Immediately measure the chemiluminescence using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Zymosan-Induced Peritonitis in Mice
This in vivo model is used to assess the ability of a compound to inhibit MPO activity in an inflammatory setting.[11][12]
-
Principle: Intraperitoneal injection of zymosan, a yeast cell wall component, induces an acute inflammatory response characterized by the recruitment of neutrophils into the peritoneal cavity and the subsequent release of MPO.
-
Materials:
-
BALB/c mice (or other appropriate strain)
-
Zymosan A from Saccharomyces cerevisiae
-
This compound (formulated for oral administration)
-
Sterile saline
-
Peritoneal lavage buffer (e.g., PBS with EDTA)
-
-
Procedure:
-
Administer this compound (e.g., 0.01-10 µmol/kg) or vehicle orally to the mice.[7]
-
After a specified time (e.g., 2 hours), inject a sterile suspension of zymosan (e.g., 1 mg in saline) into the peritoneal cavity of each mouse.[11][12]
-
After a further incubation period (e.g., 2-4 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing a known volume of lavage buffer.[11][13]
-
Collect the peritoneal lavage fluid and centrifuge to pellet the cells.
-
Measure the MPO activity in the cell-free supernatant using a suitable assay (e.g., colorimetric or chemiluminescent).
-
Compare the MPO activity in the lavage fluid from this compound-treated mice to that of vehicle-treated mice to determine the in vivo inhibition of MPO.
-
Measurement of Plasma MPO Specific Activity in Clinical Trials
This protocol outlines the general steps for assessing the pharmacodynamic effect of this compound in human subjects.
-
Principle: The MPO activity in plasma samples from patients is measured to determine the extent of target engagement by this compound.
-
Procedure:
-
Collect whole blood samples from patients at baseline and at specified time points during treatment with this compound or placebo.
-
Process the blood samples to obtain plasma.
-
Measure the total MPO protein concentration in the plasma using an immunoassay (e.g., ELISA).
-
Measure the MPO enzymatic activity in the plasma using a colorimetric or fluorometric assay.
-
Calculate the MPO specific activity by dividing the enzymatic activity by the total MPO protein concentration.
-
Compare the change in MPO specific activity from baseline between the this compound and placebo groups to determine the placebo-adjusted reduction in MPO activity.
-
Downstream Pharmacodynamic Effects: Insights from Proteomics
Proteomic analyses from the SATELLITE and ENDEAVOR trials have provided valuable insights into the broader pharmacodynamic effects of this compound beyond direct MPO inhibition.[14][15] In the SATELLITE trial, a proteomic analysis using the Olink platform on plasma samples from HFpEF patients treated with this compound or placebo was conducted.[15] This analysis revealed that this compound treatment led to the downregulation of several protein biomarkers associated with inflammation, fibrosis, and cardiac hypertrophy.[15]
A subsequent proteomics substudy of the ENDEAVOR trial, which also utilized the Olink platform to measure approximately 2,824 proteins, suggested that this compound may reduce monocyte activation by decreasing mitochondrial stress.[14] This finding provides a potential mechanistic link between MPO inhibition and the observed, albeit not statistically significant, trend toward a reduction in heart failure hospitalizations.[14]
Conclusion
This compound is a potent, selective, and irreversible inhibitor of myeloperoxidase that has demonstrated clear target engagement in both preclinical models and clinical trials in patient populations. The pharmacodynamic effect of this compound is characterized by a significant reduction in MPO activity. While the clinical development of this compound for its initial indications has been discontinued due to a lack of efficacy on primary clinical endpoints, the comprehensive dataset on its target engagement and pharmacodynamic profile provides a valuable foundation for future research into the role of MPO in various inflammatory and cardiovascular diseases. The detailed methodologies and quantitative data presented in this guide can serve as a useful resource for scientists and researchers working in this field.
References
- 1. The myeloperoxidase inhibitor this compound (AZD4831) does not prolong the QT interval at expected therapeutic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Clinical Relevance of Biomarkers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - AstraZeneca - AdisInsight [adisinsight.springer.com]
- 5. Pharmacokinetics and Tolerability of the Novel Myeloperoxidase Inhibitor this compound in Healthy Japanese and Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacokinetics and Tolerability of the Novel Myeloperoxidase Inhibitor this compound in Healthy Japanese and Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rationale and design of ENDEAVOR: a sequential phase 2b–3 randomized clinical trial to evaluate the effect of myeloperoxidase inhibition on symptoms and exercise capacity in heart failure with preserved or mildly reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myeloperoxidase Inhibition in Heart Failure With Preserved or Mildly Reduced Ejection Fraction: SATELLITE Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. medpagetoday.com [medpagetoday.com]
- 15. researchgate.net [researchgate.net]
The Role of Myeloperoxidase Inhibition in Chronic Obstructive Pulmonary Disease Models: A Technical Guide on AZD4831
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation.[1] A key player in the underlying inflammation and oxidative stress is Myeloperoxidase (MPO), an enzyme released by neutrophils and macrophages.[1] Elevated MPO levels in the airways of COPD patients are associated with disease progression, making it a compelling therapeutic target.[1] AZD4831 (Mitiperstat) is a potent, selective, and irreversible mechanism-based inhibitor of MPO currently under investigation for the treatment of moderate to severe COPD.[2] This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of MPO inhibition in COPD models, with a focus on the data that forms the basis for the clinical development of AZD4831.
Mechanism of Action: Targeting the Inflammatory Cascade
AZD4831 is an investigational drug that works by inhibiting myeloperoxidase (MPO), an enzyme that is abundant in neutrophils.[3] In COPD, chronic exposure to irritants like cigarette smoke triggers an influx of neutrophils into the lungs. These activated neutrophils release MPO, which in turn generates highly reactive oxidizing agents. These agents contribute to tissue damage, inflammation, and the overall progression of COPD.[1] By irreversibly binding to and inactivating MPO, AZD4831 is designed to reduce this harmful oxidative stress and inflammation in the lungs.[4]
The signaling pathway below illustrates the central role of MPO in the inflammatory cascade of COPD and the targeted intervention point for AZD4831.
Preclinical Evidence in a Cigarette Smoke-Induced COPD Model
The foundational preclinical work justifying the investigation of MPO inhibitors in COPD was conducted in a guinea pig model of cigarette smoke-induced lung damage. This model recapitulates key features of human COPD, including lung inflammation, emphysema, and small airway remodeling.[1] While the specific MPO inhibitor used in this pivotal study was a precursor to AZD4831, the findings provide a strong rationale for the therapeutic approach.
Experimental Protocol: Guinea Pig Cigarette Smoke Exposure Model
The following protocol is a summary of the methodology described in the key preclinical study by Churg et al. (2012).
-
Animal Model : Female Hartley strain guinea pigs were used for the study.
-
COPD Induction : Animals were exposed to the smoke of seven cigarettes per day, five days a week, for a total of six months. Control groups were exposed to air under identical conditions.
-
Intervention Groups :
-
Prophylactic Treatment : An MPO inhibitor (AZ1, a 2-thioxanthine MPO inhibitor) was administered to one group of animals starting from the first day of smoke exposure.
-
Therapeutic Intervention : A second group of smoke-exposed animals received the MPO inhibitor only after three months of smoke exposure to model a late intervention scenario.
-
-
Outcome Measures (Assessed at 6 months) :
-
Bronchoalveolar Lavage (BAL) : Collection of lavage fluid to quantify inflammatory cells, specifically neutrophils and macrophages.
-
Physiological Assessments : Measurement of lung function parameters.
-
Morphometric Analysis :
-
Emphysema : Quantification of airspace size to assess the degree of emphysema.
-
Small Airway Remodeling : Measurement of small airway wall thickness.
-
-
Oxidative Stress Markers : Immunohistochemical staining for dityrosine (a marker of MPO-generated protein oxidation) and measurement of serum 8-isoprostane.
-
Inflammatory Mediators : Assessment of cytokine expression and nuclear factor-κB (NF-κB) binding in acute smoke exposure models.
-
The experimental workflow for this preclinical study is depicted in the following diagram.
Quantitative Data Summary
The preclinical study demonstrated that MPO inhibition significantly attenuated the pathological features of COPD in the guinea pig model. The key quantitative findings are summarized below.
| Outcome Measure | Smoke Exposure Only | Smoke + MPO Inhibitor (Early) | Smoke + MPO Inhibitor (Late) | Key Finding |
| Inflammatory Cell Infiltration (BAL) | ||||
| Neutrophils | Markedly Increased | Abolished Increase | Abolished Increase | MPO inhibition prevented and reversed neutrophil influx into the lungs.[1] |
| Macrophages | Markedly Increased | Abolished Increase | Abolished Increase | MPO inhibition prevented and reversed macrophage accumulation.[1] |
| Lung Pathology | ||||
| Emphysema | Progressive Development | Prevented Progression | Halted Progression | MPO inhibition stopped the destruction of alveolar walls.[1] |
| Small Airway Remodeling | Progressive Thickening | Prevented Remodeling | Halted Remodeling | MPO inhibition prevented and stopped the thickening of small airway walls.[1] |
| Oxidative Stress | ||||
| Dityrosine Staining | Markedly Increased | Considerably Decreased | Considerably Decreased | MPO inhibition reduced a key marker of MPO-driven oxidative damage.[1] |
| Serum 8-isoprostane | Trend Towards Increase | Similar Trend to Decrease | Similar Trend to Decrease | A systemic marker of oxidative stress showed a trend towards reduction with MPO inhibition.[1] |
Conclusion
The preclinical data from the cigarette smoke-induced guinea pig model provides a strong scientific rationale for the investigation of MPO inhibitors, such as AZD4831, in the treatment of COPD. The ability of an MPO inhibitor to not only prevent but also halt the progression of established lung inflammation and damage in this model is particularly compelling. These findings suggest that targeting MPO-driven oxidative stress and inflammation could be a novel and effective therapeutic strategy for COPD. The ongoing clinical development of AZD4831 will be crucial in determining if these promising preclinical results translate into clinical benefits for patients with this debilitating disease.
References
Mitiperstat selectivity for myeloperoxidase over thyroid peroxidase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitiperstat (AZD4831) is a potent, orally bioavailable, and irreversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in a variety of inflammatory and cardiovascular diseases. A critical aspect of its preclinical profile is its high selectivity for MPO over the structurally related thyroid peroxidase (TPO). This selectivity is crucial for minimizing potential off-target effects on thyroid function. This technical guide provides an in-depth analysis of the quantitative data, experimental methodologies, and underlying biochemical mechanisms that define this compound's selectivity for MPO.
Data Presentation: Quantitative Selectivity of this compound
The inhibitory activity of this compound against myeloperoxidase (MPO) and thyroid peroxidase (TPO) has been quantified using in vitro assays to determine the half-maximal inhibitory concentration (IC50). The data clearly demonstrates a significant therapeutic window, with this compound being over 450-fold more selective for MPO than TPO.
| Target Enzyme | IC50 Value | Fold Selectivity (MPO vs. TPO) |
| Myeloperoxidase (MPO) | 1.5 nM[1] | >450-fold |
| Thyroid Peroxidase (TPO) | 0.69 µM (690 nM)[1] |
Core Mechanism of Action
This compound is a mechanism-based inhibitor, meaning it is chemically transformed by its target enzyme, MPO, into a reactive species that then irreversibly inactivates the enzyme. This process involves the formation of a covalent bond with the heme prosthetic group within the MPO active site.[2] This irreversible inhibition leads to a sustained reduction in MPO activity.
Experimental Protocols
The determination of IC50 values for this compound against MPO and TPO is typically achieved through in vitro enzyme activity assays. While the precise, proprietary protocols used during the initial drug discovery may not be publicly available, the following represents a standard and widely accepted methodology for assessing peroxidase inhibition using a chemiluminescent assay.
Representative Protocol: In Vitro Chemiluminescent Peroxidase Activity Assay
This protocol is a composite based on established methods for measuring MPO and TPO activity.[3][4][5][6]
1. Objective: To determine the concentration-dependent inhibition of MPO and TPO by this compound and calculate the IC50 values.
2. Materials:
- Purified human MPO and TPO enzymes
- This compound (dissolved in a suitable solvent, e.g., DMSO)
- Luminol (chemiluminescent substrate)
- Hydrogen peroxide (H₂O₂) (co-substrate)
- Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
- 96-well white, opaque microplates
- Chemiluminescence-capable microplate reader
3. Assay Procedure:
- Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare working solutions of MPO or TPO, luminol, and H₂O₂ in the assay buffer at their final desired concentrations.
- Enzyme and Inhibitor Pre-incubation: Add a fixed amount of MPO or TPO enzyme to each well of the 96-well plate. Subsequently, add the various concentrations of this compound to the respective wells. Include control wells with enzyme and vehicle (e.g., DMSO) but no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specified period (e.g., 15-30 minutes) at room temperature to facilitate binding.
- Initiation of Reaction: Initiate the enzymatic reaction by adding a solution containing luminol and H₂O₂ to all wells simultaneously using a multichannel pipette.
- Signal Detection: Immediately place the microplate into a chemiluminescence reader and measure the light output over a defined period. The kinetic or endpoint readings can be used for analysis.
- Data Analysis:
- Subtract the background luminescence (wells with no enzyme) from all readings.
- Normalize the data by setting the luminescence in the absence of the inhibitor as 100% activity and the luminescence in the absence of the enzyme as 0% activity.
- Plot the percentage of enzyme activity against the logarithm of the this compound concentration.
- Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
Visualizations
Signaling Pathway: MPO in Neutrophil Inflammatory Signaling
Myeloperoxidase is a key effector of neutrophil-mediated inflammation. Its activity is integrated into complex signaling networks that drive inflammatory responses. This compound, by inhibiting MPO, can modulate these pathways.
Caption: MPO's role in neutrophil-mediated inflammation and this compound's point of intervention.
Experimental Workflow: IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor against a target enzyme.
Caption: A generalized workflow for the in vitro determination of IC50 values.
Logical Relationship: this compound's Selectivity
This diagram visually represents the high selectivity of this compound for MPO over TPO.
Caption: this compound's preferential inhibition of MPO over TPO.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of anti-thyroid peroxidase (TPO) antibodies on TPO activity measured by chemiluminescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
Mitiperstat (AZD4831): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitiperstat, also known as AZD4831, is a potent and irreversible inhibitor of myeloperoxidase (MPO), a key enzyme implicated in oxidative stress and inflammatory pathologies.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and the mechanism of action of this compound. Detailed experimental protocols for its synthesis and key in vitro and in vivo assays are also presented to facilitate further research and development.
Chemical Structure and Identification
This compound is a small molecule belonging to the pyrrolopyrimidinone class of compounds.[3] Its chemical identity is well-defined by its IUPAC name, CAS number, and other molecular identifiers.
| Identifier | Value | Reference |
| IUPAC Name | 1-[[2-[(1R)-1-aminoethyl]-4-chlorophenyl]methyl]-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one | [4] |
| Synonyms | AZD4831, AZD-4831 | [4] |
| CAS Number | 1933460-19-5 | [4] |
| Molecular Formula | C15H15ClN4OS | [4] |
| Molecular Weight | 334.82 g/mol | [5] |
| ChEMBL ID | CHEMBL5095218 | [1] |
| PubChem CID | 121362450 | [4] |
| DrugBank ID | DB18963 | [4] |
| SMILES | C--INVALID-LINK--N | [4] |
| InChIKey | BHKKSKOHRFHHIN-MRVPVSSYSA-N | [4] |
Physicochemical and Pharmacokinetic Properties
This compound has been characterized by a range of physicochemical and pharmacokinetic parameters that are crucial for its development as a therapeutic agent.
Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to light pink solid | [5] |
| Solubility | DMSO: 100 mg/mL (298.67 mM) (requires sonication); 1 M HCl: 50 mg/mL (149.33 mM); Aqueous (with 10% DMSO and 40% PEG300): ≥ 2.5 mg/mL (7.47 mM) | [5] |
Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Absorption | Rapidly absorbed | Human | [2][6] |
| Time to Cmax (Tmax) | 1-2 hours | Human | [6] |
| Elimination Half-life (t1/2) | 50.2 - 60 hours | Human | [6][7] |
| Exposure | Dose-proportional | Human | [2] |
| Metabolism | Weak inhibitor of CYP3A4 (IC50 = 6 µM) | In vitro | [5] |
| Bioavailability | High oral bioavailability | Rat | [8] |
Mechanism of Action
This compound is a mechanism-based, irreversible inhibitor of myeloperoxidase (MPO).[1] MPO is a heme-containing peroxidase predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. It plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl), which are potent antimicrobial agents. However, excessive MPO activity is implicated in the pathophysiology of various inflammatory diseases, including cardiovascular and respiratory conditions, through the promotion of oxidative stress and tissue damage.
This compound covalently binds to the heme moiety of MPO, leading to its irreversible inactivation.[9] This action prevents the conversion of hydrogen peroxide (H2O2) to highly reactive and damaging oxidants.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. excenen.com [excenen.com]
- 6. This compound (AZD4831) News - LARVOL Sigma [sigma.larvol.com]
- 7. inotiv.com [inotiv.com]
- 8. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Pharmacology of Mitiperstat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitiperstat (AZD4831) is a first-in-class, orally bioavailable, irreversible inhibitor of myeloperoxidase (MPO).[1] This enzyme, primarily found in neutrophils, plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species, such as hypochlorous acid.[2] In various pathological states, excessive MPO activity is implicated in driving oxidative stress, inflammation, endothelial dysfunction, and fibrosis.[3] this compound was developed to target these processes, with a primary clinical focus on heart failure with preserved or mildly reduced ejection fraction (HFpEF/HFmrEF).[1]
This technical guide provides a comprehensive overview of the in vivo pharmacology of this compound, summarizing key findings from preclinical and clinical studies. It includes detailed experimental methodologies where available, quantitative data from clinical trials, and visualizations of the proposed mechanism of action and experimental workflows.
Mechanism of Action
This compound is a mechanism-based inhibitor that forms a covalent bond with the heme moiety of the MPO enzyme, leading to its irreversible inactivation.[4] This targeted inhibition of MPO is intended to reduce the production of downstream reactive oxidants, thereby mitigating tissue damage and dysfunction associated with excessive inflammation and oxidative stress.[3] Preclinical and clinical studies have focused on demonstrating target engagement and exploring the downstream consequences of MPO inhibition.
Signaling Pathway
The proposed signaling pathway for this compound's action centers on the inhibition of MPO and its downstream effects on oxidative stress, endothelial function, and inflammatory processes. Elevated levels of MPO are associated with increased production of hypochlorous acid (HOCl) and other reactive oxygen species, which contribute to endothelial dysfunction by reducing the bioavailability of nitric oxide (NO). MPO-driven oxidative stress is also linked to the activation of pro-fibrotic pathways, such as the Transforming Growth Factor-β (TGF-β) signaling cascade. By inhibiting MPO, this compound is hypothesized to restore endothelial function, reduce inflammation, and attenuate fibrosis.
Preclinical In Vivo Pharmacology
Efficacy Models
A key preclinical model used to assess the in vivo efficacy of this compound was the zymosan-induced peritonitis model in mice. This model is a well-established method for studying acute inflammation and neutrophil recruitment.[5][6][7]
-
Experimental Protocol:
-
Induction of Peritonitis: Mice are administered an intraperitoneal (IP) injection of zymosan, a yeast cell wall component, to induce an inflammatory response characterized by the influx of neutrophils into the peritoneal cavity.[5][6][7]
-
Drug Administration: this compound was administered orally as a single dose at a range of 0.01 to 10 µmol/kg.[6]
-
Sample Collection and Analysis: At a specified time point after zymosan challenge, the peritoneal cavity is lavaged to collect peritoneal fluid.[5][7] The primary endpoint is the measurement of MPO activity in the peritoneal lavage fluid to determine the extent of target engagement and inhibition.[6]
-
-
Key Findings: this compound demonstrated a dose-dependent inhibition of MPO activity in the peritoneal lavage fluid of mice with zymosan-induced peritonitis.[6]
Toxicology Studies
Standard preclinical toxicology and safety pharmacology studies were conducted in rodent (rat) and non-rodent (dog) species to support the progression of this compound into clinical trials.[8] While detailed protocols and results from these proprietary studies are not publicly available, they are a regulatory requirement to establish a safe starting dose for human trials and to identify potential target organs for toxicity.[2][4][9]
Clinical In Vivo Pharmacology
The clinical development of this compound has primarily focused on its application in heart failure with preserved or mildly reduced ejection fraction (HFpEF/HFmrEF). Two key clinical trials, SATELLITE (Phase IIa) and ENDEAVOR (Phase IIb/III), have provided the majority of the in vivo pharmacological data in humans.
Pharmacokinetics
Pharmacokinetic parameters of this compound have been characterized in Phase I studies in healthy volunteers.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 1-2 hours | [4] |
| Elimination Half-life (t1/2) | 50.2–57.8 hours | [4] |
| Accumulation | Observed with once-daily dosing, steady state reached within 10 days | [4] |
| Metabolism | Primarily via UGT1A1 to form a carbamoyl conjugate (M7), which is the most abundant circulating metabolite. | [8] |
| Excretion | Both renal and metabolic clearance. | [4] |
Clinical Efficacy
The efficacy of this compound has been evaluated in patients with HFpEF/HFmrEF in the SATELLITE and ENDEAVOR trials.
Table 2: Summary of Key Efficacy Endpoints in Clinical Trials
| Trial | Phase | Patient Population | Dosing Regimen | Primary Efficacy Endpoint(s) | Key Findings | Reference(s) |
| SATELLITE | IIa | HFpEF/HFmrEF | This compound 5 mg once daily vs. Placebo | Change from baseline in MPO activity | Significant reduction in MPO activity, demonstrating target engagement. | [3] |
| ENDEAVOR | IIb/III | HFpEF/HFmrEF | This compound 2.5 mg or 5 mg once daily vs. Placebo | Change from baseline in Kansas City Cardiomyopathy Questionnaire (KCCQ) Total Symptom Score and 6-Minute Walk Distance (6MWD) | Did not meet its co-primary endpoints of improving symptoms or exercise capacity. | [10] |
Clinical Safety and Tolerability
The safety profile of this compound has been assessed in both healthy volunteers and patients with heart failure.
Table 3: Summary of Key Safety Findings in Clinical Trials
| Trial | Phase | Patient Population | Key Safety Findings | Reference(s) |
| Phase I | I | Healthy Volunteers | Generally well-tolerated. Dose-dependent maculopapular rash was observed. | [11] |
| SATELLITE | IIa | HFpEF/HFmrEF | Generally well-tolerated. | [3] |
| ENDEAVOR | IIb/III | HFpEF/HFmrEF | No new significant safety concerns were identified. | [10] |
Experimental Workflows
Preclinical Efficacy Assessment Workflow
The following diagram illustrates the general workflow for assessing the in vivo efficacy of this compound in a preclinical model of inflammation.
Clinical Trial Workflow (ENDEAVOR Trial)
The workflow for the ENDEAVOR clinical trial involved patient screening, randomization, treatment, and assessment of primary and secondary endpoints.
Conclusion
This compound is a potent and selective irreversible inhibitor of myeloperoxidase that has been extensively studied in both preclinical and clinical settings. While it has demonstrated clear target engagement in vivo by significantly reducing MPO activity, it did not achieve its primary clinical efficacy endpoints in a large Phase IIb/III trial for heart failure with preserved or mildly reduced ejection fraction. The in vivo pharmacological data gathered to date provide valuable insights into the role of MPO in cardiovascular disease and will inform future research in this area.
References
- 1. This compound (AZD4831) News - LARVOL Sigma [sigma.larvol.com]
- 2. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MPO (Myeloperoxidase) Attenuates Endothelial Dysfunction in Mouse Models of Vascular Inflammation and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The myeloperoxidase inhibitor this compound (AZD4831) does not prolong the QT interval at expected therapeutic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myeloperoxidase inhibition decreases morbidity and oxidative stress in mice with cystic fibrosis-like lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. athmicbiotech.com [athmicbiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Mitiperstat (AZD4831): In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitiperstat (AZD4831) is a potent, irreversible, mechanism-based inhibitor of myeloperoxidase (MPO).[1][2][3] MPO is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. Upon activation at sites of inflammation, MPO is released and catalyzes the formation of potent reactive oxidants, such as hypochlorous acid (HOCl). While crucial for host defense against pathogens, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular conditions. This compound acts as a substrate for MPO, leading to the formation of a covalent bond with the heme moiety, thereby irreversibly inactivating the enzyme.[3][4] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound against MPO.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency of this compound against its primary target, MPO, and a related peroxidase, TPO. A notable difference in potency is observed between purified enzyme and cell-based assays.[1][2]
| Target Enzyme | Assay Type | IC50 | Reference |
| Myeloperoxidase (MPO) | Purified Enzyme Assay | 1.5 nM | [2][5][6][7][8] |
| Thyroid Peroxidase (TPO) | Purified Enzyme Assay | 0.69 µM | [5][7] |
| Myeloperoxidase (MPO) | Cell-Based Assay (differentiated HL-60 cells) | ~750 nM (representative of a ~500-fold shift) | [1][2] |
Signaling Pathway
Caption: MPO-mediated inflammatory pathway and the inhibitory action of this compound.
Experimental Protocols
Purified MPO Enzyme Inhibition Assay (Peroxidation Activity)
This protocol is adapted from commercially available MPO inhibitor screening kits and measures the peroxidase activity of purified human MPO. The assay is based on the MPO-catalyzed oxidation of a substrate by hydrogen peroxide to produce a fluorescent product.
Materials:
-
Purified human MPO
-
MPO Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)
-
This compound (AZD4831) stock solution in DMSO
-
Peroxidation Substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)
-
Hydrogen Peroxide (H₂O₂)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Workflow Diagram:
Caption: Workflow for the purified MPO enzyme inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in MPO Assay Buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is ≤1%.
-
Dilute purified human MPO to the desired concentration (e.g., 250 ng/mL) in ice-cold MPO Assay Buffer.
-
Prepare the Peroxidation Working Solution immediately before use by mixing the peroxidation substrate and H₂O₂ in MPO Assay Buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To a 96-well plate, add 10 µL of the this compound serial dilutions. Include wells for "100% activity" (assay buffer with DMSO) and "background" (assay buffer only).
-
Add 50 µL of the diluted MPO enzyme solution to all wells except the "background" wells. Add 60 µL of assay buffer to the background wells.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the Peroxidation Working Solution to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm for resorufin product from ADHP) in a kinetic mode for 5-20 minutes, or as a single endpoint reading after a fixed time (e.g., 10 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of reaction (for kinetic reads) or the final fluorescence value (for endpoint reads).
-
Calculate the percent inhibition for each this compound concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based MPO Inhibition Assay
This protocol describes the measurement of MPO inhibition in differentiated, neutrophil-like HL-60 cells. This assay provides a more physiologically relevant context by assessing inhibitor potency against intracellular MPO.
Materials:
-
HL-60 (human promyelocytic leukemia) cell line
-
Cell culture medium (e.g., RPMI-1640) with FBS and antibiotics
-
Dimethyl sulfoxide (DMSO) for cell differentiation
-
This compound (AZD4831)
-
Phorbol 12-myristate 13-acetate (PMA) or zymosan to stimulate MPO release
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
MPO activity detection reagents (as in the purified enzyme assay)
-
96-well cell culture plate
-
Centrifuge
-
Plate reader
Workflow Diagram:
Caption: Workflow for the cell-based MPO inhibition assay using HL-60 cells.
Procedure:
-
Cell Culture and Differentiation:
-
Culture HL-60 cells according to standard protocols.
-
Induce differentiation into a neutrophil-like phenotype by culturing the cells in medium containing ~1.3% DMSO for 5-7 days. Successful differentiation can be confirmed by morphological changes and expression of neutrophil markers.
-
-
Assay Protocol:
-
Harvest the differentiated HL-60 cells, wash, and resuspend them in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add this compound at various concentrations to the wells and pre-incubate for 30-60 minutes at 37°C.
-
Stimulate the cells to release MPO by adding a stimulating agent like PMA (e.g., 100 nM final concentration).
-
Incubate for an additional 15-30 minutes at 37°C.
-
Pellet the cells by centrifuging the plate (e.g., 500 x g for 5 minutes).
-
Carefully transfer 50-100 µL of the supernatant, which contains the released MPO, to a new 96-well black plate.
-
Measure the MPO activity in the supernatant using the same detection reagents and procedure as described in the Purified MPO Enzyme Inhibition Assay (Protocol 1, steps 2-3).
-
Irreversible Inhibition "Tight Binding" Assay
This assay is designed to confirm the irreversible nature of this compound's inhibition of MPO. The principle is to pre-incubate the enzyme with the inhibitor, then remove the unbound inhibitor by dilution or washing, and measure the remaining enzyme activity. For a truly irreversible inhibitor, the inhibition will persist even after removal of the free compound.
Materials:
-
All materials from the Purified MPO Enzyme Inhibition Assay
-
ELISA plate coated with anti-MPO antibody (for wash-based method) OR a larger volume of assay buffer for dilution.
Workflow Diagram:
Caption: General workflow for an irreversible inhibition "tight binding" assay.
Procedure (Rapid Dilution Method):
-
Pre-incubation:
-
Prepare two sets of reactions. In concentrated solutions, incubate MPO with a high concentration of this compound (e.g., 10x IC50) and, in parallel, with a known reversible MPO inhibitor as a control. Also include a no-inhibitor control.
-
Allow the incubation to proceed for a set time (e.g., 30 minutes).
-
-
Dilution and Activity Measurement:
-
Rapidly dilute the enzyme-inhibitor mixtures 100-fold or more into pre-warmed assay buffer containing the MPO substrate and H₂O₂. This dilution reduces the concentration of free inhibitor to well below its IC50.
-
Immediately begin measuring MPO activity using a plate reader.
-
-
Data Analysis:
-
Compare the MPO activity in the diluted samples.
-
The sample with the reversible inhibitor should regain activity upon dilution, approaching the level of the no-inhibitor control.
-
The sample with this compound should show sustained inhibition, with activity remaining significantly lower than the control, confirming irreversible binding.
-
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. abcam.com [abcam.com]
- 5. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Large-scale purification of myeloperoxidase from HL60 promyelocytic cells: characterization and comparison to human neutrophil myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitiperstat: A Potent Inhibitor for Myeloperoxidase Activity Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a myeloperoxidase (MPO) activity assay using Mitiperstat (formerly AZD4831), a potent and irreversible inhibitor of MPO.[1][2] this compound serves as an invaluable tool for researchers studying the role of MPO in various inflammatory diseases and for the development of novel MPO-targeted therapeutics.[3] This application note outlines the principles of the assay, provides a step-by-step experimental protocol, and includes data on the inhibitory activity of this compound.
Introduction to Myeloperoxidase (MPO)
Myeloperoxidase is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[4] Upon activation of these immune cells during inflammation, MPO is released into the extracellular space where it catalyzes the production of hypochlorous acid (HOCl), a potent oxidizing and microbicidal agent, from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[5] While crucial for host defense, excessive MPO activity is implicated in the pathophysiology of a wide range of inflammatory conditions, including cardiovascular diseases, neurodegenerative disorders, and certain types of cancer.[3][4][6] Consequently, the measurement of MPO activity and the identification of its inhibitors are of significant interest in biomedical research and drug discovery.
This compound: A Specific and Irreversible MPO Inhibitor
This compound is a small molecule that acts as a mechanism-based, irreversible inhibitor of MPO.[1][2] It functions by forming a covalent bond with the heme moiety of the enzyme, leading to its inactivation.[1] This high specificity and potency make this compound an excellent tool for dissecting the role of MPO in complex biological systems and for validating MPO as a therapeutic target.
Quantitative Data for this compound
The inhibitory potency of this compound against MPO has been quantified, providing a basis for its use in in vitro and in vivo studies.
| Compound | Target | IC₅₀ | Assay Condition |
| This compound (AZD4831) | Myeloperoxidase (MPO) | 1.5 nM | In vitro enzymatic assay |
| This compound (AZD4831) | Thyroid Peroxidase (TPO) | 0.69 µM | In vitro enzymatic assay |
| This compound (AZD4831) | Cytochrome P450 3A4 (CYP3A4) | 6 µM | In vitro enzymatic assay |
Table 1: Inhibitory activity of this compound against MPO and other enzymes.[7]
Experimental Protocol: MPO Activity Assay
This protocol describes a colorimetric MPO activity assay that can be adapted for use with this compound as an inhibitor. The assay is based on the MPO-catalyzed oxidation of a chromogenic substrate. A common method involves measuring the chlorination activity of MPO, which is more specific than its peroxidase activity due to the presence of other peroxidases in biological samples.[5]
Principle of the Assay
The assay measures the chlorination activity of MPO. MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl). The HOCl then reacts with taurine to form the more stable taurine chloramine. Taurine chloramine, in turn, oxidizes a chromogenic substrate, 5-thio-2-nitrobenzoic acid (TNB), to the colorless 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The decrease in absorbance at 412 nm, corresponding to the consumption of TNB, is proportional to the MPO activity.[5][8]
Materials and Reagents
-
Purified human MPO or biological sample (e.g., neutrophil lysate, plasma)
-
This compound
-
MPO Assay Buffer (e.g., 50 mM phosphate buffer, pH 6.5)
-
Hydrogen Peroxide (H₂O₂)
-
Taurine
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation
-
MPO Stock Solution: Reconstitute purified MPO in MPO Assay Buffer to a desired concentration.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Further dilute in MPO Assay Buffer to desired working concentrations.
-
H₂O₂ Solution: Prepare a fresh working solution of H₂O₂ in MPO Assay Buffer. The final concentration in the assay will typically be in the low micromolar range.
-
Taurine Solution: Prepare a stock solution of taurine in MPO Assay Buffer.
-
TNB Solution: Prepare a working solution of DTNB in MPO Assay Buffer. Note that the assay measures the consumption of TNB, which is formed from DTNB.
Experimental Procedure
-
Prepare the Microplate: Add MPO Assay Buffer to all wells.
-
Add this compound: Add varying concentrations of this compound (or vehicle control, e.g., DMSO diluted in assay buffer) to the appropriate wells.
-
Add MPO: Add the MPO enzyme or biological sample to all wells except for the blank controls.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow this compound to interact with the MPO enzyme.
-
Initiate the Reaction: Add the substrate mixture containing H₂O₂, taurine, and DTNB to all wells to start the reaction.
-
Measure Absorbance: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of TNB consumption (decrease in A412 per minute) for each condition. Plot the MPO activity against the concentration of this compound to determine the IC₅₀ value.
Visualizations
MPO Catalytic Cycle and Inhibition by this compound
Caption: MPO catalytic cycle and its irreversible inhibition by this compound.
Experimental Workflow for MPO Activity Assay
Caption: Step-by-step workflow for the MPO activity assay.
Conclusion
The myeloperoxidase activity assay using this compound as a specific inhibitor is a robust and valuable tool for researchers in both academic and industrial settings. The detailed protocol and understanding of this compound's mechanism of action provided in this application note will facilitate the investigation of MPO's role in health and disease and aid in the discovery of new therapeutic agents targeting this important enzyme.
References
- 1. Pharmacokinetics and Tolerability of the Novel Myeloperoxidase Inhibitor this compound in Healthy Japanese and Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nwlifescience.com [nwlifescience.com]
- 6. clevelandheartlab.com [clevelandheartlab.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Mitiperstat (AZD4831) Cell-Based Assay for MPO Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitiperstat (AZD4831) is a potent and irreversible inhibitor of myeloperoxidase (MPO), a heme-containing enzyme primarily found in neutrophils.[1][2] MPO plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, such as hypochlorous acid, to combat pathogens. However, excessive MPO activity is implicated in the pathophysiology of various inflammatory and cardiovascular diseases, making it a compelling therapeutic target.[1][3] These application notes provide detailed protocols for assessing the inhibitory activity of this compound on MPO in a cell-based context, utilizing the human promyelocytic leukemia cell line HL-60 differentiated into neutrophil-like cells.
Mechanism of Action of this compound
This compound acts as a mechanism-based inhibitor of MPO. It serves as a substrate for the enzyme, and upon catalytic turnover, it forms a covalent bond with the heme moiety, leading to irreversible inactivation of MPO.[1] This targeted inhibition reduces the production of harmful reactive oxygen species in tissues where neutrophils are activated.
Signaling Pathway of MPO Activation and Inhibition
Quantitative Data Summary
The inhibitory potency of this compound against MPO has been evaluated in both purified enzyme (in vitro) and cell-based assays. A significant difference in potency is observed between these two assay formats.
| Assay Type | Target | IC50 Value | Reference |
| In Vitro (Purified Enzyme) | Human MPO | 1.5 nM | [1][2][4] |
| Cell-Based (differentiated HL-60 cells) | Intracellular MPO | ~750 nM (estimated) | [1][5] |
| In Vitro (Purified Enzyme) | Thyroid Peroxidase (TPO) | 0.69 µM | [4] |
Note: The cell-based IC50 is an estimation derived from the reported ~500-fold decrease in potency compared to the purified enzyme assay. This drop is attributed to the high intragranular concentration of MPO.[1][5]
Experimental Protocols
Protocol 1: Differentiation of HL-60 Cells into Neutrophil-like Cells
This protocol describes the induction of differentiation of HL-60 promyelocytic leukemia cells into a neutrophil-like phenotype, which endogenously expresses MPO.
Materials:
-
HL-60 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
To induce differentiation, seed HL-60 cells at a density of 2 x 10⁵ cells/mL in fresh culture medium containing 1.3% (v/v) DMSO.
-
Incubate the cells for 5-7 days to allow for differentiation.
-
Monitor differentiation by observing morphological changes (e.g., nuclear condensation and segmentation) and by functional assays (e.g., phagocytosis or oxidative burst capacity).
-
Assess cell viability using Trypan Blue exclusion. Differentiated cells are now ready for use in the MPO inhibition assay.
Protocol 2: Cell-Based MPO Inhibition Assay using Differentiated HL-60 Cells
This protocol outlines the procedure to measure the inhibitory effect of this compound on MPO activity within differentiated HL-60 cells. This assay can be performed using either a colorimetric or fluorometric readout.
Materials:
-
Differentiated HL-60 cells
-
This compound (AZD4831)
-
Phorbol 12-myristate 13-acetate (PMA) for cell stimulation
-
MPO Assay Kit (Colorimetric or Fluorometric)
-
Assay Buffer
-
MPO Substrate (e.g., TMB for colorimetric, Amplex Red for fluorometric)
-
Hydrogen Peroxide (H₂O₂)
-
Stop Solution (for colorimetric assay)
-
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
A. Cell Treatment:
-
Harvest differentiated HL-60 cells and resuspend in fresh, serum-free RPMI-1640 medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the this compound dilutions to the respective wells and incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).
B. Cell Stimulation and MPO Release:
-
Prepare a working solution of PMA in serum-free medium (final concentration typically 25-100 nM).
-
Add the PMA solution to all wells (except for unstimulated controls) to induce neutrophil activation and MPO release.
-
Incubate the plate for 30-60 minutes at 37°C.
C. Measurement of MPO Activity:
For Colorimetric Assay (TMB-based):
-
Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer a portion of the supernatant (containing released MPO) to a new clear 96-well plate.
-
Prepare the MPO reaction mixture according to the assay kit instructions (typically containing TMB substrate and H₂O₂ in assay buffer).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
Add the stop solution to each well to quench the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
For Fluorometric Assay (Amplex Red-based):
-
Follow steps C1 and C2 as for the colorimetric assay, but transfer the supernatant to a black 96-well plate.
-
Prepare the MPO reaction mixture according to the assay kit instructions (typically containing Amplex Red and H₂O₂ in assay buffer).
-
Add the reaction mixture to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm using a microplate reader.
D. Data Analysis:
-
Subtract the background reading (from wells with no cells) from all other readings.
-
Calculate the percentage of MPO inhibition for each this compound concentration relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The provided protocols offer a robust framework for evaluating the efficacy of this compound (AZD4831) in a cellular environment that closely mimics the physiological context of MPO activity. The use of differentiated HL-60 cells provides a reliable and reproducible model system for screening and characterizing MPO inhibitors. It is crucial to recognize the significant difference in potency observed between purified enzyme and cell-based assays, which highlights the importance of cellular assays in drug development for obtaining more physiologically relevant data.
References
- 1. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Myeloperoxidase Inhibition Attenuates Neutrophil Activation, ANCA-Mediated Endothelial Damage, and Crescentic GN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Mitiperstat in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for the use of Mitiperstat (AZD4831), a potent and irreversible myeloperoxidase (MPO) inhibitor, in preclinical mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is an investigational drug that selectively inhibits myeloperoxidase, an enzyme primarily found in neutrophils that plays a critical role in innate immunity and inflammatory processes.[1][2][3] By catalyzing the formation of reactive oxygen species, MPO contributes to tissue damage in various pathological conditions. This compound has been shown to reduce inflammation and improve microvascular function in preclinical models, suggesting its therapeutic potential in cardiovascular diseases, inflammatory disorders, and potentially other conditions characterized by neutrophil-driven inflammation.[1][4]
Mechanism of Action
This compound acts as a mechanism-based irreversible inhibitor of myeloperoxidase.[2][3] It covalently binds to the heme moiety of the enzyme, leading to its inactivation.[2] This inhibition prevents MPO from producing hypochlorous acid and other potent oxidants, thereby mitigating inflammatory responses and subsequent tissue damage. This compound exhibits high selectivity for MPO over other peroxidases, such as thyroid peroxidase (TPO).[1][3][5]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting MPO-mediated inflammation.
Dosing Regimen in a Mouse Model of Peritonitis
The following table summarizes the dosing regimen of this compound used in a zymosan-induced neutrophilic peritonitis mouse model. This model is widely used to study acute inflammation and the recruitment of neutrophils.
| Parameter | Details | Reference |
| Animal Model | BALB/c mice with zymosan-induced neutrophilic peritonitis | [2] |
| Drug | This compound (AZD4831) | [2] |
| Dose Range | 0.01, 0.1, 1, and 10 µmol/kg | [1][2] |
| Route of Administration | Oral (p.o.) | [1][2] |
| Frequency | Single dose | [1][2] |
| Timing | 2 hours prior to zymosan injection | [2] |
| Observed Outcome | Dose-dependent inhibition of MPO activity in peritoneal lavage fluid | [2] |
Experimental Protocols
This compound Formulation for Oral Administration
A stable and effective formulation is crucial for in vivo studies. The following protocol has been described for the preparation of this compound for oral administration in mice.
Materials:
-
This compound (AZD4831) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final working solution, sequentially add and mix the following components:
-
100 µL of this compound stock solution in DMSO (final concentration of 10% DMSO)
-
400 µL of PEG300 (final concentration of 40%)
-
50 µL of Tween-80 (final concentration of 5%)
-
450 µL of Saline (final concentration of 45%)
-
-
Ensure the solution is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Zymosan-Induced Peritonitis Model and this compound Administration
This protocol details the induction of peritonitis in mice and the subsequent evaluation of this compound's efficacy.
Materials:
-
BALB/c mice
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile saline
-
This compound formulation (as described above)
-
Peritoneal lavage buffer (e.g., sterile PBS)
Experimental Workflow:
Caption: Workflow for evaluating this compound in a mouse model of peritonitis.
Procedure:
-
Animal Acclimatization: Acclimatize BALB/c mice to the experimental conditions for at least one week.
-
This compound Administration: Administer this compound orally at the desired doses (0.01, 0.1, 1, or 10 µmol/kg) to the respective treatment groups. Administer the vehicle solution to the control group.
-
Waiting Period: Wait for 2 hours to allow for the absorption and distribution of this compound.[2]
-
Induction of Peritonitis: Prepare a suspension of Zymosan A in sterile saline. Inject the zymosan solution intraperitoneally (i.p.) into the mice.
-
Inflammation Period: Allow the inflammatory response to develop for 2 hours.[2]
-
Peritoneal Lavage: Euthanize the mice and perform a peritoneal lavage by injecting a known volume of sterile, cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
MPO Activity Assay: Centrifuge the peritoneal lavage fluid to pellet the cells. The supernatant can be used to measure MPO activity using a chemiluminescent assay.
Future Research Directions
While the anti-inflammatory effects of this compound are well-documented in the peritonitis model, its application in other disease models, particularly in oncology, is an area for future investigation. The role of MPO and neutrophil-mediated inflammation in tumor progression and metastasis is an emerging field of research. Future studies could explore the dosing regimen and efficacy of this compound in various mouse models of cancer, including xenograft and genetically engineered mouse models. Such studies would be crucial in determining the potential of this compound as an anti-cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AstraZeneca’s investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Mitiperstat (AZD4831) Formulation for In Vivo Studies
Introduction
Mitiperstat (AZD4831) is a potent, irreversible, and orally bioavailable inhibitor of myeloperoxidase (MPO), a key enzyme in the innate immune system implicated in various inflammatory and cardiovascular diseases.[1][2] As a promising therapeutic agent, robust and reproducible in vivo studies are critical to further elucidate its pharmacological profile and therapeutic potential. A well-characterized and stable formulation is paramount for achieving reliable and consistent results in preclinical animal models.
These application notes provide detailed protocols for the preparation of this compound formulations suitable for oral administration in in vivo research, particularly in rodent models. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is essential for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅ClN₄OS | [3] |
| Molecular Weight | 334.82 g/mol | [3] |
| Appearance | White to light pink solid | [3] |
| Solubility (DMSO) | 100 mg/mL (298.67 mM) | [3] |
| Solubility (1 M HCl) | 50 mg/mL (149.33 mM) | [3] |
| logD | 1.2 | [4] |
| MPO IC₅₀ | 1.5 nM | [2] |
| TPO IC₅₀ | 0.69 µM | [1] |
Recommended Formulations for Oral Administration
The following formulations are suggested for preparing this compound for oral gavage in preclinical animal models, such as mice and rats. These formulations aim to enhance the solubility and bioavailability of the compound.
| Formulation | Composition | Achievable Concentration | Notes |
| Vehicle 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.47 mM) | A clear solution suitable for most oral gavage studies. |
| Vehicle 2 | 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (7.47 mM) | A cyclodextrin-based formulation that can improve solubility and stability. May result in a suspension that requires shaking before use. |
Data sourced from a commercial supplier's datasheet.
Experimental Protocols
Protocol 1: Preparation of this compound in a PEG300/Tween-80 Vehicle
This protocol details the step-by-step procedure for preparing a 1 mg/mL solution of this compound.
Materials:
-
This compound (AZD4831) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of this compound.
-
Initial Dissolution in DMSO: Add the weighed this compound to a sterile conical tube. Add 1 mL of DMSO (10% of the final volume). Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used if necessary to achieve a clear stock solution.
-
Add PEG300: To the this compound/DMSO solution, add 4 mL of PEG300 (40% of the final volume). Vortex the mixture until it is homogeneous.
-
Add Tween-80: Add 0.5 mL of Tween-80 (5% of the final volume) to the solution. Vortex again to ensure complete mixing.
-
Final Volume with Saline: Bring the solution to the final volume of 10 mL by adding 4.5 mL of sterile saline (45% of the final volume).
-
Final Mixing: Vortex the final formulation thoroughly to ensure a clear and homogenous solution.
-
Storage and Use: It is recommended to prepare this formulation fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, allow the solution to return to room temperature and vortex briefly.
Experimental Workflow & Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for formulation preparation and the signaling pathway of this compound's mechanism of action.
Caption: Workflow for this compound formulation and in vivo administration.
Caption: this compound mechanism of action via MPO inhibition.
In Vivo Efficacy Data
The efficacy of orally administered this compound has been demonstrated in a mouse model of zymosan-induced neutrophilic peritonitis.[5][6]
| Animal Model | Dosing | Efficacy Endpoint | Result | Reference |
| BALB/c Mice | Single oral dose (0.01-10 µmol/kg) administered 2h before zymosan injection | MPO activity in peritoneal lavage fluid 2h post-injection | Dose-dependent inhibition of peroxidase activity | [5][6] |
Note: The specific vehicle for this study was not detailed in the publication.
Preclinical Pharmacokinetics
Pharmacokinetic parameters of this compound have been characterized in several preclinical species.
| Species | Dose | Tₘₐₓ (h) | Cₘₐₓ (µmol/L) | AUC (µmol·h/L) | t₁/₂ (h) |
| Rat | 10 µmol/kg (oral) | 1.0 | 0.86 | 4.3 | 3.7 |
| Dog | 10 µmol/kg (oral) | 2.0 | 0.61 | 5.3 | 5.8 |
Data adapted from Inghardt T, et al. J Med Chem. 2022.
Disclaimer: This document is intended for research purposes only. The provided protocols and formulations are suggestions and may require optimization based on specific experimental needs and animal models. Researchers should adhere to all institutional and national guidelines for animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (AZD4831) News - LARVOL Sigma [sigma.larvol.com]
- 4. Biotransformation of the Novel Myeloperoxidase Inhibitor AZD4831 in Preclinical Species and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
Measuring M-PedeSTAT Target Engagement In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitiperstat (AZD4831) is an irreversible inhibitor of myeloperoxidase (MPO), a heme-containing enzyme primarily found in neutrophils and monocytes.[1][2] MPO plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, such as hypochlorous acid, to combat pathogens.[2][3] However, excessive MPO activity is implicated in the pathophysiology of various inflammatory and cardiovascular diseases, making it a compelling therapeutic target.[2][3]
These application notes provide a comprehensive overview and detailed protocols for measuring this compound's target engagement in vivo. The primary method for assessing target engagement is the quantification of MPO activity in biological samples. A significant reduction in MPO activity in subjects treated with this compound compared to a placebo group is indicative of successful target engagement.
The protocols outlined below cover both ex vivo analysis of samples from in vivo studies and direct in vivo imaging techniques applicable to preclinical models.
MPO Signaling Pathway in Inflammation
Myeloperoxidase is a key effector of the inflammatory response. Upon activation, neutrophils release MPO into the extracellular space, where it utilizes hydrogen peroxide (H₂O₂) to oxidize chloride ions into highly reactive hypochlorous acid (HOCl). HOCl can then lead to tissue damage and perpetuate the inflammatory cascade. This compound irreversibly binds to MPO, inhibiting this catalytic activity.
References
Application Notes and Protocols for Mitiperstat (AZD4831) Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitiperstat (AZD4831) is a potent, selective, and irreversible mechanism-based inhibitor of myeloperoxidase (MPO).[1][2][3] MPO is a heme-containing enzyme primarily found in neutrophils and monocytes that catalyzes the formation of reactive oxygen species, such as hypochlorous acid, contributing to inflammation and oxidative stress.[1][4] Elevated MPO levels are associated with the pathogenesis of several inflammatory conditions, including cardiovascular diseases like heart failure with preserved ejection fraction (HFpEF), chronic kidney disease, and nonalcoholic steatohepatitis.[1][4] By inhibiting MPO, this compound aims to reduce inflammation, mitigate tissue damage, and improve microvascular function.[1][5][6]
These application notes provide detailed protocols for the administration of this compound in preclinical models, focusing on an acute inflammation model and a relevant model for heart failure. Quantitative data from preclinical studies are summarized, and key experimental workflows and the underlying signaling pathway are visualized.
Quantitative Data Summary
This compound has demonstrated high potency and selectivity for MPO in both in vitro and in vivo preclinical studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Selectivity vs. TPO | Reference |
| Myeloperoxidase (MPO) | 1.5 nM | >450-fold | [2][3][7][8] |
| Thyroid Peroxidase (TPO) | 0.69 µM | - | [7] |
Table 2: In Vivo Efficacy of this compound in a Zymosan-Induced Peritonitis Model in Mice
| Dose (µmol/kg, oral) | MPO Activity Inhibition in Peritoneal Lavage | Reference |
| 0.01 | Statistically significant inhibition | [8] |
| 0.1 | Dose-dependent inhibition | [8] |
| 1 | Dose-dependent inhibition | [8] |
| 10 | Near-maximal inhibition (p < 0.0001) | [8] |
Table 3: Pharmacokinetic Parameters of this compound Analogue (AZM198) in an Obese/Hypertensive Mouse Model
| Animal Model | AZM198 Concentration (plasma) | MPO Inhibition | Reference |
| High-Fat Diet + Angiotensin II Mouse | 2.1 µM | 95% | [9][10] |
Signaling Pathway
Caption: this compound's mechanism of action in inhibiting the MPO pathway.
Experimental Protocols
Protocol 1: this compound Administration in a Zymosan-Induced Acute Peritonitis Model
This protocol describes the induction of acute inflammation in mice using zymosan and the assessment of this compound's efficacy in inhibiting MPO activity in the peritoneal cavity.
Materials:
-
This compound (AZD4831)
-
Vehicle: 1% (w/v) methylcellulose in sterile water
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
BALB/c mice (or other suitable strain)
-
Oral gavage needles
-
Sterile syringes and needles
-
Phosphate-buffered saline (PBS), ice-cold
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
-
MPO activity assay kit (see Protocol 3)
Procedure:
-
This compound Formulation:
-
Prepare a suspension of this compound in 1% (w/v) methylcellulose in water to the desired concentrations (e.g., for doses of 0.01, 0.1, 1, and 10 µmol/kg).
-
Ensure the suspension is homogenous by vortexing or stirring prior to administration.
-
The administration volume is typically 10 mL/kg.
-
-
Animal Dosing:
-
Acclimatize animals for at least one week before the experiment.
-
Administer this compound or vehicle control to mice via oral gavage.
-
-
Induction of Peritonitis:
-
Two hours after this compound administration, inject 1 mg of zymosan (typically in 0.5 mL of sterile saline) intraperitoneally (IP) into each mouse to induce peritonitis.
-
-
Peritoneal Lavage:
-
Two hours after the zymosan injection, euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Expose the peritoneal cavity and carefully inject 5-10 mL of ice-cold PBS.
-
Gently massage the abdomen for 1 minute to dislodge cells.
-
Aspirate the peritoneal lavage fluid and place it in a microcentrifuge tube on ice.
-
-
Cell Counting and Sample Preparation:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer or automated cell counter.
-
Centrifuge the lavage fluid (e.g., at 400 x g for 10 minutes at 4°C) to pellet the cells.
-
Collect the supernatant (lavage fluid) for MPO activity measurement. Store samples at -80°C if not analyzed immediately.
-
-
MPO Activity Measurement:
-
Measure the MPO activity in the cell-free peritoneal lavage fluid supernatant using a suitable assay (see Protocol 3).
-
Caption: Experimental workflow for the zymosan-induced peritonitis model.
Protocol 2: this compound Administration in a Transverse Aortic Constriction (TAC) Heart Failure Model
The Transverse Aortic Constriction (TAC) model is a widely used surgical procedure in mice to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure. This makes it a relevant model for studying potential therapeutics for HFpEF.
Materials:
-
This compound (AZD4831)
-
Vehicle: 1% (w/v) methylcellulose in sterile water
-
C57BL/6 mice (8-10 weeks old)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for rodent surgery
-
Suture material (e.g., 6-0 silk)
-
27-gauge needle or spacer
-
Echocardiography system with a high-frequency probe
-
Histology reagents (e.g., formalin, paraffin, Masson's trichrome stain)
Procedure:
-
TAC Surgery:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Perform a median sternotomy to expose the aortic arch.
-
Pass a 6-0 silk suture underneath the transverse aorta between the innominate and left common carotid arteries.
-
Tie the suture around the aorta and a 27-gauge needle (or a spacer of equivalent diameter).
-
Quickly remove the needle to create a defined constriction.
-
Close the chest and skin incisions.
-
Administer post-operative analgesics and monitor the animal's recovery.
-
Sham-operated animals undergo the same procedure without the aortic constriction.
-
-
This compound Administration:
-
Administration can be prophylactic (starting before or at the time of surgery) or therapeutic (starting after a defined period of hypertrophy/dysfunction has developed, e.g., 2-4 weeks post-TAC).
-
Prepare this compound in vehicle as described in Protocol 1.
-
Administer this compound or vehicle daily via oral gavage at the desired dose.
-
-
Monitoring and Endpoints:
-
Echocardiography: Perform serial echocardiography (e.g., at baseline, and every 2-4 weeks) to assess cardiac function and remodeling. Key parameters include Left Ventricular Ejection Fraction (LVEF), fractional shortening, wall thickness, and chamber dimensions.
-
Hemodynamic Measurements: At the study endpoint, invasive hemodynamic measurements can be performed using a pressure-volume catheter to assess cardiac pressures and function.
-
Histological Analysis: At the endpoint, euthanize the animals, excise the hearts, and fix them in formalin. Embed in paraffin and section for histological staining (e.g., H&E for cell size, Masson's trichrome for fibrosis).
-
Biomarker Analysis: Plasma or tissue samples can be collected to measure biomarkers of cardiac stress (e.g., NT-proBNP) or MPO activity.
-
Caption: Experimental workflow for the Transverse Aortic Constriction model.
Protocol 3: Myeloperoxidase (MPO) Activity Assay
This is a general protocol for a colorimetric MPO activity assay, suitable for measuring MPO in samples like peritoneal lavage fluid or tissue homogenates.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Sample (e.g., peritoneal lavage supernatant)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0)
-
3,3′,5,5′-Tetramethylbenzidine (TMB) solution
-
Hydrogen peroxide (H₂O₂)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Purified MPO standard
Procedure:
-
Standard Curve Preparation:
-
Prepare a standard curve of purified MPO in Assay Buffer to determine the MPO concentration in the samples.
-
-
Sample Preparation:
-
Thaw samples on ice. If necessary, dilute samples in Assay Buffer to ensure the readings fall within the range of the standard curve.
-
-
Assay Reaction:
-
Add 50 µL of standard or sample to each well of the 96-well plate.
-
Prepare a reaction mixture containing TMB and H₂O₂ in Assay Buffer according to the manufacturer's instructions.
-
Add 100 µL of the reaction mixture to each well to start the reaction.
-
Incubate the plate at 37°C for 5-10 minutes. The reaction will produce a blue color.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution (2 M H₂SO₄) to each well. The color will change from blue to yellow.
-
-
Measurement:
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank wells from the standards and samples.
-
Plot the standard curve and determine the MPO activity in the samples based on the curve. Express results as units of MPO activity per mL or per mg of protein.
-
Conclusion
This compound (AZD4831) is a well-characterized MPO inhibitor with demonstrated preclinical efficacy in models of acute inflammation. The protocols provided here offer a framework for administering this compound and assessing its activity in relevant in vivo models. While specific efficacy data for this compound in preclinical heart failure models are limited in the public literature, the TAC model represents a standard and appropriate platform for such investigations. The provided methodologies can be adapted by researchers to further explore the therapeutic potential of MPO inhibition in a variety of disease contexts.
References
- 1. AstraZeneca’s investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]
- 2. Rationale and design of ENDEAVOR: a sequential phase 2b–3 randomized clinical trial to evaluate the effect of myeloperoxidase inhibition on symptoms and exercise capacity in heart failure with preserved or mildly reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myeloperoxidase Inhibition in Heart Failure With Preserved or Mildly Reduced Ejection Fraction: SATELLITE Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological myeloperoxidase (MPO) inhibition in an obese/hypertensive mouse model attenuates obesity and liver damage, but not cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Mitiperstat in a Zymosan-Induced Peritonitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan-induced peritonitis is a widely utilized and well-characterized in vivo model for studying acute inflammation. Intraperitoneal administration of zymosan, a component of the yeast cell wall, elicits a robust inflammatory response characterized by the rapid recruitment of neutrophils and the subsequent influx of macrophages into the peritoneal cavity.[1][2][3] This model is instrumental in evaluating the efficacy of novel anti-inflammatory therapeutics. Mitiperstat (AZD4831) is a potent and irreversible inhibitor of myeloperoxidase (MPO), an enzyme abundantly expressed in neutrophils that plays a critical role in the inflammatory cascade through the production of reactive oxygen species.[4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing the zymosan-induced peritonitis model to assess the anti-inflammatory effects of this compound.
Data Presentation
The following tables summarize the key quantitative data associated with the zymosan-induced peritonitis model and the known effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ |
| Myeloperoxidase (MPO) | 1.5 nM |
| Thyroid Peroxidase (TPO) | 0.69 µM |
This data highlights the high potency and selectivity of this compound for MPO.[4]
Table 2: this compound Dosing in Zymosan-Induced Peritonitis Mouse Model
| Compound | Dosage Range | Route of Administration | Observed Effect |
| This compound | 0.01-10 µmol/kg | Oral (p.o.), single dose | Inhibition of MPO activity in peritoneal lavage fluid |
Table 3: Cellular Infiltrate in Peritoneal Lavage Fluid Following Zymosan Administration
| Time Point | Total Cells (x 10⁶) | Neutrophils (x 10⁶) | Macrophages (x 10⁶) |
| 0 h (naïve) | ~1-5 | <0.1 | ~1-5 |
| 4-6 h | ~15-20 | ~10-15 | ~1-5 |
| 24 h | ~10-15 | ~5-10 | ~5-10 |
| 48-72 h | ~5-10 | <1 | ~5-10 |
Data is approximate and can vary based on the specific mouse strain and zymosan dosage. The peak of neutrophil infiltration typically occurs within the first few hours, followed by a transition to a macrophage-dominant infiltrate, marking the resolution phase.[3][6]
Table 4: Pro-inflammatory Cytokine and Chemokine Levels in Peritoneal Lavage Fluid Following Zymosan Administration
| Cytokine/Chemokine | Peak Induction (Time) | Fold Increase (vs. Control) |
| TNF-α | 2-4 h | >10 |
| IL-1β | 2-6 h | >20 |
| IL-6 | 2-6 h | >30 |
| KC (CXCL1) | 4-12 h | >50 |
| MIP-1α (CCL3) | 4-12 h | >40 |
| MCP-1 (CCL2) | 4-12 h | >30 |
Cytokine and chemokine levels are significantly elevated in the peritoneal fluid following zymosan challenge, driving the recruitment of inflammatory cells. The specific fold increase can vary.[2][3][6]
Experimental Protocols
I. Zymosan-Induced Peritonitis in Mice
This protocol describes the induction of acute peritonitis in mice using zymosan.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
-
Mice (e.g., C57BL/6, 8-12 weeks old)
-
Sterile syringes and needles (25-27 gauge)
-
Phosphate-buffered saline (PBS), sterile and cold
-
EDTA (optional, for cell counts)
-
Centrifuge tubes (15 mL and 1.5 mL)
-
Hemocytometer or automated cell counter
-
Microscope
-
Reagents for cell staining (e.g., Wright-Giemsa stain)
-
ELISA kits for cytokine/chemokine quantification
Procedure:
-
Preparation of Zymosan Suspension:
-
Prepare a suspension of zymosan A in sterile saline at a concentration of 1 mg/mL.
-
Vortex thoroughly before each injection to ensure a uniform suspension.
-
-
This compound Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., based on the 0.01-10 µmol/kg range).[4]
-
Administer this compound or vehicle to the mice via oral gavage 30-60 minutes prior to zymosan injection.
-
-
Induction of Peritonitis:
-
Inject 1 mL of the 1 mg/mL zymosan suspension (1 mg/mouse) intraperitoneally (i.p.) into each mouse.
-
-
Peritoneal Lavage:
-
At the desired time point post-zymosan injection (e.g., 4, 24, or 48 hours), euthanize the mice via an approved method.
-
Expose the peritoneal cavity and carefully inject 5-10 mL of cold sterile PBS (with or without EDTA) into the peritoneal cavity.
-
Gently massage the abdomen for 1-2 minutes to dislodge the cells.
-
Aspirate the peritoneal lavage fluid and transfer it to a 15 mL centrifuge tube.
-
-
Cellular Analysis:
-
Centrifuge the lavage fluid at 400 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for cytokine/chemokine analysis and MPO activity assay. Store at -80°C if not analyzed immediately.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer or automated cell counter.
-
Prepare cytospin slides and stain with Wright-Giemsa stain for differential cell counting (neutrophils, macrophages, etc.).
-
-
Cytokine and Chemokine Analysis:
-
Quantify the levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, KC, MIP-1α, MCP-1) in the cell-free lavage supernatant using specific ELISA kits according to the manufacturer's instructions.
-
II. Myeloperoxidase (MPO) Activity Assay in Peritoneal Lavage Fluid
This protocol outlines a colorimetric method to measure MPO activity in the collected peritoneal lavage fluid.
Materials:
-
Cell-free peritoneal lavage supernatant (from Protocol I)
-
MPO Assay Buffer (e.g., 50 mM phosphate buffer, pH 6.0)
-
O-dianisidine dihydrochloride (OD) or 3,3′,5,5′-Tetramethylbenzidine (TMB) as a substrate
-
Hydrogen peroxide (H₂O₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the MPO assay buffer.
-
Prepare the substrate solution (e.g., 0.1 M OD in assay buffer).
-
Prepare a fresh solution of H₂O₂ (e.g., 0.003%) in assay buffer immediately before use.
-
-
Assay Procedure:
-
Add 50 µL of the peritoneal lavage supernatant to each well of a 96-well plate.
-
Add 50 µL of the substrate solution to each well.
-
Initiate the reaction by adding 50 µL of the H₂O₂ solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Stop the reaction by adding 50 µL of 1% sodium azide or other suitable stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450-460 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
MPO activity is proportional to the change in absorbance. The results can be expressed as units of MPO activity per mL of lavage fluid.
-
Compare the MPO activity in the this compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition.
-
Visualizations
Signaling Pathway of Zymosan-Induced Inflammation and this compound's Point of Intervention
Caption: Zymosan-induced inflammatory signaling and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound in Zymosan-Induced Peritonitis
Caption: Experimental workflow for this compound in a zymosan-induced peritonitis model.
References
- 1. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zymosan-Induced Murine Peritonitis Is Associated with an Increased Sphingolipid Synthesis without Changing the Long to Very Long Chain Ceramide Ratio [mdpi.com]
- 3. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Effects of IL-27 in Zymosan-Induced Peritonitis: Inhibition of Neutrophil Recruitment Partially Explained by Impaired Mobilization from Bone Marrow and Reduced Chemokine Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cardiovascular Inflammation with AZD4831
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4831, also known as mitiperstat, is a potent and selective, irreversible inhibitor of myeloperoxidase (MPO), a key enzyme implicated in the inflammatory processes of cardiovascular diseases.[1][2] MPO, primarily expressed in neutrophils, generates reactive oxidants that contribute to tissue damage, endothelial dysfunction, and the progression of conditions such as atherosclerosis and heart failure.[3][4] AZD4831 covalently binds to and inactivates MPO, offering a targeted therapeutic strategy to mitigate MPO-driven inflammation.[1] These application notes provide detailed protocols for utilizing AZD4831 in preclinical research to investigate its effects on cardiovascular inflammation.
Mechanism of Action
AZD4831 is a mechanism-based inhibitor that is oxidized by MPO to a reactive species that then forms a covalent bond with the enzyme, leading to its irreversible inactivation.[1] This targeted inhibition of MPO is hypothesized to reduce the production of hypochlorous acid and other damaging reactive oxygen species, thereby ameliorating inflammation, reducing fibrosis, and improving microvascular function in the cardiovascular system.[3]
Signaling Pathway of MPO-Mediated Vascular Inflammation and AZD4831 Inhibition
Caption: MPO's role in cardiovascular inflammation and AZD4831's mechanism.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy of AZD4831.
Table 1: In Vitro Efficacy of AZD4831
| Parameter | Value | Cell/Enzyme System | Reference |
| MPO IC50 | 1.5 nM | Purified Human MPO | [1] |
| TPO IC50 | 0.69 µM | Purified Thyroid Peroxidase | [5] |
| Potency in Cellular Assay | ~500-fold lower than purified enzyme | HL-60 Cells | [1] |
Table 2: In Vivo and Clinical Efficacy of AZD4831
| Model/Study | Endpoint | Result | Reference |
| Zymosan-Induced Peritonitis (Mouse) | MPO Activity Inhibition | Dose-dependent | [1] |
| Phase IIa SATELLITE Trial (HFpEF Patients) | Reduction in MPO Activity | 69% | [3] |
Experimental Protocols
In Vitro Assays
1. MPO Inhibition Assay (Chemiluminescent)
This protocol is for determining the IC50 of AZD4831 against purified MPO.
-
Materials:
-
Purified Human MPO
-
AZD4831
-
Luminol
-
Hydrogen peroxide (H2O2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
White opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Prepare a serial dilution of AZD4831 in assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer (for control) or AZD4831 dilution.
-
Add 25 µL of purified MPO solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare the detection reagent by mixing luminol and H2O2 in assay buffer.
-
Add 50 µL of the detection reagent to each well to initiate the reaction.
-
Immediately measure the chemiluminescence using a luminometer.
-
Calculate the percent inhibition for each AZD4831 concentration and determine the IC50 value.
-
2. Cellular MPO Inhibition Assay (HL-60 Cells)
This protocol assesses the ability of AZD4831 to inhibit MPO activity in a cellular context.
-
Materials:
-
HL-60 human promyelocytic leukemia cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for cell stimulation
-
AZD4831
-
MPO activity assay reagents (as described above or colorimetric)
-
-
Procedure:
-
Culture HL-60 cells and differentiate them into a neutrophil-like phenotype if required.
-
Seed the cells in a 96-well plate.
-
Treat the cells with various concentrations of AZD4831 for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with PMA to induce MPO release.
-
Lyse the cells to release intracellular MPO or collect the supernatant for extracellular MPO.
-
Measure MPO activity in the lysate or supernatant using a suitable assay.
-
Determine the concentration-dependent inhibition of MPO activity by AZD4831. Due to the high intracellular MPO concentration, expect a rightward shift in potency compared to the purified enzyme assay.[1]
-
In Vivo Models of Cardiovascular Inflammation
1. Atherosclerosis Model (ApoE-/- Mice)
This protocol outlines a study to evaluate the effect of AZD4831 on the development of atherosclerosis.
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice are a standard model for atherosclerosis research.[6]
-
Procedure:
-
Wean ApoE-/- mice and place them on a high-fat diet to accelerate atherosclerosis development.
-
After a period of diet-induced plaque formation (e.g., 4-6 weeks), divide the mice into a vehicle control group and an AZD4831 treatment group.
-
Administer AZD4831 orally (e.g., by gavage) at a suggested starting dose range of 1-10 mg/kg, once daily. The dose can be extrapolated from the 0.01-10 µmol/kg used in the peritonitis model.[5]
-
Continue treatment for a specified duration (e.g., 8-12 weeks).
-
At the end of the study, euthanize the mice and perfuse the vasculature.
-
Excise the aorta and analyze for atherosclerotic plaque burden (e.g., en face analysis with Oil Red O staining).
-
Collect blood for analysis of plasma lipids and inflammatory cytokines.
-
Aortic root sections can be prepared for histological analysis of plaque composition.
-
2. Heart Failure Model (Transverse Aortic Constriction - TAC)
This protocol describes a study to assess the impact of AZD4831 on cardiac inflammation and remodeling in a pressure-overload heart failure model.
-
Animal Model: The TAC model in mice induces pressure overload, leading to cardiac hypertrophy and subsequent heart failure.
-
Procedure:
-
Perform TAC surgery on adult male C57BL/6 mice to induce pressure overload. Sham-operated animals will serve as controls.
-
After a recovery period (e.g., 1 week), randomize the TAC mice into vehicle and AZD4831 treatment groups.
-
Administer AZD4831 orally at a selected dose (e.g., 1-10 mg/kg) once daily.
-
Monitor cardiac function non-invasively using echocardiography at baseline and at specified time points throughout the study.
-
After a defined treatment period (e.g., 4-8 weeks), euthanize the mice.
-
Collect hearts for histological analysis of fibrosis (e.g., Masson's trichrome staining) and cardiomyocyte hypertrophy.
-
Isolate RNA and protein from cardiac tissue to analyze the expression of inflammatory and fibrotic markers.
-
Measure plasma levels of inflammatory cytokines.
-
Analysis of Inflammatory Markers
ELISA for Inflammatory Cytokines
This protocol is for the quantification of key inflammatory cytokines in plasma or tissue homogenates.
-
Materials:
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Plasma or tissue homogenate samples
-
Microplate reader
-
-
Procedure:
-
Follow the instructions provided with the commercial ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
After another incubation and wash, add the enzyme substrate.
-
Measure the resulting colorimetric reaction using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of AZD4831.
References
- 1. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AstraZeneca’s investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]
- 4. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ezetimibe, a potent cholesterol absorption inhibitor, inhibits the development of atherosclerosis in ApoE knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Myeloperoxidase (MPO) Inhibition by Mitiperstat in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme abundantly expressed in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] Upon activation of these immune cells during inflammatory responses, MPO is released into the extracellular space where it catalyzes the production of potent reactive oxygen species, such as hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions.[3][4] While crucial for host defense against pathogens, excessive or chronic MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular conditions like heart failure, by promoting oxidative stress, tissue damage, and endothelial dysfunction.[1][5][6]
Mitiperstat (formerly AZD4831) is a novel, orally-available, irreversible inhibitor of myeloperoxidase.[4][7][8] It acts as a mechanism-based inhibitor, forming a covalent bond with the heme moiety of the enzyme, thereby inactivating it.[4] Given its therapeutic potential, accurately measuring the inhibitory effect of this compound on MPO activity in biological samples, such as plasma, is critical for pharmacokinetic (PK), pharmacodynamic (PD), and clinical efficacy studies. These application notes provide detailed protocols and guidance for quantifying this compound-induced MPO inhibition in plasma.
Mechanism of Action: this compound
This compound is a highly potent and selective inhibitor of MPO.[6][9] Its mechanism involves acting as a substrate for MPO, leading to the formation of a covalent adduct with the enzyme's heme group, resulting in irreversible inactivation.[4] This targeted inhibition reduces the production of downstream reactive oxidants, potentially mitigating the inflammatory damage associated with elevated MPO activity.[6] In preclinical models, this inhibition has been shown to improve vascular function.[4]
Caption: MPO catalytic cycle and the inhibitory action of this compound.
Data Presentation: this compound Potency and Clinical Observations
Quantitative data is essential for evaluating the efficacy of an MPO inhibitor. The tables below summarize the in vitro potency of this compound and the observed pharmacodynamic effects in a clinical setting.
Table 1: In Vitro Inhibitory Potency of this compound
| Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|
| Myeloperoxidase (MPO) | 1.5 nM | [9] |
| Thyroid Peroxidase (TPO) | 0.69 µM | [9] |
| Cytochrome P450 3A4 (CYP3A4) | 6 µM |[9] |
Table 2: MPO Inhibition by this compound in a Phase 2a Clinical Trial (SATELLITE Study)
| Treatment Group | Dose | Patient Population | Placebo-Adjusted Reduction in Plasma MPO Activity | Reference |
|---|
| this compound | 5 mg once daily | Heart Failure (LVEF ≥40%) | 75% (95% CI: 48, 88) |[6] |
Experimental Protocols
Plasma Sample Collection and Preparation
Proper sample handling is critical to preserve MPO activity and ensure accurate measurements.
-
Blood Collection : Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Separation : Within 1 hour of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate plasma.[10]
-
Platelet Removal : To obtain platelet-poor plasma, carefully transfer the supernatant to a new tube and re-centrifuge at 1,500 x g for 15 minutes at 4°C. This step is crucial as platelets can release peroxidases.[10]
-
Aliquoting and Storage : Aliquot the final plasma supernatant into cryovials and store immediately at -80°C until analysis. Avoid repeated freeze-thaw cycles.[2]
Protocol for Measuring MPO Activity (Colorimetric Assay)
This protocol is based on the MPO-catalyzed oxidation of a chromogenic substrate, such as o-dianisidine or 3,3′,5,5′-Tetramethylbenzidine (TMB), which results in a color change that can be quantified spectrophotometrically.[1][2][11][12]
Materials Required:
-
Platelet-poor plasma samples
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
Hydrogen peroxide (H₂O₂) solution
-
Chromogenic substrate solution (e.g., o-dianisidine or TMB)
-
Stop solution (e.g., 2 M H₂SO₄)[12]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm for TMB, 460 nm for o-dianisidine).[1][12]
Caption: Experimental workflow for the MPO inhibition assay.
Assay Procedure:
-
Reagent Preparation : Prepare all buffers and substrate solutions according to manufacturer instructions or established laboratory protocols. Prepare serial dilutions of this compound to determine the IC₅₀ or use a fixed concentration based on expected in vivo exposure.
-
Plate Setup :
-
Blank Wells : Add buffer and all reagents except the plasma sample.
-
Control Wells (100% Activity) : Add plasma sample, vehicle (e.g., DMSO), and buffer.
-
Test Wells : Add plasma sample, this compound solution, and buffer.
-
-
Pre-incubation : Add 20 µL of plasma sample to the appropriate wells. Add 10 µL of this compound dilution or vehicle. Gently mix and pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the MPO in the plasma.
-
Reaction Initiation : Prepare a reaction cocktail containing the chromogenic substrate and H₂O₂ in the assay buffer. Add 150-200 µL of this cocktail to all wells to start the reaction.
-
Incubation : Incubate the plate at 37°C for 5-30 minutes. The incubation time may need optimization depending on the MPO activity in the samples.[12][13]
-
Stopping the Reaction : Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well to quench the reaction.[12]
-
Measurement : Immediately read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[12]
Data Analysis and Calculation
The percentage of MPO inhibition is calculated using the absorbance values (Optical Density, OD).
-
Correct for Blank : Subtract the average OD of the blank wells from the OD of all other wells.
-
Calculate Percent Inhibition :
-
% Inhibition = [1 - (ODTest / ODControl)] x 100
-
Where:
-
ODTest is the blank-corrected absorbance of the this compound-treated sample.
-
ODControl is the blank-corrected absorbance of the vehicle-treated sample.
-
-
Key Considerations and Best Practices
-
Specificity : Plasma contains other peroxidases (e.g., from hemoglobin) that can interfere with the assay. To ensure specificity for MPO, some protocols recommend immunocapturing MPO from the plasma using an anti-MPO antibody-coated plate before measuring activity.[12][14] Alternatively, specific MPO inhibitors can be used to determine the MPO-specific portion of the total peroxidase activity.[11][15]
-
Kinetic vs. Endpoint Assays : The protocol above describes an endpoint assay. A kinetic assay, where absorbance is measured multiple times during the incubation period, can also be performed. The rate of reaction (slope of the absorbance vs. time curve) is then used to determine MPO activity.[14]
-
Standard Curve : While not required for calculating percent inhibition, including a standard curve using purified MPO of known activity can help in quantifying the absolute MPO activity in the plasma samples (e.g., in U/mL).
-
Solvent Effects : Ensure the final concentration of the solvent used for this compound (e.g., DMSO) is consistent across all wells and is low enough (<1%) to not affect enzyme activity.
Caption: Logical relationship from this compound administration to clinical outcome.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assaygenie.com [assaygenie.com]
- 3. nwlifescience.com [nwlifescience.com]
- 4. Pharmacokinetics and Tolerability of the Novel Myeloperoxidase Inhibitor this compound in Healthy Japanese and Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Rationale and design of ENDEAVOR: a sequential phase 2b–3 randomized clinical trial to evaluate the effect of myeloperoxidase inhibition on symptoms and exercise capacity in heart failure with preserved or mildly reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - AstraZeneca - AdisInsight [adisinsight.springer.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. arborassays.com [arborassays.com]
- 11. [New approaches to the measurement of the concentration and peroxidase activity of myeloperoxidase in human blood plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.elabscience.com [file.elabscience.com]
- 14. Measuring Myeloperoxidase Activity in Biological Samples | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
Mitiperstat (AZD4831): Application Notes and Protocols for Studying Microvascular Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitiperstat (AZD4831) is a potent, irreversible, and selective inhibitor of myeloperoxidase (MPO), a heme-containing enzyme primarily found in neutrophils.[1][2] MPO plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species, such as hypochlorous acid, which contribute to pathogen clearance. However, excessive MPO activity is implicated in the pathophysiology of various inflammatory conditions, including cardiovascular diseases.[2] Specifically, MPO-derived oxidative stress is a key driver of microvascular dysfunction, characterized by impaired endothelial function, reduced nitric oxide (NO) bioavailability, and increased inflammation, which are hallmarks of conditions like heart failure with preserved ejection fraction (HFpEF).[3][4][5]
These application notes provide a comprehensive overview of the use of this compound as a tool to study and potentially ameliorate microvascular dysfunction. Detailed protocols for in vitro and in vivo experimental models are provided to guide researchers in investigating the therapeutic potential of MPO inhibition.
Mechanism of Action
This compound acts as a mechanism-based irreversible inhibitor of MPO.[2] This covalent modification of the enzyme leads to a sustained reduction in its catalytic activity. By inhibiting MPO, this compound is expected to reduce the production of harmful reactive oxygen species, thereby mitigating oxidative stress, inflammation, and endothelial dysfunction in the microvasculature.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound (AZD4831) from preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Target Enzyme | IC₅₀ | Reference |
| Myeloperoxidase (MPO) | 1.5 nM | [1][2] |
| Thyroid Peroxidase (TPO) | 0.69 µM | [1] |
Table 2: Clinical Trial Data (SATELLITE - Phase IIa)
| Parameter | This compound Group | Placebo Group | Outcome | Reference |
| Primary Endpoint | ||||
| MPO Activity Reduction (from baseline to day 30) | 69% (95% CI: 36.3, 85.0) | - | Target engagement achieved | [6] |
| Secondary & Exploratory Endpoints | ||||
| Change in Coronary Flow Velocity Reserve (CFVR) | No significant difference | No significant difference | No statistically significant improvement | [6] |
| Change in 6-Minute Walk Distance (6MWD) | Numerical increase | - | No statistically significant improvement | [6] |
| Change in KCCQ Overall Summary Score | Numerical increase | - | No statistically significant improvement | [6] |
Experimental Protocols
In Vitro Protocol: Assessment of this compound on Endothelial Permeability
This protocol describes an in vitro assay to evaluate the effect of this compound on endothelial barrier function, a key aspect of microvascular integrity.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cells
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 6.5 mm diameter with 0.4 µm pores) for 24-well plates
-
This compound (AZD4831)
-
Reagent to induce endothelial dysfunction (e.g., TNF-α, H₂O₂)
-
Fluorescently labeled dextran (e.g., FITC-dextran, 70 kDa)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HUVECs onto the upper chamber of the Transwell inserts at a density of 2 x 10⁵ cells per insert.
-
Culture to Confluence: Culture the cells for 2-3 days until a confluent monolayer is formed. Visually confirm confluence by microscopy.
-
Induction of Endothelial Dysfunction: To mimic an inflammatory state, treat the confluent HUVEC monolayers with an inflammatory stimulus (e.g., TNF-α at 10 ng/mL or H₂O₂ at 100 µM) for a predetermined time (e.g., 4-6 hours).
-
This compound Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 1 hour prior to and during the inflammatory stimulus treatment.
-
Permeability Measurement:
-
After the treatment period, replace the medium in the upper chamber with fresh medium containing FITC-dextran (1 mg/mL).
-
Incubate for 1 hour at 37°C.
-
Collect samples from the lower chamber.
-
-
Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader (Excitation/Emission: ~490/520 nm for FITC). Increased fluorescence in the lower chamber indicates higher permeability.
In Vivo Protocol: this compound in a Mouse Model of Zymosan-Induced Peritonitis
This protocol details an in vivo model to assess the anti-inflammatory effects of this compound by measuring MPO activity in response to a sterile inflammatory challenge.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (AZD4831)
-
Vehicle for oral administration (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile phosphate-buffered saline (PBS)
-
MPO activity assay kit (e.g., TMB or ADHP-based)
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
This compound Administration: Administer this compound orally (p.o.) at doses ranging from 0.01 to 10 µmol/kg.[7] A vehicle control group should be included.
-
Induction of Peritonitis: One hour after this compound administration, induce peritonitis by intraperitoneal (i.p.) injection of zymosan (1 mg/mouse in sterile saline).[8]
-
Sample Collection: At a predetermined time point (e.g., 4 hours) after zymosan injection, euthanize the mice.
-
Peritoneal Lavage: Collect peritoneal exudate by washing the peritoneal cavity with 5 mL of cold PBS.
-
Sample Processing: Centrifuge the peritoneal lavage fluid at 400 x g for 10 minutes at 4°C to pellet the cells. Collect the supernatant for MPO activity measurement.
-
MPO Activity Assay: Measure MPO activity in the supernatant using a commercially available kit according to the manufacturer's instructions. A common method involves the colorimetric detection of the oxidation of 3,3',5,5'-tetramethylbenzidine (TMB).[9][10]
In Vivo Protocol: Assessment of Microvascular Function using Doppler Flow Velocity
This protocol describes a non-invasive method to assess coronary flow reserve (CFR), a measure of microvascular function, in mice, which can be adapted to study the effects of this compound.
Materials:
-
Male C57BL/6 mice
-
High-frequency ultrasound system with a Doppler probe (e.g., 20 MHz)
-
Isoflurane anesthesia system
-
This compound (AZD4831) and vehicle
Procedure:
-
Animal Preparation: Anesthetize the mouse with isoflurane (1.5-2% for baseline measurements). Maintain body temperature at 37°C.
-
Baseline Coronary Flow Velocity Measurement:
-
Place the Doppler probe on the left side of the chest, pointing towards the aortic root to detect the left main coronary artery flow.[11]
-
Record the diastolic peak flow velocity for at least 10-15 cardiac cycles.
-
-
Induction of Hyperemia: Increase the isoflurane concentration to 2.5-3% to induce maximal vasodilation and hyperemia.[12][13][14]
-
Hyperemic Coronary Flow Velocity Measurement: Once the heart rate stabilizes at the higher anesthetic dose, record the hyperemic diastolic peak flow velocity.
-
This compound Treatment Protocol:
-
Establish a baseline CFR for each animal.
-
Treat a cohort of mice with this compound (at a selected dose) or vehicle daily for a specified period (e.g., 1-4 weeks).
-
Repeat the CFR measurements at the end of the treatment period to assess the effect of this compound on microvascular function.
-
-
Data Analysis: Calculate the Coronary Flow Reserve (CFR) as the ratio of hyperemic to baseline diastolic peak flow velocity. An increase in CFR in the this compound-treated group compared to the vehicle group would indicate an improvement in microvascular function.
Conclusion
This compound (AZD4831) is a valuable pharmacological tool for investigating the role of MPO in microvascular dysfunction. The protocols outlined in these application notes provide a framework for researchers to explore the anti-inflammatory and vasculoprotective effects of MPO inhibition in both in vitro and in vivo settings. Further studies utilizing these and similar methodologies will be crucial in elucidating the full therapeutic potential of this compound in cardiovascular and other inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Animal models of heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Microvascular Dysfunction in Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationale and design of ENDEAVOR: a sequential phase 2b–3 randomized clinical trial to evaluate the effect of myeloperoxidase inhibition on symptoms and exercise capacity in heart failure with preserved or mildly reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AstraZeneca’s investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. inotiv.com [inotiv.com]
- 9. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. korambiotech.com [korambiotech.com]
- 11. Doppler velocity measurements from large and small arteries of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doppler estimation of reduced coronary flow reserve in mice with pressure overload cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamic Assessments of Coronary Flow Reserve after Myocardial Ischemia Reperfusion in Mice [jove.com]
- 14. Ultrasound Based Assessment of Coronary Artery Flow and Coronary Flow Reserve Using the Pressure Overload Model in Mice [jove.com]
Application Notes and Protocols for Testing Myeloperoxidase (MPO) Inhibitor Efficacy in Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent research has identified myeloperoxidase (MPO), a heme-containing enzyme traditionally associated with inflammation and innate immunity, as a potential therapeutic target in oncology.[1] MPO is predominantly expressed by neutrophils and is often found in the tumor microenvironment where it can exert pro-tumorigenic effects.[2][3] These effects include the generation of reactive oxygen species that can cause DNA damage, promotion of tumor cell proliferation and migration, and suppression of anti-tumor immune responses.[4][5][6]
Given the emerging role of MPO in cancer, there is a growing interest in evaluating MPO inhibitors as potential anti-cancer agents. Mitiperstat (AZD4831) is a potent and irreversible inhibitor of MPO, which has been investigated in clinical trials for inflammatory conditions such as heart failure with preserved ejection fraction (HFpEF).[6][7] While this compound's efficacy in cancer has not been documented in publicly available literature, its mechanism of action as an MPO inhibitor suggests a rationale for its investigation in oncological settings.
These application notes provide a comprehensive set of generalized protocols for evaluating the efficacy of MPO inhibitors, such as this compound, in cancer cell culture. The methodologies described are based on established cancer biology assays and findings from studies on other MPO inhibitors.
MPO Signaling in the Tumor Microenvironment
Myeloperoxidase, secreted by myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs) within the tumor microenvironment, contributes to cancer progression through multiple pathways. It generates hypochlorous acid (HOCl) and other reactive oxygen species, leading to oxidative stress and DNA damage in surrounding cells, which can drive mutagenesis.[3][4] Furthermore, MPO signaling can activate pro-survival pathways, such as PI3K/Akt and MAPK/ERK, in cancer cells, promoting their proliferation and inhibiting apoptosis.[5] MPO also contributes to immune evasion by suppressing the activity of cytotoxic T lymphocytes.[2]
Caption: MPO's pro-tumorigenic signaling cascade.
Experimental Protocols
The following are detailed protocols for assessing the efficacy of MPO inhibitors in cancer cell culture.
Cell Viability Assay (MTT Assay)
This assay determines the effect of an MPO inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MPO inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the MPO inhibitor in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted MPO inhibitor to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
MPO inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the MPO inhibitor for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of an MPO inhibitor on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
Complete culture medium
-
MPO inhibitor
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Pre-treat cancer cells with the MPO inhibitor for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing the MPO inhibitor.
-
Add 500 µL of complete culture medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Seed 1 x 10^5 pre-treated cells in the upper chamber of the Transwell insert.
-
Incubate for 24-48 hours.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with 0.5% crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Effect of MPO Inhibitor on Cancer Cell Viability (IC50 Values)
| Cell Line | MPO Inhibitor Concentration (µM) | Incubation Time (h) | IC50 (µM) |
| A549 | 0.1, 1, 10, 50, 100 | 48 | [Insert Value] |
| MDA-MB-231 | 0.1, 1, 10, 50, 100 | 48 | [Insert Value] |
| PC-3 | 0.1, 1, 10, 50, 100 | 48 | [Insert Value] |
Table 2: Effect of MPO Inhibitor on Apoptosis in A549 Cells
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| MPO Inhibitor (IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
| MPO Inhibitor (2x IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Effect of MPO Inhibitor on A549 Cell Migration
| Treatment | Average Migrated Cells per Field | % Inhibition of Migration |
| Vehicle Control | [Insert Value] | 0% |
| MPO Inhibitor (IC50) | [Insert Value] | [Insert Value] |
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of an MPO inhibitor in cancer cell culture.
Caption: A generalized workflow for in vitro testing.
Conclusion
The protocols and guidelines presented here offer a robust framework for the preclinical evaluation of MPO inhibitors, including this compound, as potential anti-cancer therapeutics. By systematically assessing their impact on cancer cell viability, apoptosis, and migration, researchers can gain valuable insights into their therapeutic potential and mechanism of action. It is important to note that these are generalized protocols and may require optimization based on the specific cancer cell lines and MPO inhibitor being investigated.
References
- 1. Rapid on-chip apoptosis assay on human carcinoma cells based on annexin-V/quantum dot probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 | eLife [elifesciences.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. AstraZeneca’s investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]
- 7. The myeloperoxidase inhibitor this compound (AZD4831) does not prolong the QT interval at expected therapeutic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mitiperstat (AZD4831) in Primary Human Neutrophil Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitiperstat (AZD4831) is a potent and irreversible inhibitor of myeloperoxidase (MPO), a key enzyme in neutrophils responsible for the production of hypochlorous acid and other reactive oxygen species.[1][2] MPO is stored in the azurophilic granules of neutrophils and is released upon activation, playing a critical role in both host defense and inflammatory tissue damage.[1][2] this compound has been investigated in various inflammatory conditions, and these application notes provide a guide for its use in in vitro assays with primary human neutrophils to study its effects on key neutrophil functions.
Data Presentation
The following tables summarize the known quantitative data for this compound. It is important to note that while the IC50 for the purified human MPO enzyme is in the low nanomolar range, the potency in cellular assays is significantly lower.[1][2]
| Parameter | Value | Cell/System Type | Reference |
| IC50 (MPO) | 1.5 nM | Purified Human Enzyme | [1][3] |
| IC50 (TPO) | 0.69 µM | Purified Thyroid Peroxidase | [4] |
| Cellular Potency | ~500-fold lower than purified enzyme | HL60 Neutrophil-like cells | [1][2][3] |
| Plasma MPO Inhibition | >50% at low nM concentrations | Ex vivo zymosan-stimulated human whole blood | [5] |
Signaling Pathways and Experimental Workflows
Myeloperoxidase (MPO) Activation Pathway in Neutrophils
Myeloperoxidase is activated downstream of NADPH oxidase. Upon neutrophil stimulation, NADPH oxidase produces superoxide, which is converted to hydrogen peroxide (H₂O₂). MPO, released from azurophilic granules, utilizes H₂O₂ to oxidize chloride ions into hypochlorous acid (HOCl), a potent antimicrobial and pro-inflammatory molecule. This compound irreversibly inhibits MPO, thereby blocking the production of HOCl.
Caption: MPO activation pathway and the inhibitory action of this compound.
General Experimental Workflow for Assessing this compound in Primary Human Neutrophils
The general workflow for studying the effects of this compound on primary human neutrophils involves isolation of neutrophils from whole blood, pre-incubation with the inhibitor, stimulation to induce a specific function, and subsequent measurement of the functional output.
Caption: General experimental workflow for this compound studies in neutrophils.
Experimental Protocols
Protocol 1: Isolation of Primary Human Neutrophils
This protocol is based on the density gradient separation method and consistently yields a high purity of viable neutrophils.
Materials:
-
Human whole blood collected in sodium heparin tubes
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Dextran T500 (3% w/v in 0.9% NaCl)
-
Ficoll-Paque PLUS
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 0.2% NaCl followed by 1.6% NaCl)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺
-
Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA)
Procedure:
-
Dilute fresh human blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical centrifuge tube.
-
Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, you will observe distinct layers. Aspirate and discard the upper layers (plasma, mononuclear cells, and Ficoll-Paque).
-
Collect the neutrophil/RBC pellet at the bottom of the tube.
-
To sediment RBCs, resuspend the pellet in PBS and add an equal volume of 3% Dextran solution. Mix gently by inversion and let the tube stand upright for 20-30 minutes to allow RBCs to sediment.
-
Carefully collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
To lyse remaining RBCs, discard the supernatant and resuspend the cell pellet in a small volume of hypotonic (0.2%) NaCl for 30 seconds, followed by the addition of an equal volume of hypertonic (1.6%) NaCl to restore isotonicity.
-
Wash the cells with PBS and centrifuge at 250 x g for 5 minutes. Repeat this wash step.
-
Resuspend the final neutrophil pellet in HBSS with Ca²⁺/Mg²⁺ supplemented with 1% FBS or HSA.
-
Determine cell count and viability (e.g., using a hemocytometer and Trypan Blue). Purity should be >95%.
Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production
This protocol uses a luminol-based chemiluminescence assay to measure both intracellular and extracellular ROS production.
Materials:
-
Isolated primary human neutrophils
-
This compound (AZD4831) dissolved in DMSO
-
Luminol
-
Phorbol 12-myristate 13-acetate (PMA) or other stimulus (e.g., fMLP, zymosan)
-
White, flat-bottom 96-well plate
-
Luminometer
Procedure:
-
Resuspend isolated neutrophils in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁶ cells/mL.
-
In a white 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Prepare serial dilutions of this compound in HBSS. Add 25 µL of the this compound dilutions or vehicle control (DMSO in HBSS) to the wells. A suggested starting concentration range for this compound is 1 nM to 10 µM.
-
Pre-incubate the plate for 30 minutes at 37°C.
-
Prepare a stimulation solution containing luminol and PMA. For example, a 2X solution with 200 µM luminol and 200 nM PMA in HBSS.
-
Add 75 µL of the stimulation solution to each well to initiate the reaction.
-
Immediately place the plate in a luminometer and measure chemiluminescence every 1-2 minutes for 60-90 minutes.
-
Data can be analyzed as peak chemiluminescence or area under the curve. Calculate the IC50 of this compound for ROS inhibition.
Protocol 3: Quantification of Neutrophil Extracellular Trap (NET) Formation
This protocol quantifies NETosis by measuring the amount of extracellular DNA released using a cell-impermeable fluorescent dye.
Materials:
-
Isolated primary human neutrophils
-
This compound (AZD4831) dissolved in DMSO
-
PMA or other NETosis-inducing stimulus
-
Cell-impermeable DNA dye (e.g., Sytox Green)
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Resuspend isolated neutrophils in a phenol red-free culture medium (e.g., RPMI 1640) at 2 x 10⁶ cells/mL.
-
In a black 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Add 25 µL of serially diluted this compound or vehicle control to the wells.
-
Pre-incubate for 30 minutes at 37°C.
-
Prepare a 4X stimulation solution (e.g., 100 nM PMA) and a 4X solution of Sytox Green (e.g., 20 µM) in the culture medium.
-
Add 25 µL of the Sytox Green solution to each well, followed by 25 µL of the PMA solution.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Measure fluorescence (Excitation: ~485 nm, Emission: ~520 nm) at various time points (e.g., every 30 minutes for 4 hours).
-
The increase in fluorescence corresponds to the amount of extracellular DNA and is a measure of NETosis.
Protocol 4: Assessment of Neutrophil Degranulation
This protocol measures the activity of released MPO as an indicator of azurophilic granule degranulation. Note that this compound will directly inhibit the measured enzyme activity. An alternative is to measure another granule content, such as elastase.
Materials:
-
Isolated primary human neutrophils
-
This compound (AZD4831) dissolved in DMSO
-
Stimulus (e.g., PMA, fMLP with cytochalasin B)
-
MPO substrate (e.g., 3,3′,5,5′-Tetramethylbenzidine - TMB)
-
Hydrogen peroxide (H₂O₂)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Clear, flat-bottom 96-well plate
-
Spectrophotometer (plate reader)
Procedure:
-
Resuspend neutrophils at 5 x 10⁶ cells/mL in HBSS.
-
Add 50 µL of the cell suspension to wells of a 96-well plate.
-
Add 25 µL of this compound dilutions or vehicle control and pre-incubate for 30 minutes at 37°C.
-
Add 25 µL of a 4X stimulus solution (e.g., 400 nM PMA) and incubate for 30-60 minutes at 37°C to induce degranulation.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant to a new clear 96-well plate.
-
Prepare the MPO assay buffer containing TMB and H₂O₂.
-
Add 50 µL of the assay buffer to each well containing the supernatant.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm. A decrease in absorbance indicates inhibition of degranulation or direct MPO inhibition.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Mitiperstat and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Mitiperstat (AZD4831), a novel myeloperoxidase inhibitor, and its primary metabolites in biological matrices. The protocols are designed to be a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical trial sample analysis.
Overview of Analytical Methods
The primary analytical method for the quantification of this compound in biological samples such as plasma and urine is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity and selectivity, which is crucial for accurately measuring drug and metabolite concentrations in complex biological matrices.[1][2] High-resolution mass spectrometry (HRMS) has been instrumental in the identification and structural elucidation of this compound's metabolites.[3]
While LC-MS/MS is the gold standard, no validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound in biological fluids has been reported in the reviewed literature.
Quantitative Analysis of this compound by LC-MS/MS
This section details the validated method for the quantification of this compound in human plasma and urine.
Summary of Quantitative Data
The following table summarizes the key validation parameters for the LC-MS/MS method for this compound.
| Parameter | Plasma | Urine | Reference |
| Lower Limit of Quantification (LLOQ) | 2.0 nmol/L | 20.0 nmol/L | [4] |
| Upper Limit of Quantification (ULOQ) | 2000 nmol/L | 20,000 nmol/L | [4] |
| Sample Volume | 25 µL | 25 µL | [4] |
| Intra- and Inter-batch Bias | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | [4] |
| Mean Recovery of this compound | 61.7% | 91.3% | [4] |
| Mean Recovery of Internal Standard | 56.8% | 105.7% | [4] |
| Internal Standard | [13C315N2]-Mitiperstat | [13C315N2]-Mitiperstat | [1] |
Experimental Protocol: LC-MS/MS Analysis of this compound
2.2.1. Sample Preparation
-
Plasma Samples: Liquid-Liquid Extraction (LLE)
-
To 25 µL of plasma sample, add a known concentration of the internal standard, [13C315N2]-Mitiperstat.
-
Perform liquid-liquid extraction. While the exact solvent is not specified in the search results, a common approach for basic drugs is to alkalinize the sample (e.g., with a mild base like ammonium hydroxide) and extract with a water-immiscible organic solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex the mixture thoroughly to ensure efficient partitioning of the analyte and internal standard into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
-
Urine Samples: Sample Dilution
-
To 25 µL of urine sample, add a known concentration of the internal standard, [13C315N2]-Mitiperstat.
-
Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.
-
2.2.2. Liquid Chromatography
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase column. Based on common practice for similar small molecules, a C18 column (e.g., 50 x 2.1 mm, <3 µm particle size) is a suitable choice.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A gradient elution is typically used to separate the analyte from endogenous matrix components. A representative gradient could be:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Increase the percentage of Mobile Phase B linearly to elute this compound.
-
Include a wash step with a high percentage of Mobile Phase B.
-
Re-equilibrate the column to the initial conditions before the next injection.
-
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min for a 2.1 mm ID column.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
2.2.3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard need to be determined by direct infusion and optimization on the specific instrument used.
Workflow for this compound Quantitative Analysis
Caption: Workflow for the quantitative analysis of this compound.
Analysis of this compound Metabolites
Major Metabolites
The primary circulating metabolite of this compound is a carbamoyl glucuronide (M7) , which accounts for 75-80% of the total drug-related exposure in plasma.[3] Another metabolite is formed via N-acetyl transferase 2 (NAT2).[4]
Experimental Protocol: Metabolite Identification by UHPLC-HRMS
3.2.1. Sample Preparation
Sample preparation methods similar to those for the parent drug (liquid-liquid extraction for plasma) can be employed for initial metabolite profiling.
3.2.2. Ultra-High-Performance Liquid Chromatography (UHPLC)
-
UHPLC System: A system capable of high-pressure operation.
-
Column: A suitable reversed-phase UHPLC column (e.g., C18, <2 µm particle size).
-
Mobile Phase and Gradient: Similar to the this compound analysis, using a gradient of water and acetonitrile with an acid modifier like formic acid.
3.2.3. High-Resolution Mass Spectrometry (HRMS)
-
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is suitable for this purpose.
-
Ionization Mode: Both Positive and Negative Electrospray Ionization (ESI) modes should be used to ensure the detection of a wide range of metabolites.
-
MS Source Settings (Example):
-
Capillary Voltage: 0.5 kV
-
Sample Cone Voltage: 25 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 550°C
-
-
Acquisition Mode: MSE (a data-independent acquisition mode) can be used to acquire full scan MS and MS/MS data simultaneously.
-
Collision Energy: A collision energy ramp (e.g., 15-35 V) is used for fragmentation in the high-energy function of MSE.
Quantitative Analysis of M7 Metabolite
A validated LC-MS/MS method for the routine quantification of the M7 metabolite would need to be developed and validated. This would involve:
-
Synthesis or isolation of an analytical standard for M7.
-
Development of a specific MRM method for M7 and a suitable internal standard (ideally, a stable isotope-labeled version of M7).
-
Validation of the assay for linearity, accuracy, precision, and other relevant parameters according to regulatory guidelines.
It is important to note that carbamoyl glucuronides can be susceptible to in-source fragmentation in the mass spectrometer, potentially leading to interference with the quantification of the parent drug if chromatographic separation is inadequate.[5][6]
Signaling and Metabolic Pathways
This compound Metabolism Pathway
Caption: Simplified metabolic pathway of this compound.
General Workflow for Bioanalytical Method Development
Caption: General workflow for bioanalytical method development.
References
- 1. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of severe renal impairment on the pharmacokinetics, safety and tolerability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation of the Novel Myeloperoxidase Inhibitor AZD4831 in Preclinical Species and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Tolerability of the Novel Myeloperoxidase Inhibitor this compound in Healthy Japanese and Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interference of a carbamoyl glucuronide metabolite in quantitative liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitiperstat (AZD4831): Application Notes on Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitiperstat (AZD4831) is a potent, irreversible inhibitor of myeloperoxidase (MPO) under investigation for various cardiovascular and inflammatory diseases. As a covalent inhibitor, understanding its stability and handling requirements is critical for ensuring the integrity of experimental results and the viability of drug formulations. These application notes provide a comprehensive overview of the recommended storage conditions, stability profile, and detailed protocols for handling and analyzing this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | (R)-1-(2-(1-aminoethyl)-4-chlorobenzyl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one |
| Molecular Formula | C₁₅H₁₅ClN₄OS |
| Molecular Weight | 334.82 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) |
Stability and Storage Conditions
Proper storage of this compound is crucial to prevent degradation and ensure its potency. The following tables summarize the recommended storage conditions for the solid compound and solutions.
Storage of Solid this compound (Powder)
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
Storage of this compound in Solution
| Solvent | Storage Temperature | Recommended Duration |
| DMSO | -80°C | Up to 6 months |
| DMSO | -20°C | Up to 1 month |
Note: For in vivo experiments, it is recommended to prepare fresh solutions on the day of use. If precipitation or phase separation occurs upon preparation, gentle heating and/or sonication can be used to aid dissolution.
Experimental Protocols
Protocol for Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (AZD4831) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For a 10 mM stock solution, weigh out 3.348 mg of this compound for every 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to facilitate dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Proposed Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following is a general protocol based on ICH guidelines that can be adapted for this compound.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
-
This compound (AZD4831)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC or UPLC system with a PDA or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 N HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 N NaOH.
-
Incubate the solution at room temperature for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified period.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Store the solid this compound powder in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Also, expose a solution of this compound to the same thermal stress.
-
At each time point, sample the solid or solution, prepare a sample for analysis, and dilute with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
At the end of the exposure, prepare samples for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or LC-MS/MS method.
Proposed Stability-Indicating HPLC-UV Method
A validated stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products. The following is a proposed starting point for method development.
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over a suitable time (e.g., 20-30 minutes) to ensure the elution of all components. A re-equilibration step is necessary at the end of the gradient. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance). A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL |
Method Validation: This method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Visualizations
The following diagrams illustrate the experimental workflow for assessing this compound stability and a conceptual signaling pathway involving MPO.
Caption: Workflow for this compound stability assessment.
Caption: MPO signaling and inhibition by this compound.
Troubleshooting & Optimization
Mitiperstat (AZD4831) solubility issues and solutions
Welcome to the technical support center for Mitiperstat (AZD4831). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions for issues that may arise during the handling and use of this compound.
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro studies, this compound is highly soluble in dimethyl sulfoxide (DMSO), with a solubility of up to 100 mg/mL (298.67 mM).[1] It is also soluble in 1 M HCl at 50 mg/mL (149.33 mM).[1][2] For creating stock solutions, using newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]
Q2: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What can I do?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous buffers (e.g., PBS, cell culture media) is a common issue for hydrophobic compounds. Here are some steps to mitigate this:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your final assay volume, as higher concentrations can be toxic to cells.
-
Use a pre-warmed medium: Adding the this compound stock to a pre-warmed aqueous medium (37°C) can sometimes improve solubility.
-
Increase mixing speed: Vortex or pipette vigorously immediately after adding the stock solution to the aqueous medium to ensure rapid and uniform dispersion.
-
Sonication: If precipitation persists, brief sonication of the solution can help to redissolve the compound.[1]
-
Use of surfactants or co-solvents: For in vivo preparations, a common formulation includes co-solvents and surfactants like PEG300 and Tween-80 to maintain solubility.[1][2] While not always suitable for in vitro work, in some specific assays, a very low concentration of a biocompatible surfactant might be tolerated.
Q3: My this compound solution appears as a suspension even after attempting to dissolve it. How can I get a clear solution?
A3: If you observe a suspension, especially when preparing formulations for in vivo studies, the use of ultrasound is recommended to achieve a clear solution. For some formulations, such as those involving SBE-β-CD in saline, this compound may form a suspended solution.[2]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The powder form is stable for 3 years at -20°C and 2 years at 4°C.[1]
Q5: What is the stability of this compound in solution?
A5: Stock solutions of this compound are stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C.[1] It is advisable to prepare fresh working dilutions from the stock solution for each experiment to ensure optimal activity.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent/Vehicle | Concentration | Observation | Reference |
| DMSO | 100 mg/mL (298.67 mM) | Clear solution (ultrasonication may be needed) | [1] |
| 1 M HCl | 50 mg/mL (149.33 mM) | - | [1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.47 mM) | Clear solution | [1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (7.47 mM) | Suspended solution (ultrasonication needed) | [2] |
Experimental Protocols & Methodologies
Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If needed, sonicate the vial in a water bath for a few minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
General Protocol for a Cell-Based Myeloperoxidase (MPO) Activity Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on MPO activity in a cell-based assay, for example, using neutrophil-like differentiated HL-60 cells.
-
Cell Seeding: Seed the differentiated HL-60 cells in a 96-well plate at a suitable density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Add the diluted this compound to the cells and incubate for a predetermined period (e.g., 1-2 hours).
-
Induction of MPO Release: Stimulate the cells with an appropriate agent, such as phorbol 12-myristate 13-acetate (PMA), to induce the release of MPO.
-
MPO Activity Measurement: Add a substrate solution for MPO, such as 3,3′,5,5′-Tetramethylbenzidine (TMB) in the presence of hydrogen peroxide (H₂O₂).
-
Signal Detection: After a suitable incubation time at 37°C, stop the reaction (e.g., with sulfuric acid for TMB) and measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of MPO inhibition by comparing the signal from this compound-treated wells to the vehicle control wells.
Visualizations
Signaling Pathway of Myeloperoxidase (MPO) and Inhibition by this compound
Caption: this compound irreversibly inhibits MPO, blocking the production of hypochlorous acid.
Experimental Workflow for this compound Solubility Troubleshooting
Caption: A logical workflow for addressing this compound precipitation issues.
References
Mitiperstat (AZD4831) Technical Support Center: A Guide for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Mitiperstat (also known as AZD4831) in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and irreversible inhibitor of myeloperoxidase (MPO), a heme-containing enzyme primarily found in neutrophils.[1][2][3] MPO catalyzes the formation of reactive oxygen species, such as hypochlorous acid, which are involved in inflammatory processes.[2] By inhibiting MPO, this compound reduces oxidative stress and inflammation.[2][3]
Q2: What is a recommended starting dosage for this compound in mice?
A preclinical study in a mouse model of zymosan-induced peritonitis demonstrated efficacy with a single oral dose of this compound in the range of 0.01-10 μmol/kg.[3] The optimal dosage for a specific study will depend on the animal model, disease state, and experimental endpoint. It is recommended to perform a dose-response study to determine the most effective dose for your specific model.
Q3: How should this compound be formulated for oral administration in mice?
A commonly used vehicle for oral administration of this compound in mice is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] It is crucial to ensure the compound is fully dissolved to achieve accurate dosing.
Troubleshooting Guides
Issue 1: Difficulty with Oral Gavage Administration
Oral gavage is a common and precise method for oral drug administration in rodents. However, improper technique can lead to stress, injury, or inaccurate dosing.
-
Problem: Animal is resistant to gavage, or there is a risk of esophageal or tracheal injury.
-
Solution:
-
Ensure proper restraint of the animal to minimize movement.[1][4][5][6][7]
-
Use an appropriately sized and flexible gavage needle with a ball tip to prevent tissue damage.[1][6]
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing perforation.[5][6]
-
Administer the formulation slowly and steadily.[5]
-
If resistance is met, do not force the needle. Withdraw and re-attempt gently.[5][6]
-
Issue 2: Monitoring for Potential Adverse Effects
While preclinical safety studies have shown this compound to be generally well-tolerated, it is essential to monitor animals for any potential adverse effects.[8][9][10]
-
Problem: Uncertainty about which parameters to monitor for potential toxicity.
-
Solution:
-
Clinical Observations: Regularly observe animals for any changes in behavior, appearance (e.g., ruffled fur, hunched posture), activity levels, and food and water consumption.
-
Body Weight: Monitor body weight at regular intervals as a general indicator of health.
-
Dermatological Effects: In human clinical trials, a maculopapular rash has been reported as a side effect.[11] While not specifically reported in animal studies, it is prudent to monitor the skin for any signs of rash, redness, or irritation.
-
Hematology and Clinical Chemistry: At the end of the study, or if adverse effects are suspected, collect blood samples for a complete blood count (CBC) and serum chemistry panel to assess for any systemic toxicity.
-
Data Presentation
Table 1: Preclinical Dosage of this compound in Mice
| Animal Model | Disease Model | Route of Administration | Dosage Range | Dosing Frequency | Reference(s) |
| Mouse | Zymosan-Induced Peritonitis | Oral (p.o.) | 0.01 - 10 μmol/kg | Single Dose | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Key Findings | Reference(s) |
| Rat | Favorable pharmacokinetics with good bioavailability and moderate clearance. Metabolites found in humans are also present in rats. | [9] |
| Dog | Favorable pharmacokinetics with good bioavailability and moderate clearance. | [9] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Mice
This protocol is based on a published method for preparing a this compound solution for oral administration in mice.[3]
Materials:
-
This compound (AZD4831) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Prepare the vehicle solution by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the calculated amount of this compound powder to the vehicle solution in a sterile microcentrifuge tube.
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
The formulation is now ready for oral administration.
Protocol 2: Oral Gavage Administration in Rats
This protocol provides a general guideline for performing oral gavage in rats.[1][4][5][6][7]
Materials:
-
Rat oral gavage needle (appropriate size for the animal's weight)
-
Syringe
-
This compound formulation
-
Appropriate restraint device or manual restraint technique
Procedure:
-
Accurately weigh the rat to determine the correct dosing volume. The maximum recommended volume is typically 10-20 mL/kg.[1][5][6]
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[5]
-
Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle.
-
Securely restrain the rat in a vertical position to straighten the esophagus.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly down the esophagus to the pre-marked depth. If any resistance is felt, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is correctly positioned in the stomach, administer the solution slowly.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
Return the animal to its cage and monitor it for any immediate signs of distress.
Mandatory Visualizations
Caption: this compound's mechanism of action via MPO inhibition.
Caption: A typical experimental workflow for a this compound animal study.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. research.fsu.edu [research.fsu.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. This compound (AZD4831) News - LARVOL Sigma [sigma.larvol.com]
- 9. Biotransformation of the Novel Myeloperoxidase Inhibitor AZD4831 in Preclinical Species and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biotransformation of the Novel Myeloperoxidase Inhibitor AZD4831 in Preclinical Species and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Tolerability of the Novel Myeloperoxidase Inhibitor this compound in Healthy Japanese and Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Mitiperstat (AZD4831) Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the off-target effects of Mitiperstat (AZD4831), a potent, irreversible myeloperoxidase (MPO) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (AZD4831)?
A1: this compound is a mechanism-based irreversible inhibitor of myeloperoxidase (MPO). It forms a covalent bond with the heme moiety of the MPO enzyme, leading to its inactivation.[1] This inhibition reduces the production of hypochlorous acid and other reactive oxygen species, which are implicated in inflammation and tissue damage.[2]
Q2: What are the known primary off-targets of this compound?
A2: The two primary, characterized off-targets for this compound are thyroid peroxidase (TPO) and cytochrome P450 3A4 (CYP3A4).[3] It exhibits significantly higher selectivity for MPO over these off-targets.
Q3: How significant is the inhibition of Thyroid Peroxidase (TPO) by this compound?
A3: this compound is substantially more potent against MPO than TPO. The reported IC50 value for TPO inhibition is 0.69 µM, compared to 1.5 nM for MPO, indicating a selectivity of over 450-fold in favor of MPO.[3][4]
Q4: What is the extent of CYP3A4 inhibition by this compound?
A4: this compound demonstrates weak inhibitory activity against CYP3A4, with a reported IC50 of 6 µM.[3]
Q5: Are there any clinically observed off-target effects of this compound?
A5: In clinical studies, this compound has been generally well-tolerated. A notable adverse event reported, particularly at higher doses, is a generalized maculopapular rash.[5]
Quantitative Data Summary
The following tables summarize the known inhibitory activities of this compound.
Table 1: this compound (AZD4831) In Vitro Inhibitory Potency
| Target | IC50 | Selectivity vs. MPO | Reference(s) |
| Myeloperoxidase (MPO) | 1.5 nM | - | [3][4] |
| Thyroid Peroxidase (TPO) | 0.69 µM (690 nM) | >450-fold | [3][4] |
| Cytochrome P450 3A4 (CYP3A4) | 6 µM (6000 nM) | ~4000-fold | [3] |
Signaling Pathways and Experimental Workflows
Myeloperoxidase (MPO) Signaling Pathway
Caption: this compound inhibits MPO, blocking HOCl production.
General Workflow for Off-Target Investigation
Caption: A tiered approach to investigating off-target effects.
Troubleshooting Guides
Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® Red based)
| Issue/Observation | Potential Cause(s) | Troubleshooting Steps |
| High background fluorescence in no-enzyme control | 1. Contaminated Buffer/Water: Reagents may contain oxidizing contaminants.[6] 2. Light Exposure: Amplex® Red reagent is light-sensitive and can auto-oxidize.[7] 3. This compound Interference: The compound itself might be fluorescent at the assay wavelengths. | 1. Use high-purity water and freshly prepared buffers. Consider degassing buffers to remove dissolved oxygen radicals.[6] 2. Prepare Amplex® Red solution fresh and protect from light at all times. Use opaque microplates.[7] 3. Run a control with this compound alone (no enzyme or H2O2) to measure its intrinsic fluorescence. Subtract this value from experimental wells. |
| Low or no signal in positive control (e.g., Methimazole) | 1. Inactive TPO Enzyme: Improper storage or handling. 2. Degraded H2O2 or Amplex® Red: Reagents may have lost activity.[6] 3. Incorrect pH: The assay is pH-sensitive, with optimal performance around pH 7.4.[7] | 1. Ensure TPO microsomal preparations are stored correctly at -80°C and avoid repeated freeze-thaw cycles. 2. Use fresh working solutions of H2O2 and Amplex® Red for each experiment.[7] 3. Verify the pH of the reaction buffer.[7] |
| Fluorescence decreases in the presence of cells/lysate | Endogenous Components: Cell lysates can contain endogenous peroxidases, proteases, or antioxidants that interfere with the assay by degrading HRP, consuming H2O2, or reducing the fluorescent product.[6] | 1. This assay is best performed with purified or microsomal TPO preparations. If using lysates, include a control without added HRP to quantify endogenous peroxidase activity.[8] 2. Consider purifying the TPO source to remove interfering components. |
| Inconsistent results between replicates | 1. Pipetting Errors. 2. Incomplete Mixing. 3. Temperature Fluctuation: Insufficient temperature equilibration before starting the reaction. | 1. Use calibrated pipettes and ensure accurate dispensing. 2. Gently mix the plate after adding reagents. 3. Pre-incubate the plate at the reaction temperature (e.g., 37°C) for several minutes before initiating the reaction. |
CYP3A4 Inhibition Assay (Fluorescent Probe based)
| Issue/Observation | Potential Cause(s) | Troubleshooting Steps |
| False Positive Inhibition (Signal Decrease) | 1. Compound Fluorescence Quenching: this compound may absorb light at the excitation or emission wavelengths of the fluorescent product.[3][9] 2. Compound's Intrinsic Fluorescence: The compound's own fluorescence may interfere with the assay's signal.[9] 3. Compound Precipitation: At higher concentrations, this compound may precipitate out of solution, scattering light and causing a decrease in the measured signal. | 1. Perform a quenching control: incubate the fluorescent product with varying concentrations of this compound (without the enzyme system) and measure fluorescence. 2. Run a control with this compound and the assay buffer (without the fluorescent substrate) to check for intrinsic fluorescence. 3. Visually inspect wells for precipitation. Check the solubility of this compound in the assay buffer. If solubility is an issue, an alternative LC-MS/MS-based assay is recommended.[3] |
| False Negative (No Inhibition Observed) | 1. Non-specific Binding: The compound may bind to the plastic of the microplate, reducing its effective concentration. 2. Incorrect Substrate Concentration: If the substrate concentration is too high (well above its Km), it can be difficult to detect competitive inhibition. | 1. Consider using low-binding microplates. 2. Ensure the substrate concentration is at or near its Km value for the enzyme to ensure sensitivity to inhibitors.[10] |
| High Variability in IC50 Values | 1. Time-Dependent Inhibition: As a covalent inhibitor, this compound's inhibition of CYP3A4 may be time-dependent. A standard assay without a pre-incubation step may yield variable results. 2. Microsomal Concentration: IC50 values can be sensitive to the concentration of human liver microsomes (HLMs) used in the assay.[10] | 1. Perform a pre-incubation experiment where this compound is incubated with the enzyme and NADPH regeneration system for a period (e.g., 30 minutes) before adding the substrate.[10] 2. Keep the microsomal protein concentration consistent across experiments and as low as feasible while maintaining a robust signal. |
Key Experimental Protocols
Thyroid Peroxidase (TPO) Inhibition Assay using Amplex® UltraRed
This protocol is adapted from the Standard Operating Procedure for the AUR-TPO assay.[11]
Principle: This assay measures the peroxidase activity of TPO. In the presence of hydrogen peroxide (H2O2), TPO converts the non-fluorescent Amplex™ UltraRed (AUR) substrate into the highly fluorescent product, resorufin. An inhibitor will decrease the rate of resorufin formation.
Materials:
-
Human TPO-expressing cell extract or thyroid microsomes.
-
Amplex™ UltraRed (AUR) reagent.
-
Hydrogen peroxide (H2O2).
-
Potassium phosphate buffer (pH 7.4).
-
This compound (AZD4831) and positive control (e.g., Methimazole).
-
Opaque 96- or 384-well microplates.
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution in the assay buffer.
-
Prepare working solutions of AUR and H2O2 in assay buffer. Protect the AUR solution from light.
-
-
Assay Setup:
-
Add 25 µL of TPO enzyme preparation to each well of the microplate.
-
Add 25 µL of the this compound dilutions or controls to the appropriate wells.
-
Incubate the plate for a defined pre-incubation period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing AUR and H2O2.
-
Add 50 µL of the reaction mix to all wells to start the reaction.
-
-
Incubation & Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.[11]
-
Measure the fluorescence using a microplate reader at the specified wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
CYP3A4 Inhibition Assay using a Fluorescent Probe
This protocol is a generalized procedure based on common high-throughput fluorescent CYP450 inhibition assays.[6][7]
Principle: Recombinant human CYP3A4, in the presence of an NADPH-generating system, metabolizes a non-fluorescent substrate into a fluorescent product. The rate of product formation is proportional to enzyme activity. This compound's potential to inhibit this activity is measured by a decrease in fluorescence.
Materials:
-
Recombinant human CYP3A4 enzyme (e.g., in Baculosomes).
-
Fluorescent CYP3A4 substrate (e.g., a derivative of 7-hydroxy-4-trifluoromethyl coumarin).
-
NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Potassium phosphate buffer (pH 7.4).
-
This compound and positive control (e.g., Ketoconazole).
-
Opaque 96-well microplates.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and Ketoconazole in a suitable solvent (e.g., acetonitrile or DMSO).[6] Create serial dilutions in the assay buffer.
-
Prepare the NADPH-generating system and keep it on ice.
-
-
Assay Setup (for Time-Dependent Inhibition):
-
In a "pre-incubation plate," add the CYP3A4 enzyme, this compound dilutions, and the NADPH-generating system. For a "direct inhibition" control, replace the NADPH system with buffer.
-
Incubate this plate at 37°C for 30 minutes.
-
-
Reaction Initiation:
-
In a separate "reaction plate," add the fluorescent substrate.
-
Transfer the contents from the pre-incubation plate to the reaction plate to start the reaction.
-
-
Incubation & Measurement:
-
Incubate the reaction plate at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., 80% acetonitrile).
-
Measure the fluorescence on a microplate reader.
-
-
Data Analysis:
-
Calculate percent inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition versus inhibitor concentration. A significant shift in the IC50 value between the direct and pre-incubated conditions suggests time-dependent inhibition.
-
Broader Off-Target Screening: Activity-Based Protein Profiling (ABPP)
Principle: ABPP is a powerful chemoproteomic technique used to assess the functional state of enzymes in complex biological systems.[4][12] It employs chemical probes that covalently bind to the active sites of specific enzyme families. In a competitive ABPP experiment, cells or lysates are pre-treated with an inhibitor (like this compound). A decrease in the labeling of a protein by the ABPP probe indicates that this compound has engaged that protein.
Generalized Workflow:
-
Sample Preparation: Culture cells of interest and treat them with varying concentrations of this compound or a vehicle control (DMSO) for a specific duration.
-
Lysate Preparation: Harvest the cells and prepare lysates under native conditions.
-
Probe Labeling: Incubate the proteomes with a broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases or an iodoacetamide probe for cysteine-containing enzymes). The probe typically contains a reporter tag like biotin or a fluorophore.
-
Analysis:
-
Gel-Based ABPP: If using a fluorescent probe, separate the labeled proteins by SDS-PAGE and visualize them using an in-gel fluorescence scanner. A decrease in band intensity in the this compound-treated lane compared to the control lane indicates a potential off-target.[12]
-
MS-Based ABPP (isoTOP-ABPP): If using a biotinylated probe, enrich the probe-labeled proteins using streptavidin beads. Digest the captured proteins into peptides and analyze them by quantitative mass spectrometry. Off-targets are identified as proteins with significantly reduced abundance in the this compound-treated samples.[4]
-
-
Hit Validation: Putative off-targets identified through ABPP must be validated using orthogonal methods, such as individual enzymatic assays or cellular thermal shift assays.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amplex™ Red Reagent, 5 mg - FAQs [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
Overcoming poor bioavailability of Mitiperstat in vivo
Welcome to the technical support center for Mitiperstat (AZD4831). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vivo application of this compound, a potent and irreversible inhibitor of myeloperoxidase (MPO). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacokinetic data to support your research.
While this compound is characterized by rapid oral absorption, achieving consistent and optimal in vivo exposure is critical for reliable experimental outcomes.[1][2][3] This guide addresses common challenges and questions related to its use.
Troubleshooting Guide
This guide provides solutions to potential issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High inter-animal variability in plasma concentrations. | 1. Formulation Issues: Improper solubilization or inconsistent administration of the suspension. 2. Animal Health: Underlying health issues, particularly renal impairment, can affect drug clearance.[4] 3. Dosing Technique: Inaccurate oral gavage technique leading to variable administered doses. | 1. Formulation: Ensure this compound is fully dissolved in the vehicle. Use the recommended formulation protocol (see Experimental Protocols section). Prepare fresh on the day of use.[5][6] 2. Animal Health: Use healthy, age-matched animals. Screen for renal function if variability persists, as renal excretion is a primary elimination pathway.[4] 3. Dosing Technique: Ensure all personnel are proficient in oral gavage. Verify the volume administered to each animal. |
| Lower than expected plasma exposure (AUC). | 1. First-Pass Metabolism/Metabolic Clearance: While renal clearance is primary for the parent drug, metabolic clearance also occurs.[1][3] 2. Incorrect Formulation: Poor solubility of the compound in the chosen vehicle can limit absorption. 3. P-glycoprotein (P-gp) Efflux: (Hypothetical) Efflux transporters in the gut could limit absorption. | 1. Route of Administration: For preclinical models where bypassing the gut is acceptable, consider alternative routes like intraperitoneal (IP) or subcutaneous (SC) administration to potentially increase exposure.[7] 2. Formulation Optimization: Use a vehicle designed for poorly soluble compounds, such as the DMSO/PEG300/Tween-80/saline vehicle.[5][6] 3. Dose Adjustment: this compound exposure is generally dose-proportional.[1][8] Consider a higher dose if target engagement is not achieved, while monitoring for any adverse effects. |
| Observed adverse events (e.g., maculopapular rash). | 1. Dose-Dependent Effect: The frequency of maculopapular rash has been observed to increase with higher doses of this compound in clinical studies.[3] 2. Vehicle Toxicity: The vehicle itself (e.g., high concentration of DMSO) may cause local or systemic irritation. | 1. Dose Reduction: The 2.5 mg and 5 mg doses (human equivalent) have been shown to be better tolerated while still achieving significant MPO inhibition.[1][3] 2. Vehicle Optimization: If vehicle toxicity is suspected, reduce the concentration of organic solvents if possible, or consider alternative, well-tolerated formulation strategies. |
| Lack of efficacy in the disease model. | 1. Insufficient Target Engagement: Plasma concentrations may not be high enough to achieve desired MPO inhibition in the target tissue. 2. Timing of Dosing/Measurement: The pharmacokinetic/pharmacodynamic (PK/PD) relationship may not be optimized. 3. Model-Specific Biology: The role of extracellular MPO may be less critical in the chosen animal model compared to the intended human pathophysiology. | 1. Confirm Target Engagement: Measure MPO activity in plasma or tissue homogenates to confirm that this compound is inhibiting its target. A reduction of over 50% has been achieved in clinical settings.[8] 2. Optimize Dosing Regimen: Given the long half-life (50-70 hours), accumulation occurs with daily dosing, reaching a steady state in about 10 days.[1][2] Ensure treatment duration is sufficient to reach steady state. 3. Re-evaluate Model: Confirm that MPO-driven inflammation and oxidative stress are key pathogenic drivers in your specific animal model.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a mechanism-based, irreversible inhibitor of myeloperoxidase (MPO).[11] It acts as a substrate for MPO, and during the catalytic cycle, it forms a covalent bond with the heme moiety of the enzyme, rendering it permanently inactive.[1] Its action is primarily targeted against extracellular MPO, which is involved in inflammation and oxidative stress, rather than the intragranular MPO within neutrophils that is crucial for host defense against pathogens.[1]
Q2: What is the oral bioavailability of this compound? A2: Specific data on the absolute oral bioavailability of this compound is not publicly available. However, clinical and preclinical studies describe it as being rapidly absorbed after oral administration, with time to maximum plasma concentration (Tmax) occurring at 1-2 hours.[1][2][3] Exposure (AUC and Cmax) has been shown to be dose-proportional, suggesting predictable absorption within the therapeutic dose range.[1][8] A study also noted that tablet and suspension formulations produced similar pharmacokinetic profiles, suggesting the formulation type may not be a primary limiting factor for absorption.[3]
Q3: How is this compound metabolized and eliminated? A3: this compound is eliminated through both renal and metabolic pathways.[1][4] A significant portion of the parent drug is cleared via renal excretion, with 32-44% of an oral dose being excreted unchanged in the urine.[4][8] The parent this compound compound accounts for about 7% of the total drug-related material in plasma.[1][3] The predominant circulating metabolite is a carbamoyl conjugate (M7), but it is considered to have little to no MPO inhibitory activity.[12]
Q4: What is the recommended vehicle for in vivo preclinical studies? A4: A commonly used and effective vehicle for administering this compound in oral preclinical studies is a suspension/solution composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline .[5][6] It is recommended to prepare this formulation fresh on the day of the experiment.
Q5: How long does it take for this compound to reach steady-state plasma concentrations? A5: Due to its long elimination half-life of approximately 50-70 hours, this compound accumulates with once-daily dosing. Steady-state concentrations are typically reached within 10 days of continuous daily administration.[1][2][3] This should be considered when designing the duration of in vivo studies.
Data Presentation
Table 1: Summary of this compound Pharmacokinetics in Healthy Human Volunteers
(Data compiled from single and multiple ascending dose studies)
| Parameter | Value | Notes | Citation |
| Time to Cmax (Tmax) | 1 - 2 hours | Rapid oral absorption. | [1][2] |
| Elimination Half-life (t½) | 50 - 73 hours | Long half-life leads to accumulation with daily dosing. | [1][8] |
| Accumulation Ratio | ~2 to 3-fold | Observed after once-daily dosing to steady state. | [1][3] |
| Time to Steady State | ~10 days | Required for plasma concentrations to stabilize with daily dosing. | [1][2] |
| Primary Elimination Route | Renal & Metabolic | A significant portion (32-44%) of the parent drug is excreted unchanged in urine. | [4][8] |
| Dose Proportionality | Yes | Exposure (AUC and Cmax) increases proportionally with dose (in the 2.5-45 mg range). | [1][8] |
Experimental Protocols
Protocol for Preparation of this compound Oral Formulation
This protocol is adapted from commercially available guidelines for preclinical in vivo studies.[5][6]
Objective: To prepare a 2.5 mg/mL this compound solution for oral gavage in rodents.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile conical tubes and syringes
Procedure:
-
Calculate Required Volumes: For a final volume of 10 mL, the required volumes are:
-
DMSO: 1 mL (10%)
-
PEG300: 4 mL (40%)
-
Tween-80: 0.5 mL (5%)
-
Saline: 4.5 mL (45%)
-
-
Dissolve this compound in DMSO: Weigh the required amount of this compound (e.g., 25 mg for a 2.5 mg/mL solution) and add it to a sterile conical tube. Add the 1 mL of DMSO. Vortex or sonicate gently until the powder is completely dissolved to create a clear stock solution.
-
Add Co-solvents Sequentially:
-
Add the 4 mL of PEG300 to the DMSO solution. Mix thoroughly until the solution is homogenous.
-
Add the 0.5 mL of Tween-80. Mix thoroughly.
-
Slowly add the 4.5 mL of saline while mixing to bring the solution to the final volume of 10 mL.
-
-
Final Formulation: The final formulation should be a clear solution. If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Administration: Administer to animals via oral gavage at the desired dose (e.g., for a 10 mg/kg dose in a 25g mouse, administer 100 µL of the 2.5 mg/mL solution). It is recommended to use the formulation on the same day it is prepared.
Protocol for In Vivo Target Engagement Assay (MPO Activity)
Objective: To measure the inhibition of MPO activity in plasma samples from this compound-treated animals.
Materials:
-
Plasma samples (collected in heparin or EDTA tubes) from vehicle- and this compound-treated animals.
-
MPO Activity Assay Kit (commercially available, e.g., from Abcam, Cayman Chemical). These kits typically include:
-
Assay Buffer
-
Substrate (e.g., TMB)
-
Hydrogen Peroxide (H₂O₂)
-
Stop Solution
-
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm).
Procedure:
-
Sample Preparation: Collect blood at desired time points post-dosing (e.g., 2 hours post-dose for Cmax effect). Centrifuge to separate plasma and store at -80°C until analysis.
-
Assay Setup: Follow the manufacturer's instructions for the specific MPO activity kit. A general workflow is as follows:
-
Add plasma samples, standards, and controls to the wells of a 96-well plate.
-
Add the substrate solution to all wells.
-
Initiate the reaction by adding H₂O₂.
-
Incubate for the recommended time at the specified temperature.
-
Add the stop solution to terminate the reaction.
-
-
Measurement: Read the absorbance on a microplate reader at the wavelength specified by the kit manufacturer.
-
Data Analysis:
-
Calculate the MPO activity for each sample based on the standard curve.
-
Determine the percent inhibition of MPO activity in the this compound-treated groups relative to the vehicle-treated control group:
-
% Inhibition = [1 - (MPO Activity_treated / MPO Activity_vehicle)] x 100
-
-
Visualizations
This compound Mechanism of Action and Downstream Effects
Caption: this compound irreversibly inhibits extracellular MPO, blocking downstream oxidative stress.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for evaluating this compound efficacy in a preclinical model.
Troubleshooting Logic for Suboptimal Exposure
Caption: A decision tree for troubleshooting suboptimal in vivo exposure of this compound.
References
- 1. Pharmacokinetics and Tolerability of the Novel Myeloperoxidase Inhibitor this compound in Healthy Japanese and Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Tolerability of the Novel Myeloperoxidase Inhibitor this compound in Healthy Japanese and Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. The effect of severe renal impairment on the pharmacokinetics, safety and tolerability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. The myeloperoxidase inhibitor this compound (AZD4831) does not prolong the QT interval at expected therapeutic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Myeloperoxidase As a Multifaceted Target for Cardiovascular Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound (AZD4831) News - LARVOL Sigma [sigma.larvol.com]
Mitiperstat (AZD4831) dose-dependent side effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-dependent side effects of Mitiperstat (AZD4831). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental use of this novel myeloperoxidase (MPO) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AZD4831) and what is its primary mechanism of action?
A1: this compound (AZD4831) is an investigational, orally bioavailable, irreversible inhibitor of myeloperoxidase (MPO).[1] MPO is an enzyme predominantly found in neutrophils that plays a role in the inflammatory response and oxidative stress. By inhibiting MPO, this compound is being investigated for its therapeutic potential in conditions such as heart failure with preserved ejection fraction (HFpEF).[1][2]
Q2: What are the most common dose-dependent side effects observed with this compound in clinical trials?
A2: The most frequently reported dose-dependent side effect in early clinical trials was a generalized maculopapular rash.[3][4] This rash was observed more often at higher doses of this compound.[3]
Q3: Is the maculopapular rash associated with this compound treatment reversible?
A3: Yes, in the clinical studies, the generalized maculopapular rash was reported to be reversible in all cases.[3] Subjects who developed the rash were taken off the treatment and monitored until resolution.[3] The rash was generally self-limiting.[2]
Q4: Does this compound have off-target effects on other peroxidases, such as thyroid peroxidase (TPO)?
A4: this compound exhibits selectivity for myeloperoxidase (MPO) over thyroid peroxidase (TPO). While it does have some inhibitory activity against TPO, it is significantly less potent than its inhibition of MPO. Researchers should be aware of this potential for off-target effects, especially at higher concentrations, and may consider monitoring thyroid function in long-term in vivo studies.
Troubleshooting Guides
Issue: Observation of Maculopapular Rash in Experimental Subjects
1. Identification and Confirmation:
-
Symptom Check: The rash is typically characterized by a flat, red area on the skin that is covered with small confluent bumps. It has been reported to start 8-10 days after the first dose in most cases.[3]
-
Dose Correlation: This side effect is dose-dependent and has been more frequently observed at higher doses (15 mg and 45 mg in human trials).[3]
2. Recommended Actions:
-
Documentation: Record the date of onset, dose level, and severity of the rash. Photographic documentation is recommended.
-
Dose Adjustment: As the rash is dose-dependent, consider reducing the dose or temporarily discontinuing treatment in the affected subject, consistent with clinical trial management where subjects were taken off treatment.[3]
-
Monitoring: Closely monitor the subject for the progression or resolution of the rash. In clinical trials, the rash was reversible and typically lasted 6-8 days.[3]
-
Consider Placebo Effect: It is noteworthy that in one clinical trial, a subject in the placebo group also developed a maculopapular rash, although its duration was shorter (2 days).[3]
3. Data Interpretation:
-
The occurrence of a maculopapular rash is a known, dose-dependent side effect of this compound.
-
Its appearance in a dose-dependent manner can serve as a qualitative indicator of target engagement and systemic exposure.
-
The reversible nature of the rash suggests that it may not be indicative of irreversible toxicity at the doses tested.
Data Presentation
Table 1: Summary of Adverse Events Reported by Two or More Subjects in a Phase I Multiple Ascending Dose Study (NCT03136991).[3]
| Adverse Event Category | Placebo (N=8) | 5 mg AZD4831 (N=8) | 10 mg AZD4831 (N=8) | 15 mg AZD4831 (N=8) | 45 mg AZD4831 (N=5) | Total AZD4831 (N=29) |
| Subjects with any AE, n (%) | 4 (50.0) | 2 (25.0) | 3 (37.5) | 3 (37.5) | 2 (40.0) | 10 (34.5) |
| Contact dermatitis, n (%) | 0 | 0 | 2 (25.0) | 1 (12.5) | 0 | 3 (10.3) |
| Generalized maculopapular rash, n (%) | 1 (12.5) | 0 | 0 | 2 (25.0) | 2 (40.0) | 4 (13.8) |
Note: In the 15 mg and 45 mg cohorts, a total of 4 out of 13 subjects receiving AZD4831 experienced a generalized maculopapular rash.[3]
Experimental Protocols
Measurement of Myeloperoxidase (MPO) Activity in Plasma
This protocol is based on the methodology used in clinical trials to assess the target engagement of this compound.[3]
1. Objective: To quantify the enzymatic activity of MPO in plasma samples following ex vivo stimulation.
2. Materials:
-
Whole blood collected in appropriate anticoagulant tubes (e.g., EDTA).
-
Zymosan A from Saccharomyces cerevisiae.
-
Phosphate Buffered Saline (PBS).
-
MPO substrate (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB).
-
Stop solution (e.g., sulfuric acid).
-
Plate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.
-
This compound (AZD4831) for generating a standard curve and as a positive control for inhibition.
3. Method:
-
Whole Blood Stimulation:
-
Incubate whole blood samples with zymosan to stimulate neutrophils and induce the release of MPO.
-
-
Plasma Preparation:
-
Centrifuge the stimulated whole blood to separate the plasma.
-
-
MPO Activity Assay (Colorimetric):
-
Add plasma samples to a microplate.
-
Prepare a standard curve using known concentrations of purified MPO.
-
To assess for full inhibition, some plasma samples can be spiked with a high concentration of this compound.
-
Add the MPO substrate solution (e.g., TMB) to each well.
-
Incubate the plate to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Calculate MPO activity based on the standard curve.
-
Specific MPO activity can be determined by dividing the MPO activity by the MPO concentration (measured by an appropriate immunoassay).
-
Visualizations
Caption: Mechanism of action of this compound (AZD4831).
Caption: Experimental workflow for measuring MPO activity.
References
- 1. AstraZeneca’s investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]
- 2. Rationale and design of ENDEAVOR: a sequential phase 2b–3 randomized clinical trial to evaluate the effect of myeloperoxidase inhibition on symptoms and exercise capacity in heart failure with preserved or mildly reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting variable results in Mitiperstat experiments
Welcome to the technical support center for Mitiperstat (AZD4831). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting variable results in experiments involving this selective myeloperoxidase (MPO) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in MPO inhibition with this compound in our in vitro assays. What are the potential causes?
A1: Variability in in vitro MPO inhibition assays with this compound can arise from several factors:
-
Compound Preparation and Solubility: this compound has low aqueous solubility. Ensure complete solubilization in a suitable solvent like DMSO before preparing working dilutions. Precipitation in aqueous buffers can lead to inconsistent concentrations. It may be necessary to use sonication to fully dissolve the compound in DMSO.[1]
-
Assay Buffer Composition: The composition of your assay buffer is critical. This compound's inhibitory activity can be influenced by the presence of proteins or other components that may bind to the compound.
-
Stability in Media: The stability of this compound in cell culture media over the course of your experiment should be considered. Degradation of the compound could lead to a decrease in inhibitory effect over time.
-
Cell Type and State: The expression and localization of MPO can vary significantly between different cell types and their activation state. Inconsistent cell culture conditions, such as cell density and passage number, can contribute to variability.
-
Assay Method: Different MPO activity assays (e.g., colorimetric vs. fluorometric) have varying sensitivities and susceptibilities to interference from other cellular components.
Q2: What are the known off-target effects of this compound that could influence experimental results?
A2: this compound is a highly selective inhibitor of MPO. However, some off-target activity has been reported, which could be relevant depending on the experimental context:
-
Thyroid Peroxidase (TPO): this compound inhibits TPO with a significantly lower potency (IC50 of 0.69 μM) compared to its inhibition of MPO (IC50 of 1.5 nM).[1]
-
Cytochrome P450 (CYP) Enzymes: this compound exhibits weak inhibitory activity against CYP3A4, with a reported IC50 of 6 μM.[1]
Q3: How does the in vitro efficacy of this compound translate to in vivo or clinical observations?
A3: The translation of in vitro efficacy to in vivo and clinical outcomes with this compound has shown some discrepancies, which is a key area of investigation.
-
Preclinical Models: In preclinical models, this compound has demonstrated cardioprotective effects and has been shown to effectively reduce MPO levels.[2] For instance, in a mouse model of zymosan-induced neutrophilic peritonitis, oral administration of this compound at doses ranging from 0.01 to 10 μmol/kg inhibited MPO activity in peritoneal lavage fluid.[1]
-
Clinical Trials: In clinical trials for heart failure with preserved or mildly reduced ejection fraction (HFpEF/HFmrEF), the results have been mixed. The Phase IIa SATELLITE trial showed good target engagement, with a significant reduction in plasma MPO activity. However, the larger Phase IIb/III ENDEAVOR trial did not meet its primary endpoints of improving symptoms or 6-minute walk distance, although a reduction in heart failure hospitalizations was observed.[2] This highlights the complexity of translating potent enzyme inhibition into clinical benefit for complex multifactorial diseases.
Troubleshooting Guides
Issue 1: Inconsistent MPO Activity Measurements
| Potential Cause | Troubleshooting Step |
| Sample Preparation | Ensure consistent lysis procedures for cell or tissue samples. MPO is stored in neutrophil granules and inefficient lysis can lead to underestimation of total MPO activity. |
| Interfering Substances | Biological samples may contain endogenous substances that interfere with the assay. Consider using an antibody-capture method to isolate MPO before measuring its activity. |
| Assay Choice | Different MPO assays measure different aspects of its activity (e.g., peroxidation vs. chlorination). Ensure the chosen assay is appropriate for your experimental question. |
| Reagent Stability | Prepare fresh substrate solutions for each experiment, as some substrates are light-sensitive and can degrade over time. |
Issue 2: Lower-than-Expected Inhibition by this compound
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Assess the stability of this compound in your specific experimental buffer and temperature conditions. |
| High Cell Density | A high concentration of neutrophils or other MPO-expressing cells can release large amounts of MPO, potentially overwhelming the concentration of this compound used. Consider titrating the cell number or increasing the this compound concentration. |
| Irreversible Inhibition Kinetics | This compound is an irreversible inhibitor. Ensure sufficient pre-incubation time with the cells or purified enzyme to allow for covalent binding and inactivation of MPO before initiating the activity assay. |
| Protein Binding | If your assay medium contains high concentrations of proteins (e.g., serum), this compound may bind to these proteins, reducing its free concentration available to inhibit MPO. Consider reducing the protein concentration or increasing the this compound concentration. |
Data Summary
In Vitro Potency of this compound
| Target | IC50 | Reference |
| Myeloperoxidase (MPO) | 1.5 nM | [1] |
| Thyroid Peroxidase (TPO) | 0.69 µM | [1] |
| CYP3A4 | 6 µM | [1] |
Summary of Key Clinical Trial Results (ENDEAVOR Trial)
| Endpoint | This compound vs. Placebo | p-value | Reference |
| Change in KCCQ-TSS at 16 weeks | -1.4 | 0.29 | [2] |
| Change in 6MWD at 16 weeks | +3.8 m | 0.28 | [2] |
| Heart Failure Hospitalization (HR) | 0.64 | 0.14 | [2] |
KCCQ-TSS: Kansas City Cardiomyopathy Questionnaire Total Symptom Score; 6MWD: 6-Minute Walk Distance; HR: Hazard Ratio.
Experimental Protocols
Protocol 1: In Vitro MPO Inhibition Assay
This protocol describes a general method for measuring the inhibitory effect of this compound on MPO activity in a cell-free system.
Materials:
-
Human MPO enzyme (commercially available)
-
This compound
-
DMSO
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Hydrogen peroxide (H₂O₂)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Sonication may be required for complete dissolution.[1] Store at -80°C.
-
Prepare Working Dilutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in Assay Buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed amount of MPO enzyme to each well. Then, add the this compound working dilutions to the respective wells. Include a vehicle control (Assay Buffer with DMSO). Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add H₂O₂ to all wells to initiate the enzymatic reaction.
-
Substrate Addition: Immediately add the TMB substrate solution to all wells. The solution will turn blue in the presence of active MPO.
-
Stop Reaction: After a fixed time (e.g., 5-10 minutes), add the stop solution to all wells. The color will change to yellow.
-
Measure Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of MPO inhibition for each this compound concentration compared to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Neutrophil Oxidative Burst Assay
This protocol provides a method to assess the effect of this compound on the oxidative burst in isolated human neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
This compound
-
DMSO
-
Hank's Balanced Salt Solution (HBSS)
-
Phorbol 12-myristate 13-acetate (PMA) or another suitable stimulus
-
Dihydrorhodamine 123 (DHR 123) or luminol
-
Flow cytometer or luminometer
Procedure:
-
Prepare this compound Working Dilutions: Prepare fresh dilutions of this compound in HBSS from a DMSO stock.
-
Cell Treatment: Resuspend isolated neutrophils in HBSS at a concentration of 1x10⁶ cells/mL. Pre-incubate the cells with different concentrations of this compound or vehicle (HBSS with DMSO) for 30 minutes at 37°C.
-
Staining (for DHR assay): Add DHR 123 to the cell suspensions and incubate for a further 15 minutes at 37°C.
-
Stimulation: Add PMA (or another stimulus) to the cell suspensions to induce oxidative burst.
-
Measurement:
-
DHR Assay: After 15-30 minutes of stimulation, acquire the samples on a flow cytometer. The oxidation of DHR 123 to fluorescent rhodamine 123 is measured.
-
Luminol Assay: If using luminol, measure the chemiluminescence immediately after adding the stimulus using a luminometer.
-
-
Data Analysis: Quantify the reduction in fluorescence or chemiluminescence in this compound-treated cells compared to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows relevant to this compound experiments.
Caption: MPO Signaling Pathway and this compound Inhibition.
Caption: Troubleshooting Workflow for Variable this compound Results.
References
Mitiperstat (AZD4831) Drug-Drug Interaction Potential: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the potential for drug-drug interactions (DDIs) with Mitiperstat (AZD4831), a novel, irreversible inhibitor of myeloperoxidase (MPO). The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers in designing and interpreting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and which enzymes are involved?
A1: this compound is eliminated through both renal and metabolic clearance, with renal clearance being the primary pathway for the unchanged parent drug.[1] In vitro studies have identified cytochrome P450 (CYP) 3A4 and CYP3A5 as the main CYP isoforms responsible for the metabolism of this compound.[2]
Q2: Is this compound an inhibitor of cytochrome P450 (CYP) enzymes?
A2: Based on in vitro data, this compound is considered to have a low risk of causing clinically significant CYP-mediated drug-drug interactions.[3] It is a weak inhibitor of CYP3A4, with a reported half-maximal inhibitory concentration (IC50) of 6 μM.[4] For other major CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP2D6, no significant inhibition has been detected, with IC50 values reported to be greater than 30 μM.
Q3: Does this compound have the potential to induce CYP enzymes?
A3: Clinical data suggests that this compound does not induce CYP3A4/5 enzymes. In a multiple ascending dose study in healthy volunteers, there was no significant change in the levels of 4β-hydroxycholesterol, an endogenous biomarker for CYP3A4/5 activity.[5]
Q4: What is the effect of co-administering a strong CYP3A4 inhibitor on this compound pharmacokinetics?
A4: A clinical drug-drug interaction study was conducted with itraconazole, a strong CYP3A4 inhibitor. Co-administration of itraconazole with this compound resulted in an approximately 30% increase in the maximum plasma concentration (Cmax) of this compound.[3] This indicates that this compound is a sensitive substrate of CYP3A4.
Q5: Is there any information on this compound's potential to interact with drug transporters?
A5: While specific in vitro data on the interaction of this compound with major drug transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptides (OATPs) are not publicly available, the overall risk for drug-drug interactions via transporter inhibition is considered low based on in vitro assessments.[3]
Troubleshooting Guide
Issue: Unexpected variability in experimental results when using this compound with other compounds.
Possible Cause: A potential, though reportedly low-risk, drug-drug interaction may be occurring.
Troubleshooting Steps:
-
Review Co-administered Compounds: Identify all other compounds present in your experimental system. Determine if any of these are known substrates, inhibitors, or inducers of CYP3A4.
-
Consult DDI Prediction Tools: Utilize in silico models or DDI prediction software to estimate the theoretical interaction potential between this compound and your other compounds.
-
In Vitro Confirmation: If a potential interaction is suspected, consider conducting a targeted in vitro experiment. For example, a CYP3A4 inhibition assay with this compound and the co-administered compound can help quantify the interaction.
-
Staggered Dosing in Animal Models: If working with in vivo models, consider a study design with staggered administration of this compound and the potentially interacting drug to minimize the impact of any transient high concentrations.
Quantitative Data Summary
The following tables summarize the available quantitative data on the drug-drug interaction potential of this compound.
Table 1: In Vitro Cytochrome P450 (CYP) Inhibition Profile of this compound (AZD4831)
| CYP Isoform | IC50 (μM) | Potential for Interaction |
| CYP3A4 | 6[4] | Weak Inhibitor |
| CYP1A2 | > 30 | Low |
| CYP2C9 | > 30 | Low |
| CYP2C19 | > 30 | Low |
| CYP2D6 | > 30 | Low |
Table 2: Clinical Drug-Drug Interaction with a Strong CYP3A4 Inhibitor
| Interacting Drug | This compound Pharmacokinetic Parameter | Change |
| Itraconazole | Cmax | ~30% Increase[3] |
Experimental Protocols
Detailed experimental protocols for the drug-drug interaction studies with this compound are not fully available in the public domain. However, the following sections describe generalized methodologies for the key experiments cited.
In Vitro CYP Inhibition Assay (General Methodology)
This protocol outlines a typical approach for assessing the inhibitory potential of a compound on major CYP isoforms using human liver microsomes.
Objective: To determine the IC50 of this compound for major human CYP enzymes.
Materials:
-
Human Liver Microsomes (pooled)
-
This compound (AZD4831)
-
CYP-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Positive control inhibitors for each CYP isoform
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, probe substrates, and positive controls in an appropriate solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, combine human liver microsomes, the NADPH regenerating system, and varying concentrations of this compound or the positive control inhibitor.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow this compound to interact with the enzymes.
-
Initiation of Reaction: Add the CYP-specific probe substrate to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., acetonitrile or methanol).
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
Caption: Workflow for an in vitro CYP inhibition assay.
Clinical Drug-Drug Interaction Study with a Strong CYP3A4 Inhibitor (General Design)
This section describes a typical clinical study design to evaluate the effect of a strong CYP3A4 inhibitor on the pharmacokinetics of an investigational drug like this compound.
Objective: To assess the impact of co-administration of a strong CYP3A4 inhibitor (e.g., itraconazole) on the pharmacokinetic profile of this compound in healthy volunteers.
Study Design: Open-label, two-period, fixed-sequence study.
Participants: Healthy adult volunteers.
Procedure:
-
Period 1 (Reference): Participants receive a single oral dose of this compound. Serial blood samples are collected over a specified period (e.g., up to 72 hours post-dose) to determine the pharmacokinetic profile of this compound alone.
-
Washout Period: A sufficient washout period is allowed for the complete elimination of this compound.
-
Period 2 (Test): Participants receive multiple doses of a strong CYP3A4 inhibitor (e.g., itraconazole 200 mg once daily) to achieve steady-state concentrations. On a specified day of inhibitor treatment, a single oral dose of this compound is co-administered. Serial blood samples are collected to determine the pharmacokinetic profile of this compound in the presence of the inhibitor.
Pharmacokinetic Assessment: Plasma concentrations of this compound are measured using a validated analytical method. Key pharmacokinetic parameters, including Cmax, AUC (Area Under the Curve), and t1/2 (half-life), are calculated for both periods.
Statistical Analysis: The geometric mean ratios of Cmax and AUC for this compound with and without the inhibitor are calculated to quantify the magnitude of the drug-drug interaction.
Caption: Typical design of a clinical drug-drug interaction study.
References
- 1. The myeloperoxidase inhibitor this compound (AZD4831) does not prolong the QT interval at expected therapeutic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xenotech.com [xenotech.com]
- 3. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Mitiperstat and Cytochrome P450 (CYP) Inhibition: A Technical Resource
For researchers, scientists, and drug development professionals investigating the novel myeloperoxidase inhibitor Mitiperstat (AZD4831), understanding its potential for cytochrome P450 (CYP) enzyme inhibition is critical for preclinical and clinical study design. This technical support guide provides a centralized resource for troubleshooting experimental issues and addressing frequently asked questions regarding this compound's impact on CYP-mediated drug metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the known inhibitory effect of this compound on cytochrome P450 enzymes?
A1: Based on available in vitro data, this compound is a weak inhibitor of CYP3A4, with a reported half-maximal inhibitory concentration (IC50) of 6 μM.[1] The primary cytochrome P450 isoform involved in the metabolism of this compound is believed to be CYP3A4/5. The overall risk of clinically significant drug-drug interactions (DDIs) mediated by CYP inhibition with this compound is considered to be low.[2]
Q2: Has the effect of CYP3A4 inhibition on this compound pharmacokinetics been studied in a clinical setting?
A2: Yes, a clinical drug-drug interaction study was conducted where this compound was co-administered with itraconazole, a strong CYP3A4 inhibitor. This study resulted in an approximate 30% increase in the maximum plasma concentration (Cmax) of this compound.[2] This finding provides a clinical context for the in vitro inhibition data.
Q3: Is there any information on this compound's inhibitory effects on other CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6)?
A3: Currently, there is a lack of publicly available, specific quantitative data (i.e., IC50 values) for the inhibitory effects of this compound on major CYP isoforms other than CYP3A4. General statements from in vitro studies suggest a low risk of drug-drug interactions via CYP inhibition, which implies that significant inhibition of other isoforms was not observed.[2] However, without specific data, researchers should exercise caution and may consider conducting their own in vitro assessments for a comprehensive risk evaluation.
Q4: Is this compound a time-dependent inhibitor (TDI) of any CYP enzymes?
A4: There is no direct, publicly available information confirming or refuting whether this compound is a time-dependent inhibitor of any CYP enzymes. TDI is a critical consideration for predicting drug-drug interactions. In the absence of specific data, researchers investigating potential DDIs with this compound should consider performing in vitro TDI assays.
Troubleshooting Experimental Assays
Issue 1: High variability in CYP inhibition assay results for this compound.
-
Possible Cause: Solubility issues with this compound in the assay buffer.
-
Troubleshooting Tip: Ensure complete solubilization of this compound in the chosen solvent (e.g., DMSO) before dilution into the final incubation mixture. The final solvent concentration should be kept low (typically ≤0.5%) to avoid affecting enzyme activity. Sonication or gentle warming may aid dissolution.
-
-
Possible Cause: Non-specific binding of this compound to labware or microsomal protein.
-
Troubleshooting Tip: Use low-binding plates and tubes. Pre-treating plates with a blocking agent might be considered, though this should be validated to ensure it doesn't interfere with the assay.
-
-
Possible Cause: Instability of this compound in the incubation medium.
-
Troubleshooting Tip: Assess the stability of this compound under the assay conditions (e.g., buffer, temperature, pH) over the incubation period. This can be done by quantifying the concentration of this compound at the beginning and end of the incubation.
-
Issue 2: Difficulty in determining an accurate IC50 value for this compound's inhibition of CYP3A4.
-
Possible Cause: Inappropriate range of this compound concentrations tested.
-
Troubleshooting Tip: Based on the known IC50 of 6 μM, ensure that the concentration range tested brackets this value adequately. A typical range might be from 0.1 μM to 100 μM, with more data points around the expected IC50.
-
-
Possible Cause: Substrate concentration is too high, leading to an underestimation of inhibitory potency (for competitive inhibitors).
-
Troubleshooting Tip: Use a probe substrate concentration that is at or below its Michaelis-Menten constant (Km) for the specific CYP isoform. This increases the sensitivity of the assay to competitive inhibition.
-
-
Possible Cause: The incubation time is too long, leading to significant metabolism of this compound or the probe substrate.
-
Troubleshooting Tip: Ensure that the formation of the metabolite from the probe substrate is linear with respect to time and protein concentration under your experimental conditions. Shorter incubation times are generally preferred.
-
Issue 3: Concern about potential time-dependent inhibition (TDI) of CYP enzymes by this compound.
-
Possible Cause: Standard direct inhibition assays will not detect TDI.
-
Troubleshooting Tip: To assess TDI, a pre-incubation of this compound with human liver microsomes and NADPH is required before the addition of the probe substrate. An "IC50 shift" assay, comparing the IC50 values with and without a pre-incubation period, is a common screening method for TDI. A significant decrease in the IC50 value after pre-incubation suggests potential TDI.
-
Data Summary
Table 1: In Vitro CYP Inhibition Profile of this compound
| CYP Isoform | Inhibition Potency (IC50) | Remarks |
| CYP3A4 | 6 μM[1] | Weak inhibition |
| CYP1A2 | No specific data available | Assumed to be low risk based on general statements[2] |
| CYP2C9 | No specific data available | Assumed to be low risk based on general statements[2] |
| CYP2C19 | No specific data available | Assumed to be low risk based on general statements[2] |
| CYP2D6 | No specific data available | Assumed to be low risk based on general statements[2] |
Table 2: Clinical Drug-Drug Interaction with CYP3A4 Inhibitor
| Interacting Drug | Effect on this compound Pharmacokinetics |
| Itraconazole (Strong CYP3A4 inhibitor) | ~30% increase in Cmax[2] |
Experimental Protocols
While specific protocols for this compound are not publicly available, the following provides a general methodology for assessing CYP inhibition that can be adapted for this compound.
General Protocol for In Vitro CYP Inhibition Assay using Human Liver Microsomes
-
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
CYP-specific probe substrates (e.g., midazolam for CYP3A4)
-
Positive control inhibitors for each CYP isoform
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare stock solutions of this compound, probe substrates, and control inhibitors in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, HLM, and varying concentrations of this compound or the control inhibitor.
-
Pre-warm the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the probe substrate.
-
Incubate at 37°C for a predetermined time (ensuring linear metabolite formation).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant for analysis by LC-MS/MS to quantify the formation of the substrate-specific metabolite.
-
Calculate the percent inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
-
Visualizations
Caption: this compound's metabolic pathway and its inhibitory effect on CYP3A4.
Caption: Workflow for assessing the drug-drug interaction potential of this compound.
References
Difference in Mitiperstat potency: in vitro vs in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mitiperstat (AZD4831). The information is designed to address potential discrepancies between its in vitro and in vivo potency and to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the established in vitro potency of this compound?
This compound is a highly potent, irreversible inhibitor of myeloperoxidase (MPO).[1][2] In vitro studies have demonstrated its high affinity and selectivity. Key quantitative data are summarized below.
Table 1: this compound In Vitro Potency
| Target | Assay Type | Potency (IC50) | Reference |
|---|---|---|---|
| Myeloperoxidase (MPO) | Enzyme Inhibition Assay | 1.5 nM | [1] |
| Thyroid Peroxidase (TPO) | Enzyme Inhibition Assay | 0.69 µM | [1] |
| Cytochrome P450 3A4 (CYP3A4) | Enzyme Inhibition Assay | 6 µM |[1] |
This table shows that this compound is over 450-fold more selective for MPO compared to TPO, and demonstrates weak inhibition of CYP3A4.[3]
Q2: What has been observed in in vivo studies and clinical trials with this compound?
In vivo studies have confirmed that this compound effectively engages its target, MPO. The Phase 2a SATELLITE trial showed that a 5 mg daily dose of this compound reduced MPO specific activity by over 50% from baseline and by 75% compared to placebo in patients with heart failure.[4][5]
However, the larger Phase 2b/3 ENDEAVOR trial, while confirming the safety and tolerability of this compound, did not meet its co-primary endpoints.[6][7] There was no significant improvement in patient-reported symptoms or in the 6-minute walk distance compared to placebo.[7][8] Interestingly, a numerical reduction in heart failure hospitalizations was observed, suggesting a potential clinical benefit that may require further investigation in a different trial design.[7][9]
Table 2: Summary of Key this compound Clinical Trial Outcomes
| Trial Name | Phase | Indication | Key Findings | Reference |
|---|---|---|---|---|
| SATELLITE | 2a | Heart Failure with Preserved or Mildly Reduced Ejection Fraction (HFpEF/HFmrEF) | Demonstrated significant target engagement (75% reduction in MPO activity vs. placebo). Well-tolerated. | [4][5][10] |
| ENDEAVOR | 2b/3 | HFpEF/HFmrEF | Failed to meet co-primary endpoints for symptom improvement (KCCQ-TSS) and exercise capacity (6MWD). Showed a numerical trend for reduced HF hospitalizations. | [7][8][9] |
| CRESCENDO | 2a | Moderate to Severe Chronic Obstructive Pulmonary Disease (COPD) | Ongoing study to evaluate efficacy and safety. |[11][12] |
Q3: Why is there a discrepancy between this compound's high in vitro potency and its clinical trial outcomes?
The observed difference is not in potency per se—this compound successfully inhibits MPO both in a test tube and in patients. The discrepancy lies between successful target engagement in vivo and the lack of translation to the desired clinical efficacy on symptoms and exercise function in the ENDEAVOR trial. Several factors could contribute to this:
-
Complexity of Disease Pathophysiology: Heart failure is a complex syndrome. While MPO-driven inflammation is a plausible mechanism, it may not be the sole or primary driver of symptoms and functional decline in the broad patient population studied.[8][9]
-
Pharmacokinetics and Tissue Distribution: While this compound achieves sufficient plasma concentrations to inhibit circulating MPO, its concentration and activity within the specific microenvironment of the heart and vasculature might be different.[13]
-
Choice of Clinical Endpoints: The selected primary endpoints (KCCQ score and 6-minute walk distance) might not be sensitive enough to capture the specific benefits of MPO inhibition over the trial's timeframe.[9] The observed trend in reduced hospitalizations suggests the drug may be affecting disease progression in a way not measured by the primary outcomes.[7]
-
Patient Heterogeneity: The pathophysiology of HFpEF is known to be highly heterogeneous. This compound might be effective only in a specific subgroup of patients where MPO activity is a critical driver of the disease.
Troubleshooting Guides
Guide 1: My in vivo results with this compound don't correlate with its high in vitro potency.
If you are observing lower-than-expected efficacy in your preclinical models despite this compound's nanomolar in vitro potency, consider the following troubleshooting steps:
Table 3: Troubleshooting In Vivo Efficacy Issues
| Potential Issue | Recommended Action |
|---|---|
| Suboptimal Pharmacokinetics/Exposure | Confirm the formulation and route of administration are appropriate for your model. This compound is orally bioavailable.[1]Conduct a pilot PK study in your animal model to ensure that plasma concentrations are reaching the target exposure levels. This compound has a long half-life (50-70 hours in humans) and accumulates with daily dosing.[13][14]Ensure the dosing frequency is adequate to maintain target engagement over the course of the study. |
| Inadequate Target Engagement in Tissue | Measure MPO activity directly in the target tissue (e.g., heart, vascular tissue) or a relevant surrogate (e.g., plasma, peritoneal lavage fluid) at the end of the study.[1]Confirm that the level of MPO inhibition achieved is sufficient to produce a biological effect in your model. |
| Model-Specific Pathophysiology | Verify that MPO is a key driver of the pathology in your specific animal model. The contribution of inflammatory pathways can vary significantly between different models of the same disease.Consider using a model with a strong, validated link to MPO-driven inflammation. |
| Metabolic Instability in Species | While this compound has predictable PK in humans, investigate potential species-specific differences in metabolism that could affect exposure in your model.[13] |
Guide 2: How should I design an experiment to better understand the PK/PD relationship of this compound in my model?
A robust pharmacokinetic/pharmacodynamic (PK/PD) study is crucial for interpreting efficacy results.
Table 4: Designing a PK/PD Study for this compound
| Step | Protocol Detail | Rationale |
|---|---|---|
| 1. Dose-Range Finding | Administer single doses of this compound across a wide range (e.g., 0.1, 1, 10 mg/kg) to a small cohort of animals. | To determine the dose- and time-dependent exposure profile (Cmax, Tmax, AUC, half-life).[13] |
| 2. PK Sampling | Collect plasma samples at multiple time points post-dosing (e.g., 0, 1, 2, 4, 8, 24, 48 hours). | To accurately model the pharmacokinetic curve. |
| 3. PD Marker Analysis | At each PK time point (or in a parallel satellite group of animals), collect samples for measuring MPO activity (e.g., plasma or target tissue). | To correlate drug concentration with the degree of MPO inhibition. |
| 4. Modeling | Use the collected data to build a PK/PD model that relates this compound exposure to the magnitude and duration of MPO inhibition. | This model will allow you to select the optimal dose and schedule for your long-term efficacy studies to ensure sustained target engagement. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: MPO signaling pathway and this compound's mechanism of action.
Caption: Experimental workflow for an in vitro MPO inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The myeloperoxidase inhibitor this compound (AZD4831) does not prolong the QT interval at expected therapeutic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationale and design of ENDEAVOR: a sequential phase 2b–3 randomized clinical trial to evaluate the effect of myeloperoxidase inhibition on symptoms and exercise capacity in heart failure with preserved or mildly reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | MedPath [trial.medpath.com]
- 7. ENDEAVOR: this compound vs. Placebo in Patients With HFpEF or HFmrEF - American College of Cardiology [acc.org]
- 8. Myeloperoxidase Inhibition With this compound in Heart Failure With Preserved and Mildly Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 9. youtube.com [youtube.com]
- 10. Myeloperoxidase Inhibition in Heart Failure With Preserved or Mildly Reduced Ejection Fraction: SATELLITE Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Efficacy and Safety Study of this compound (AZD4831) (MPO inhibitor) vs placebo in the treatment of moderate to severe COPD. [astrazenecaclinicaltrials.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Pharmacokinetics and Tolerability of the Novel Myeloperoxidase Inhibitor this compound in Healthy Japanese and Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Tolerability of the Novel Myeloperoxidase Inhibitor this compound in Healthy Japanese and Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Mitiperstat concentration for cell-based assays
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Mitiperstat in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell-based assays.
| Issue | Potential Cause | Suggested Solution |
| Low or no inhibitory effect observed | Inadequate Concentration: The in vitro IC50 of this compound for myeloperoxidase (MPO) is 1.5 nM[1][2]. However, much higher concentrations may be needed to inhibit intracellular MPO in whole-cell assays due to factors like cell permeability[3][4]. For instance, another MPO inhibitor, 4-ABAH, required concentrations in the 100-500 µM range to inhibit intracellular MPO in neutrophils[3]. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations (e.g., 10 nM to 100 µM). |
| Insufficient Incubation Time: As an irreversible inhibitor, this compound's effect is time-dependent. | Increase the incubation time with your cells. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal duration for MPO inhibition. | |
| Low MPO expression in the cell line: The target enzyme, MPO, may not be expressed at detectable levels in your chosen cell line. | Confirm MPO expression in your cell line using techniques like Western blot, qPCR, or an MPO activity assay before starting your experiment. | |
| High Cell Toxicity or Off-Target Effects | Concentration is too high: While this compound is selective, high concentrations can lead to off-target effects and cytotoxicity[5][6]. | Determine the maximum non-toxic concentration by performing a cell viability assay (e.g., MTT or resazurin) with a range of this compound concentrations. Use a concentration that effectively inhibits MPO without causing significant cell death. |
| Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations[7]. | Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls[7]. | |
| Inconsistent or Variable Results | Compound Instability: Improper storage or handling of this compound can lead to degradation. | Store this compound stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Cell Culture Variability: Differences in cell passage number, confluency, or health can affect experimental outcomes. | Use cells within a consistent passage number range, ensure similar confluency at the time of treatment, and regularly check for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible inhibitor of myeloperoxidase (MPO), a heme-containing peroxidase enzyme[8]. It forms a covalent bond with the heme moiety in the enzyme, thereby permanently inactivating it[9]. MPO is primarily found in neutrophils and is involved in the innate immune response by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl)[8][10].
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: While the in vitro IC50 of this compound for purified MPO is very low (1.5 nM), a suitable starting concentration for cell-based assays will likely be significantly higher and needs to be determined empirically for each cell line and assay. Based on general recommendations for new compounds and the potential for poor cell permeability, we suggest starting with a broad concentration range, for example, from 10 nM to 50 µM, to perform a dose-response curve[11].
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO[1][2]. Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration is kept low (e.g., <0.5%) to avoid solvent toxicity[7].
Q4: What are the potential off-target effects of this compound?
A4: this compound has been shown to have high selectivity for MPO over thyroid peroxidase (TPO) and weak inhibitory activity against CYP3A4[1][2]. However, like many small molecule inhibitors, high concentrations may lead to off-target effects[12]. It is advisable to perform control experiments to rule out off-target effects, such as using a cell line that does not express MPO or using a structurally unrelated MPO inhibitor as a comparator.
Q5: Which cell lines are appropriate for studying the effects of this compound?
A5: The choice of cell line depends on your research question. Neutrophils and neutrophil-like cell lines (e.g., HL-60 differentiated into a neutrophil-like phenotype) are primary targets as they endogenously express high levels of MPO. For cancer studies, some cancer cell lines may also express MPO, which has been implicated in tumor progression and apoptosis[4][13]. It is crucial to verify MPO expression in your chosen cell line before initiating experiments.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and establish a suitable concentration range for further experiments.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Your cell line of interest
-
Complete cell culture medium
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01, 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Read the absorbance at 570 nm using a microplate reader[14].
-
Calculate cell viability as a percentage of the vehicle-treated control.
MPO Activity Assay
This protocol can be used to confirm the inhibitory effect of this compound on MPO activity in your cells.
Materials:
-
This compound
-
Cell lysis buffer
-
MPO Assay Kit (colorimetric or fluorometric)
-
Your cell line of interest
-
Complete cell culture medium
-
Plate reader
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time.
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol of your chosen MPO assay kit.
-
Determine the protein concentration of each lysate.
-
Perform the MPO activity assay according to the kit's instructions, using equal amounts of protein for each sample[15][16].
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the MPO activity and express it as a percentage of the vehicle-treated control.
Visualizations
Caption: MPO signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 9. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. icr.ac.uk [icr.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. abcam.cn [abcam.cn]
- 16. cellbiolabs.com [cellbiolabs.com]
Improving the therapeutic window of Mitiperstat
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Mitiperstat, a potent and irreversible inhibitor of myeloperoxidase (MPO), in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility in Aqueous Buffers | This compound is a hydrophobic molecule with low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent such as DMSO (up to 100 mg/mL with sonication) or 1 M HCl (up to 50 mg/mL).[1] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a clear solution of at least 2.5 mg/mL.[1] |
| Inconsistent or No Inhibition of MPO Activity | - Incorrect assay conditions. - Inactive this compound due to improper storage. - High concentration of MPO in the assay. | - Ensure the MPO activity assay is properly validated. See the "Experimental Protocols" section for a recommended assay. - Store this compound stock solutions at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage.[1] - In cell-based assays, a significant drop in potency (up to 500-fold) can be observed compared to purified enzyme assays due to high intragranular MPO concentrations.[2] Adjust this compound concentration accordingly. |
| High Variability in Experimental Results | - Inconsistent pipetting or reagent mixing. - Cell culture variability. - Instability of this compound in the experimental medium. | - Ensure accurate and consistent liquid handling. - Maintain consistent cell seeding densities and passage numbers. - Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Off-Target Effects Observed | This compound has higher selectivity for MPO over thyroid peroxidase (TPO), but off-target effects are possible at high concentrations. | The IC50 for TPO is 0.69 µM, which is over 450-fold higher than for MPO (1.5 nM).[1][3] Use the lowest effective concentration of this compound to minimize off-target effects. Include appropriate controls to assess TPO activity if relevant to your experimental system. |
| Unexpected Cytotoxicity | High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to cells. | - Determine the optimal, non-toxic concentration of this compound for your cell type using a dose-response curve and a cell viability assay (e.g., MTT or LDH assay). - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a mechanism-based, irreversible inhibitor of myeloperoxidase (MPO).[4] It acts as a substrate for MPO, and upon enzymatic turnover, it forms a covalent bond with the heme prosthetic group of the enzyme, leading to its inactivation.[5]
Q2: What are the recommended storage conditions for this compound?
A2: this compound powder should be stored at -20°C for up to 2 years.[6] Stock solutions in a solvent can be stored at -20°C for up to 1 month, or at -80°C for up to 6 months.[1][6]
Q3: What is the in vitro potency of this compound?
A3: this compound has a half-maximal inhibitory concentration (IC50) of 1.5 nM for purified MPO.[1][3] It exhibits over 450-fold selectivity against thyroid peroxidase (TPO), with an IC50 of 0.69 µM.[1][3] It has weak inhibitory activity against CYP3A4 with an IC50 of 6 µM.[1]
Q4: How can I measure MPO activity in my samples?
A4: MPO activity can be measured using various methods, including colorimetric or chemiluminescent assays. A common method involves measuring the oxidation of a substrate like 3,3',5,5'-tetramethylbenzidine (TMB) or Amplex Red in the presence of hydrogen peroxide. Please refer to the detailed protocol in the "Experimental Protocols" section.
Q5: Are there any known in vivo side effects of this compound?
A5: In clinical trials, a dose-dependent maculopapular rash has been reported as a side effect in some participants. This should be considered when designing and monitoring animal studies.
Q6: How does this compound affect downstream MPO signaling?
A6: By inhibiting MPO, this compound prevents the enzyme from catalyzing the formation of potent reactive oxidants, most notably hypochlorous acid (HOCl). This, in turn, is expected to reduce downstream oxidative stress, lipid peroxidation (e.g., LDL oxidation), and inflammation.
Experimental Protocols
MPO Activity Assay (Colorimetric)
This protocol is adapted from standard MPO activity assays and can be used to determine the inhibitory effect of this compound.
Materials:
-
Human MPO enzyme (purified)
-
This compound (AZD4831)
-
Assay Buffer: 0.1 M Sodium Phosphate buffer, pH 7.4
-
Hydrogen Peroxide (H₂O₂)
-
3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution
-
Stop Solution: 2 M Sulfuric Acid
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 50 µL of Assay Buffer (for blank), vehicle control (DMSO in Assay Buffer), and diluted this compound solutions.
-
Add 50 µL of purified MPO solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow this compound to bind to MPO.
-
Initiate the reaction by adding 50 µL of a substrate solution containing TMB and H₂O₂.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop the reaction by adding 50 µL of 2 M Sulfuric Acid. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition of MPO activity for each this compound concentration relative to the vehicle control and determine the IC50 value.
Measurement of Cellular Oxidative Stress
This protocol provides a general method for assessing changes in intracellular reactive oxygen species (ROS) levels in response to this compound treatment using a fluorescent probe.
Materials:
-
Cells of interest (e.g., neutrophils, macrophages)
-
Cell culture medium
-
This compound (AZD4831)
-
An inducer of oxidative stress (e.g., Phorbol 12-myristate 13-acetate (PMA) for neutrophils)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells with PBS and then incubate with DCFH-DA in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.
-
Induce oxidative stress by adding an appropriate stimulus (e.g., PMA).
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Analyze the data to determine the effect of this compound on ROS production.
Visualizations
MPO-Mediated Inflammatory Signaling Pathway
Caption: MPO signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A typical experimental workflow for assessing this compound's efficacy.
Logical Relationship for Troubleshooting Solubility Issues
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. AZD4831 (this compound) | Myeloperoxidase inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. excenen.com [excenen.com]
- 6. This compound - AstraZeneca - AdisInsight [adisinsight.springer.com]
Validation & Comparative
Mitiperstat (AZD4831): A Comparative Guide to a Novel Myeloperoxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] Upon neutrophil activation at sites of inflammation, MPO is released into the extracellular space where it catalyzes the production of hypochlorous acid (HOCl) and other reactive oxygen species.[2] While essential for host defense against pathogens, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory conditions, including cardiovascular diseases, by promoting oxidative stress and tissue damage.[1]
Mitiperstat (AZD4831) is a potent, orally available, and irreversible inhibitor of myeloperoxidase that has been under investigation for the treatment of heart failure with preserved ejection fraction (HFpEF), non-alcoholic steatohepatitis (NASH), and chronic obstructive pulmonary disease (COPD).[3][4] This guide provides an objective comparison of this compound with other notable MPO inhibitors, supported by experimental data, to aid researchers and drug development professionals in their evaluation of this therapeutic target.
Mechanism of Action of this compound
This compound is a mechanism-based inhibitor of MPO.[5] It acts as a substrate for the enzyme, and upon catalytic conversion, it forms a reactive species that covalently binds to the heme prosthetic group, leading to irreversible inactivation of the enzyme.[5]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other selected myeloperoxidase inhibitors, AZD5904 and PF-06282999.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 | Selectivity vs. TPO | Mechanism of Inhibition | Reference(s) |
| This compound (AZD4831) | Human MPO | 1.5 nM | >450-fold | Irreversible, Mechanism-Based | [6] |
| AZD5904 | Human MPO | 140 nM | 10-19 fold vs. TPO/LPO | Irreversible | [7][8] |
| PF-06282999 | Human MPO | 1.9 µM (in human whole blood) | Selective | Irreversible, Mechanism-Based |
TPO: Thyroid Peroxidase, LPO: Lactoperoxidase
Table 2: Preclinical Pharmacokinetic Parameters
| Compound | Species | Route | Bioavailability | t1/2 | Reference(s) |
| This compound (AZD4831) | Healthy Volunteers | Oral | - | ~50-58 h | [3] |
| AZD5904 | Healthy Volunteers | Oral | - | - | [8] |
| PF-06282999 | Mouse | Oral | 100% | 0.75 h | |
| Rat | Oral | 86% | 3.3 h | ||
| Dog | Oral | 75% | 1.8 h | ||
| Monkey | Oral | 76% | 2.1 h |
t1/2: Half-life
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving myeloperoxidase and a general workflow for evaluating MPO inhibitors.
Caption: Myeloperoxidase Signaling Pathway in Inflammation.
Caption: General Workflow for MPO Inhibitor Evaluation.
Experimental Protocols
Human Myeloperoxidase (MPO) Activity Assay (In Vitro)
This protocol is a generalized colorimetric assay to determine the in vitro potency (IC50) of MPO inhibitors.
Materials:
-
Human MPO enzyme (purified)
-
3,3’,5,5’-Tetramethylbenzidine (TMB) substrate
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compounds (MPO inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in assay buffer to create a range of concentrations.
-
In a 96-well plate, add a fixed concentration of human MPO enzyme to each well.
-
Add the different concentrations of the test compound to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a solution containing TMB and H₂O₂ to each well.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 650 nm) over time using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of MPO inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MPO activity, by fitting the data to a dose-response curve.
Human Whole Blood Assay (Ex Vivo)
This protocol assesses the potency of MPO inhibitors in a more physiologically relevant environment.
Materials:
-
Freshly collected human whole blood (with anticoagulant, e.g., heparin)
-
Lipopolysaccharide (LPS) or other neutrophil stimulant
-
Test compounds (MPO inhibitors)
-
Amplex® Red reagent
-
Hydrogen peroxide (H₂O₂)
-
Anti-MPO antibody-coated plates
-
Assay buffer
-
Microplate reader
Procedure:
-
Incubate human whole blood with various concentrations of the test compound for a specified period.
-
Stimulate the neutrophils in the blood with LPS to induce MPO release.
-
After incubation, centrifuge the samples to separate the plasma.
-
Add the plasma samples to the anti-MPO antibody-coated plates to capture the released MPO.
-
Wash the plates to remove unbound plasma components.
-
Determine the residual MPO activity by adding a solution of Amplex® Red and H₂O₂.
-
Measure the fluorescence generated using a microplate reader.
-
Calculate the percentage of MPO inhibition for each compound concentration relative to the vehicle control.
-
Determine the EC50 value, the effective concentration causing 50% inhibition in this assay.
Conclusion
This compound (AZD4831) is a highly potent and selective irreversible inhibitor of myeloperoxidase.[6] Preclinical data demonstrate its potential to mitigate the detrimental effects of excessive MPO activity. When compared to other MPO inhibitors such as AZD5904 and PF-06282999, this compound exhibits a significantly lower IC50 value, suggesting superior in vitro potency.[6][7] The comprehensive evaluation of these compounds through standardized in vitro, ex vivo, and in vivo assays is crucial for determining their therapeutic potential. The provided experimental protocols and workflow diagrams offer a framework for such comparative assessments, which are essential for advancing novel MPO inhibitors into clinical development for a range of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Tolerability of the Novel Myeloperoxidase Inhibitor this compound in Healthy Japanese and Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myeloperoxidase Inhibition in Heart Failure With Preserved or Mildly Reduced Ejection Fraction: SATELLITE Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Metabolism and Pharmacokinetics - Invitrocue - Transforming Bioanalytics [invitrocue.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AZD5904 [openinnovation.astrazeneca.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Mitiperstat and Verdiperstat (BHV-3241) for Neuroinflammation and Cardiovascular Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mitiperstat and Verdiperstat (BHV-3241), two investigational drugs targeting myeloperoxidase (MPO). This document summarizes their performance based on available experimental data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows.
This compound and Verdiperstat are both irreversible inhibitors of myeloperoxidase, a key enzyme implicated in oxidative stress and inflammatory processes. While sharing a common target, their clinical development has focused on distinct therapeutic areas: this compound primarily for cardiovascular diseases and Verdiperstat for neurodegenerative disorders. This guide offers a side-by-side comparison of their characteristics, preclinical potency, pharmacokinetic profiles, and clinical trial outcomes to inform research and development decisions.
At a Glance: Key Differences and Similarities
| Feature | This compound (AZD4831) | Verdiperstat (BHV-3241) |
| Primary Developer | AstraZeneca | Biohaven Pharmaceuticals (originally AstraZeneca) |
| Therapeutic Focus | Cardiovascular Diseases (e.g., Heart Failure) | Neurodegenerative Diseases (e.g., Multiple System Atrophy, ALS) |
| Mechanism of Action | Irreversible Myeloperoxidase (MPO) Inhibitor | Irreversible Myeloperoxidase (MPO) Inhibitor |
| Clinical Development Status | Investigational; faced setbacks in Phase II for HFpEF | Investigational; faced setbacks in Phase III for MSA and ALS |
Quantitative Data Comparison
The following tables provide a structured overview of the available quantitative data for this compound and Verdiperstat.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound (AZD4831) | Verdiperstat (BHV-3241) |
| MPO IC50 | 1.5 nM[1] | 630 nM[2] |
| TPO IC50 | 0.69 µM | Not Reported |
| CYP3A4 IC50 | 6 µM | Not Reported |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. TPO (Thyroid Peroxidase) and CYP3A4 (Cytochrome P450 3A4) are important enzymes to assess for off-target effects.
Table 2: Pharmacokinetic Properties
| Parameter | This compound (AZD4831) | Verdiperstat (BHV-3241) |
| Half-life (t½) | ~50-70 hours in healthy volunteers | ~2.5 hours |
| Time to Maximum Concentration (Tmax) | 1-2 hours in healthy volunteers | Not Reported |
| Key Metabolism Notes | Primarily renal elimination | Metabolized by CYP1A2 |
Table 3: Clinical Trial Outcomes - Primary Endpoints
| Trial (Indication) | Drug | Primary Endpoint | Result |
| ENDEAVOR (Heart Failure with Preserved Ejection Fraction) | This compound | Change in Kansas City Cardiomyopathy Questionnaire Total Symptom Score (KCCQ-TSS) at 16 weeks | No significant improvement (treatment difference -1.4; 95% CI -3.9 to 1.2; p=0.29)[3] |
| ENDEAVOR (Heart Failure with Preserved Ejection Fraction) | This compound | Change in 6-Minute Walk Distance (6MWD) at 16 weeks | No significant improvement (treatment difference +3.8 m; 95% CI -3.1 to 10.8; p=0.28)[3] |
| M-STAR (Multiple System Atrophy) | Verdiperstat | Change from baseline on a modified Unified MSA Rating Scale (UMSARS) score at 48 weeks | Did not statistically differentiate from placebo[1][4] |
| HEALEY ALS Platform Trial (Amyotrophic Lateral Sclerosis) | Verdiperstat | Disease progression as measured by ALS Functional Rating Scale-Revised (ALSFRS-R) and survival | Did not statistically differentiate from placebo[5] |
Table 4: Clinical Trial Outcomes - Secondary and Exploratory Endpoints
| Trial (Indication) | Drug | Secondary/Exploratory Endpoint | Result |
| SATELLITE (Heart Failure with Preserved or Mildly Reduced Ejection Fraction) | This compound | Myeloperoxidase specific activity | Decreased by >50% from baseline at day 30 and 90 (placebo-adjusted decrease of 75%; 95% CI 48, 88; nominal p < 0.001)[6][7] |
| SATELLITE (Heart Failure with Preserved or Mildly Reduced Ejection Fraction) | This compound | Kansas City Cardiomyopathy Questionnaire Overall Summary Score (KCCQ-OSS) | A trend towards improvement was noted, but the trial was terminated early[6][7] |
| M-STAR (Multiple System Atrophy) | Verdiperstat | Clinical Global Impression of Improvement (CGI-I) | Did not statistically differentiate from placebo[4] |
| M-STAR (Multiple System Atrophy) | Verdiperstat | MSA-Quality of Life (MSA-QoL) scale | Numerical improvements noted in a Phase 2a study[8] |
Signaling Pathways and Experimental Workflows
Myeloperoxidase-Mediated Inflammatory Pathway
Myeloperoxidase (MPO), primarily released by neutrophils, catalyzes the formation of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). HOCl is a potent oxidizing agent that contributes to tissue damage and inflammation. Both this compound and Verdiperstat act by irreversibly inhibiting MPO, thereby blocking the production of HOCl and mitigating downstream inflammatory effects.
Experimental Workflow: In Vitro MPO Inhibition Assay
A common method to determine the in vitro potency (IC50) of MPO inhibitors involves a biochemical assay. This workflow outlines the general steps for such an experiment.
Experimental Protocols
Myeloperoxidase (MPO) Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the IC50 value of an MPO inhibitor in vitro, based on commonly used chromogenic or fluorogenic substrates.
Materials:
-
Purified human MPO
-
MPO assay buffer (e.g., phosphate buffer, pH 7.4)
-
Substrate stock solution (e.g., 3,3',5,5'-Tetramethylbenzidine (TMB) or Amplex Red in DMSO)
-
Hydrogen peroxide (H₂O₂) solution
-
Test inhibitor (this compound or Verdiperstat) serially diluted in assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the substrate and H₂O₂ in MPO assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add a fixed concentration of purified MPO to wells containing serial dilutions of the test inhibitor or vehicle control. Incubate for a predetermined time at a controlled temperature (e.g., 15 minutes at room temperature) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate working solution followed by the H₂O₂ working solution to each well.
-
Signal Measurement: Immediately begin kinetic measurement of the change in absorbance (for TMB) or fluorescence (for Amplex Red) using a microplate reader at the appropriate wavelength.
-
Data Analysis: Determine the initial reaction rates (V₀) for each inhibitor concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Note: Specific concentrations, incubation times, and substrate choices may vary. For the precise protocols used for this compound and Verdiperstat, it is recommended to consult the primary research publications.
In Vivo Myeloperoxidase Inhibition Assay (General Protocol)
This protocol describes a general approach to assess the in vivo efficacy of an MPO inhibitor in a mouse model of inflammation, such as zymosan-induced peritonitis.
Materials:
-
Laboratory mice
-
Zymosan A from Saccharomyces cerevisiae
-
Test inhibitor (this compound or Verdiperstat) formulated for oral administration
-
Phosphate-buffered saline (PBS)
-
Anesthesia
-
Peritoneal lavage buffer (e.g., PBS with EDTA)
-
MPO activity assay kit
Procedure:
-
Animal Dosing: Administer the test inhibitor or vehicle control to mice via oral gavage at predetermined doses and time points before the inflammatory challenge.
-
Induction of Peritonitis: Inject zymosan A solution intraperitoneally to induce neutrophil infiltration and MPO release into the peritoneal cavity.
-
Sample Collection: At a specified time after zymosan injection, euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with lavage buffer.
-
Cell Pellet and Supernatant Separation: Centrifuge the lavage fluid to separate the cell pellet (containing neutrophils) from the supernatant.
-
MPO Activity Measurement: Measure MPO activity in the supernatant (representing extracellular MPO) or in the lysed cell pellet (representing intracellular MPO) using a commercially available MPO activity assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the MPO activity in the inhibitor-treated groups to the vehicle-treated group to determine the in vivo percentage of MPO inhibition.
Conclusion
This compound and Verdiperstat are both potent, irreversible inhibitors of myeloperoxidase that have been investigated for their therapeutic potential in diseases with an inflammatory component. This compound has demonstrated high in vitro potency and has been primarily studied in the context of cardiovascular disease, though its clinical development has been challenged by a lack of efficacy in a key Phase II trial for heart failure with preserved ejection fraction. Verdiperstat, while less potent in vitro, has been the focus of extensive clinical investigation in neurodegenerative diseases, but has also failed to meet primary endpoints in Phase III trials for multiple system atrophy and amyotrophic lateral sclerosis.
For researchers, the choice between these two compounds for preclinical studies may depend on the specific research question. This compound's higher in vitro potency may be advantageous for in vitro and mechanistic studies, while Verdiperstat's extensive characterization in neuroinflammation models could be valuable for in vivo studies in this area. The clinical trial data for both compounds, although disappointing from a therapeutic development standpoint, provides valuable insights into the complexities of targeting MPO in chronic diseases. Future research may explore alternative dosing regimens, patient populations, or combination therapies to unlock the potential of MPO inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Healey Center announces results from the HEALEY ALS Platform Trial with verdiperstat [massgeneral.org]
- 3. Myeloperoxidase Inhibition With this compound in Heart Failure With Preserved and Mildly Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Myeloperoxidase Inhibition in Heart Failure With Preserved or Mildly Reduced Ejection Fraction: SATELLITE Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
A Comparative Analysis of AZD4831 and AZD5904: Two Investigational Myeloperoxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two investigational myeloperoxidase (MPO) inhibitors, AZD4831 and AZD5904. Both small molecules, developed by AstraZeneca, are designed to irreversibly inhibit MPO, a key enzyme implicated in various inflammatory and cardiovascular diseases. This document synthesizes available preclinical and clinical data to offer a comprehensive overview of their pharmacological profiles, therapeutic potential, and key differences.
Introduction to Myeloperoxidase (MPO) Inhibition
Myeloperoxidase is a heme-containing enzyme predominantly found in neutrophils and monocytes.[1] Upon activation of these immune cells, MPO is released and catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxygen species.[2][3] While essential for host defense, excessive MPO activity can lead to oxidative stress, tissue damage, and inflammation, contributing to the pathophysiology of diseases such as heart failure, atherosclerosis, and chronic kidney disease.[2][4] MPO inhibitors aim to mitigate this pathological activity.[3]
Mechanism of Action: Irreversible Inhibition
Both AZD4831 and AZD5904 are mechanism-based irreversible inhibitors of MPO.[1][5] This means they are initially oxidized by the MPO enzyme, which then leads to the formation of a covalent bond with the enzyme's active site, permanently inactivating it.[1][6] This irreversible action provides sustained target engagement.
Quantitative Data Comparison
The following tables summarize the available quantitative data for AZD4831 and AZD5904, compiled from various preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | AZD4831 | AZD5904 |
| MPO IC50 | 1.5 nM[4][7][8] | 140 nM[9][10] |
| Selectivity over TPO | >450-fold[4][7][8] | 10-19 fold over LPO and TPO[9] |
| Inhibition of PMA-stimulated HOCl in human neutrophils | Not specified | >90% inhibition at 1 µM[9] |
Table 2: Pharmacokinetic Properties
| Parameter | AZD4831 | AZD5904 |
| Route of Administration | Oral[6] | Oral[9] |
| Elimination Half-life | ~60 hours[6] | Not specified |
| Plasma Protein Binding | Not specified | 44%[9] |
| Metabolism/Clearance | Not specified | Primarily renal clearance[9] |
| Blood-Brain Barrier Penetration | Limited[4][7][8] | Low[9] |
Table 3: Clinical Development and Key Findings
| Aspect | AZD4831 | AZD5904 |
| Primary Therapeutic Area of Investigation | Heart Failure with Preserved Ejection Fraction (HFpEF)[1] | Open for proposals in various therapeutic areas (excluding neuroscience and CVRM)[9] |
| Highest Phase of Development | Phase 2b/3 (ENDEAVOR trial)[4][5] | Phase 1[5][9] |
| Key Clinical Findings | Phase IIa SATELLITE trial showed a 69% reduction in MPO activity in HFpEF patients.[2] The drug was generally well-tolerated.[2] | Administered to 181 healthy volunteers in five Phase 1 studies. No overtly drug-related adverse events were identified.[9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. Below are representative protocols based on the available literature.
MPO Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to reduce MPO activity by 50% (IC50).
Materials:
-
Purified human MPO
-
Hydrogen peroxide (H2O2)
-
Amplex Red reagent
-
Assay buffer (e.g., phosphate buffer)
-
Test compounds (AZD4831 or AZD5904)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the purified MPO enzyme to each well.
-
Add the different concentrations of the test compounds to the respective wells.
-
Incubate the enzyme and inhibitor for a specified period to allow for binding.
-
Initiate the enzymatic reaction by adding a solution containing H2O2 and Amplex Red.
-
Measure the rate of H2O2 consumption by monitoring the fluorescence of the reaction product at the appropriate wavelength.
-
Calculate the percentage of MPO inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo MPO Activity Assessment in a Rat Model (Zymosan-activated peritonitis)
This protocol assesses the in vivo efficacy of an MPO inhibitor.
Materials:
-
Sprague-Dawley rats
-
Zymosan A
-
Test compound (e.g., AZD5904)
-
Anesthesia
-
Peritoneal lavage buffer
-
Assay for glutathione sulfonamide (a biomarker of MPO activity)
Procedure:
-
Administer the test compound to the rats via the desired route (e.g., oral gavage).
-
After a specified time, induce peritonitis by intraperitoneal injection of Zymosan A.
-
At a predetermined time point after zymosan injection, anesthetize the animals and collect peritoneal fluid via lavage.
-
Process the peritoneal lavage fluid to measure the concentration of glutathione sulfonamide.
-
Compare the levels of the MPO-specific biomarker in treated versus untreated animals to determine the in vivo inhibition of MPO activity.[9]
Visualizing Pathways and Workflows
Signaling Pathway of MPO-Mediated Oxidative Stress
Caption: MPO released from activated neutrophils utilizes H₂O₂ and Cl⁻ to produce HOCl.
Mechanism of Irreversible MPO Inhibition
Caption: Mechanism-based inhibitors are oxidized by MPO, leading to covalent inactivation.
Experimental Workflow for MPO Inhibitor Evaluation
Caption: A general workflow for the development of MPO inhibitors.
Comparative Discussion
AZD4831 and AZD5904 share the same fundamental mechanism of action as irreversible MPO inhibitors. However, the available data highlight significant differences in their potency, selectivity, and clinical development paths.
Potency and Selectivity: AZD4831 demonstrates substantially higher in vitro potency against MPO, with an IC50 in the low nanomolar range, compared to the mid-nanomolar potency of AZD5904.[4][7][8][9][10] Furthermore, AZD4831 exhibits a much greater selectivity for MPO over the related thyroid peroxidase (TPO), a critical attribute for minimizing potential off-target effects on thyroid function.[4][7][8][9]
Clinical Development: AZD4831 has progressed further in clinical trials, with an ongoing Phase 2b/3 study in patients with HFpEF.[4][5][11] The earlier Phase IIa SATELLITE trial provided proof of target engagement in this patient population.[2] In contrast, AZD5904 has completed Phase 1 studies in healthy volunteers and is available through AstraZeneca's Open Innovation platform for further research in various disease areas.[5][9] This suggests that while AZD5904 established a safety profile, AZD4831 was prioritized for further development, likely due to its superior potency and selectivity profile.
Therapeutic Implications: The focus of AZD4831 on HFpEF aligns with the growing body of evidence implicating MPO-driven inflammation and oxidative stress in the pathophysiology of this condition.[2][4] The broader availability of AZD5904 for research could facilitate the exploration of MPO inhibition in a wider range of inflammatory and fibrotic diseases.
Conclusion
Both AZD4831 and AZD5904 are valuable research tools and potential therapeutic agents targeting MPO. AZD4831 has emerged as a highly potent and selective MPO inhibitor with a clear clinical development trajectory in cardiovascular disease. AZD5904, while less potent, represents a well-characterized MPO inhibitor that can be utilized to investigate the role of MPO in other disease contexts. The comparative data presented in this guide offer a foundation for researchers to understand the nuances of these two important molecules and to inform future drug development efforts in the field of MPO inhibition.
References
- 1. Discovery of AZD4831, a mechanism-based irreversible inhibitor of myeloperoxidase, as a potential treatment for heart failure with preserved ejection fraction - American Chemical Society [acs.digitellinc.com]
- 2. AstraZeneca’s investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]
- 3. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AZD5904 [openinnovation.astrazeneca.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Mitiperstat Efficacy in Heart Failure with Preserved Ejection Fraction: A Biomarker-Validated Comparison
A detailed guide for researchers, scientists, and drug development professionals on the clinical trial performance of Mitiperstat, a novel myeloperoxidase inhibitor, benchmarked against current standard-of-care therapies for Heart Failure with Preserved or Mildly Reduced Ejection Fraction (HFpEF/HFmrEF).
This guide provides a comprehensive analysis of this compound's efficacy, focusing on key clinical trial data and the validation of its mechanism of action through biomarker analysis. It compares this compound's performance with established treatments for HFpEF/HFmrEF, namely SGLT2 inhibitors and sacubitril/valsartan, offering a data-driven perspective for the research and drug development community.
Executive Summary
This compound (AZD4831) is an irreversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation in cardiovascular diseases.[1] Clinical trials have investigated its potential as a therapeutic agent for conditions such as heart failure with preserved or mildly reduced ejection fraction (HFpEF/HFmrEF) and chronic obstructive pulmonary disease (COPD).
The phase 2a SATELLITE trial demonstrated that this compound effectively engaged its target, significantly reducing MPO activity in patients with HFpEF/HFmrEF.[2][3] However, the larger phase 2b/3 ENDEAVOR trial did not meet its primary endpoints of improving patient-reported symptoms or exercise capacity.[4][5] Despite this, an exploratory analysis of the ENDEAVOR trial suggested a potential reduction in heart failure hospitalizations, and a proteomics sub-study indicated that this compound may favorably modulate protein profiles associated with clinical outcomes.[4][6] Development of this compound for heart failure, COPD, and non-alcoholic steatohepatitis has since been discontinued.
This guide presents the quantitative data from these key trials in a comparative format, alongside detailed experimental protocols and visual diagrams of the involved pathways and workflows to aid in the objective assessment of this compound's therapeutic potential.
This compound: Mechanism of Action
This compound is designed to inhibit myeloperoxidase (MPO), an enzyme released by neutrophils that contributes to oxidative stress and inflammation within the cardiovascular system. By blocking MPO, this compound aims to reduce these pathological processes, which are believed to be key drivers in the pathophysiology of HFpEF.[7]
Comparative Efficacy Data
The following tables summarize the key efficacy data from clinical trials of this compound and standard-of-care therapies for HFpEF/HFmrEF.
Table 1: this compound Clinical Trial Results in HFpEF/HFmrEF
| Trial | Phase | N | Treatment | Primary Endpoint(s) | Result | Biomarker Finding(s) |
| SATELLITE | 2a | 41 | This compound 5 mg vs. Placebo | MPO Specific Activity | Met: Placebo-adjusted decrease of 75% (95% CI: 48, 88; p < 0.001).[2][3] | Trend towards improvement in KCCQ overall summary score.[2] |
| ENDEAVOR | 2b/3 | 711 | This compound 2.5 mg or 5 mg vs. Placebo | Change in KCCQ-TSS at 16 weeks | Not Met: Treatment difference -1.4 (95% CI: -3.9 to 1.2; p = 0.29).[5] | - Numerically fewer MACE (HR 0.71) and HF hospitalizations (HR 0.64).[5]- Proteomics: Altered protein clusters related to immune system, metabolism, and platelets.[4] |
| Change in 6MWD at 16 weeks | Not Met: Treatment difference +3.8 m (95% CI: -3.1 to 10.8; p = 0.28).[5] |
Table 2: Standard-of-Care Clinical Trial Results in HFpEF
| Drug Class | Trial | N | Treatment | Key Efficacy Endpoint(s) | Result(s) | Key Biomarker Finding(s) |
| SGLT2 Inhibitor | PRESERVED-HF | 324 | Dapagliflozin 10 mg vs. Placebo | Change in KCCQ Clinical Summary Score at 12 weeks | Met: 5.8 point improvement vs. placebo (p=0.001).[8] | No significant difference in NT-proBNP.[8] |
| Change in 6MWD at 12 weeks | Met: 20.1 meter increase vs. placebo (p=0.007).[8] | |||||
| ARNI | PARAGON-HF | 4822 | Sacubitril/Valsartan vs. Valsartan | Composite of CV death and total HF hospitalizations | Not Met (borderline significance): RR 0.87 (95% CI: 0.75-1.01; p=0.06).[9] | Greater reduction in NT-proBNP.[10] |
| Change in KCCQ-CSS at 24 weeks | Small but significant improvement.[11] | |||||
| Change in 6MWD at 24 weeks | No significant difference.[10] |
Biomarker Validation of this compound's Efficacy
A key aspect of this compound's clinical development was the use of biomarkers to confirm its mechanism of action and explore its downstream effects.
Myeloperoxidase (MPO) Activity
The SATELLITE trial successfully demonstrated that this compound achieved its primary pharmacodynamic endpoint by significantly reducing MPO activity.[2][3] This confirmed that the drug was engaging its intended target in patients with HFpEF.
Proteomics Analysis
A proteomics sub-study of the ENDEAVOR trial analyzed approximately 3,000 proteins at baseline and 16 weeks.[6] While the primary clinical endpoints were not met, the proteomics data revealed that this compound treatment led to changes in three main clusters of proteins related to:
-
The immune system
-
Metabolism and biological oxidation
-
Platelets, cell surface receptors, and chemokines[4]
Furthermore, the analysis identified GRPEL1, a mitochondrial stress-resistance protein, as a key "hub protein" that was significantly altered by this compound and associated with incident heart failure.[4] This suggests a potential mechanism by which this compound could exert a beneficial effect on clinical events, despite the lack of improvement in symptoms or exercise capacity.
Experimental Protocols
Myeloperoxidase (MPO) Activity Assay
Principle: MPO activity is measured by its ability to catalyze the oxidation of a substrate, resulting in a detectable colorimetric or fluorometric change.
General Protocol (Colorimetric - TMB Substrate):
-
Sample Preparation: Plasma or serum samples are collected from patients.
-
Reaction Mixture: A solution containing 3,3’,5,5’-tetramethylbenzidine (TMB) and hydrogen peroxide (H2O2) in a suitable buffer (e.g., sodium phosphate buffer, pH 5.4) is prepared.
-
Incubation: The patient sample is added to the reaction mixture and incubated at 37°C for a defined period (e.g., 5 minutes).
-
Stopping the Reaction: The reaction is stopped by the addition of an acid (e.g., 2 M H2SO4).
-
Measurement: The absorbance of the resulting colored product is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The MPO activity is proportional to the change in absorbance.[12]
Kansas City Cardiomyopathy Questionnaire (KCCQ)
Description: The KCCQ is a 23-item, self-administered questionnaire that assesses the health status of patients with heart failure.[13] It covers physical function, symptoms (frequency and severity), social function, and quality of life.[13]
Administration:
-
Patients are provided with the questionnaire and asked to respond to each item based on their experiences over the preceding two weeks.
-
The responses are scored on a scale, and an overall summary score is calculated, ranging from 0 to 100, with higher scores indicating better health status.[13]
6-Minute Walk Test (6MWD)
Objective: To measure the distance a patient can walk on a flat, hard surface in six minutes.
Procedure:
-
Preparation: The test is conducted on a pre-measured, unobstructed walkway (e.g., 30 meters). The patient's baseline vital signs are recorded.
-
Instructions: The patient is instructed to walk as far as possible in six minutes, without running or jogging. They are permitted to slow down or stop and rest if necessary.
-
Test: The timer is started, and the patient begins walking. Standardized encouragement is given at specific intervals.
-
Completion: At the end of six minutes, the total distance walked is measured to the nearest meter. Post-test vital signs are recorded.[1][2]
Olink Explore Proteomics
Technology: Proximity Extension Assay (PEA) coupled with Next Generation Sequencing (NGS) readout.
Workflow:
-
Sample Incubation: Plasma samples are incubated with pairs of antibodies tagged with unique DNA oligonucleotides. When a pair of antibodies binds to its target protein, the DNA tags are brought into close proximity.
-
DNA Hybridization and Extension: The DNA tags hybridize and are extended by a DNA polymerase, creating a unique DNA barcode for each protein.
-
Amplification and Sequencing: The DNA barcodes are amplified using PCR and then sequenced using an NGS platform.
-
Data Analysis: The sequencing data is processed to quantify the abundance of each protein in the original sample.[14]
Conclusion
This compound successfully demonstrated target engagement by significantly reducing MPO activity in patients with HFpEF/HFmrEF. However, this did not translate into statistically significant improvements in the primary clinical endpoints of patient-reported symptoms and exercise capacity in the ENDEAVOR trial. In contrast, standard-of-care therapies such as SGLT2 inhibitors have shown benefits in these areas.
The exploratory findings of a potential reduction in heart failure hospitalizations and the intriguing results from the proteomics sub-study suggest that MPO inhibition may still hold therapeutic potential. The biomarker data indicates that this compound may impact underlying pathophysiological pathways that are not fully captured by traditional clinical trial endpoints. Future research could focus on identifying patient subgroups who are most likely to benefit from MPO inhibition, potentially guided by baseline biomarker profiles, and on exploring clinical endpoints that are more sensitive to the specific mechanisms of action of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. medpagetoday.com [medpagetoday.com]
- 5. Myeloperoxidase Inhibition With this compound in Heart Failure With Preserved and Mildly Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 6. youtube.com [youtube.com]
- 7. Rationale and design of ENDEAVOR: a sequential phase 2b–3 randomized clinical trial to evaluate the effect of myeloperoxidase inhibition on symptoms and exercise capacity in heart failure with preserved or mildly reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medpagetoday.com [medpagetoday.com]
- 9. Focus on Heart Failure | HFpEF: Where We Stand in 2025 - American College of Cardiology [acc.org]
- 10. ajmc.com [ajmc.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Selectivity Profile of Mitiperstat (AZD4831) Against Related Peroxidases
Introduction
This compound (AZD4831) is an investigational, orally administered, irreversible inhibitor of myeloperoxidase (MPO).[1] MPO is a heme-containing enzyme found in neutrophils and monocytes that plays a role in oxidative stress and inflammatory pathways.[2][3] As such, MPO has been identified as a therapeutic target for various cardiovascular and inflammatory diseases, including heart failure with preserved ejection fraction (HFpEF), chronic obstructive pulmonary disease (COPD), and nonalcoholic steatohepatitis.[2][4]
Given that several related peroxidases exist in the human body, each with distinct physiological functions, the selectivity of an MPO inhibitor is a critical aspect of its preclinical and clinical evaluation. This guide provides a comparative analysis of this compound's selectivity against key related peroxidases: Thyroid Peroxidase (TPO), Eosinophil Peroxidase (EPO), and Lactoperoxidase (LPO).
Quantitative Selectivity Profile
The inhibitory activity of this compound against MPO and its related peroxidases has been quantified using half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The data presented below is summarized from in vitro studies.
| Enzyme | IC50 (nM) | Selectivity vs. MPO | Reference(s) |
| Myeloperoxidase (MPO) | 1.5 | - | [2][5] |
| Thyroid Peroxidase (TPO) | 690 | ~460-fold | [5][6] |
| Eosinophil Peroxidase (EPO) | ~75* | ~50-fold | [2][3] |
| Lactoperoxidase (LPO) | N/A | N/A |
Note: The IC50 for EPO is estimated based on a reported 50-fold drop in potency compared to MPO.[2][3] Data for LPO is not currently available in published literature.
Signaling Pathways and Functional Implications of Selectivity
The high selectivity of this compound for MPO over other peroxidases is crucial for minimizing off-target effects. The following diagrams illustrate the primary pathways of each enzyme and the rationale for selective inhibition.
Myeloperoxidase (MPO) Pathway
MPO is released by neutrophils at sites of inflammation. It catalyzes the reaction of hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing agent. Overproduction of MPO-derived oxidants is linked to tissue damage and the pathophysiology of various inflammatory diseases. This compound's primary therapeutic action is the inhibition of this pathway.
Thyroid Peroxidase (TPO) Pathway
TPO is a key enzyme in the thyroid gland, essential for the synthesis of thyroid hormones (T4 and T3). It catalyzes the iodination of tyrosine residues on thyroglobulin. Inhibition of TPO can lead to hypothyroidism, making high selectivity for MPO over TPO a critical safety feature for any MPO inhibitor. This compound demonstrates a greater than 450-fold selectivity for MPO over TPO, minimizing the risk of impacting thyroid function.[2][5]
Eosinophil Peroxidase (EPO) Pathway
EPO is found in eosinophils and, like MPO, contributes to immune responses. It can generate reactive oxygen species and is implicated in the pathology of allergic inflammation and some cancers through pathways involving HER2 receptor activation. While structurally related to MPO, this compound is approximately 50-fold less potent against EPO, suggesting a reduced impact on eosinophil-mediated responses.[2][3]
Lactoperoxidase (LPO) Function
LPO is secreted in milk, saliva, and tears and is part of the innate immune system, providing antimicrobial defense at mucosal surfaces. It catalyzes the oxidation of thiocyanate ions to produce hypothiocyanite, which has bacteriostatic properties. While specific inhibitory data for this compound against LPO is not available, the high selectivity for MPO suggests that interference with this protective mucosal system is likely to be minimal.
Experimental Protocols
The determination of IC50 values for peroxidase inhibitors typically involves in vitro enzyme activity assays. While the specific protocols for AZD4831 are proprietary, the general methodology can be outlined based on standard biochemical practices.
General Peroxidase Inhibition Assay Workflow
A common method to assess peroxidase activity and inhibition is a chemiluminescent or colorimetric assay. The workflow involves measuring the enzyme's ability to catalyze a reaction that produces a detectable signal in the presence of its substrates and varying concentrations of the inhibitor.
Key Steps in the Protocol:
-
Enzyme and Inhibitor Preparation : Purified recombinant human peroxidases (MPO, TPO, EPO) are used. This compound is prepared in a series of dilutions to test a range of concentrations.
-
Pre-incubation : The enzyme is pre-incubated with each concentration of this compound for a defined period. This allows the inhibitor to bind to the enzyme. For irreversible inhibitors like this compound, this step is critical.
-
Reaction Initiation : The enzymatic reaction is started by adding a substrate mixture. For a chemiluminescent assay, this typically includes hydrogen peroxide (H₂O₂) and a luminol-based substrate.[5]
-
Signal Detection : The light output (for chemiluminescence) or change in absorbance (for colorimetric assays) is measured using a plate reader. The rate of the reaction is determined from this signal.
-
Data Analysis : The percentage of enzyme activity inhibition is calculated for each this compound concentration relative to a control without the inhibitor. These values are then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
-
Irreversibility Assessment : To confirm irreversible inhibition, a "tight binding assay" or a washout experiment may be performed. In this assay, the enzyme-inhibitor complex is subjected to washing steps to remove any unbound inhibitor. If the inhibition persists after washing, it indicates an irreversible or very slowly reversible mechanism.[3]
Conclusion
The available data demonstrates that this compound (AZD4831) is a highly potent and selective irreversible inhibitor of myeloperoxidase. Its selectivity profile, particularly the ~460-fold lower potency against thyroid peroxidase, is a key feature that suggests a lower risk of off-target effects on thyroid hormone production. The moderate selectivity over eosinophil peroxidase and the inferred high selectivity over lactoperoxidase further support its targeted mechanism of action. This profile makes this compound a promising candidate for diseases where MPO-driven inflammation and oxidative stress are key pathological drivers.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | MedPath [trial.medpath.com]
- 5. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Mitiperstat's Interaction with Thyroid Peroxidase: A Comparative Analysis
For Immediate Release
A detailed comparison of the myeloperoxidase (MPO) inhibitor Mitiperstat (AZD4831) and its cross-reactivity with thyroid peroxidase (TPO), benchmarked against established TPO inhibitors. This guide is intended for researchers, scientists, and professionals in drug development.
This compound (also known as AZD4831) is an investigational oral inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory and cardiovascular diseases.[1][2] Given the structural homology between MPO and thyroid peroxidase (TPO), a crucial enzyme in thyroid hormone synthesis, understanding the cross-reactivity of this compound with TPO is of significant interest for preclinical and clinical research.[3] This guide provides a comparative analysis of this compound's inhibitory activity on TPO relative to its primary target, MPO, and in comparison to classic TPO inhibitors.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of this compound and established thyroid peroxidase inhibitors are summarized in the table below. This compound demonstrates a high degree of selectivity for MPO over TPO.
| Compound | Target | IC50 | Selectivity (MPO vs. TPO) |
| This compound (AZD4831) | MPO | 1.5 nM [1][2] | >450-fold [2][3][4] |
| TPO | 0.69 µM [1] | ||
| Methimazole (MMI) | TPO | 0.11 µM[5] | Not Applicable |
| Propylthiouracil (PTU) | TPO | 1.2 µM[5] | Not Applicable |
Experimental Protocols
Determination of IC50 for TPO Inhibition (Amplex UltraRed Assay)
A representative method for determining the in vitro inhibition of thyroid peroxidase is the Amplex® UltraRed (AUR) assay.[5]
1. Preparation of Thyroid Microsomes:
-
Thyroid glands are homogenized in a suitable buffer (e.g., potassium phosphate buffer).
-
The homogenate is centrifuged to pellet cellular debris.
-
The supernatant is then ultracentrifuged to pellet the microsomal fraction, which is rich in TPO.
-
The protein concentration of the microsomal preparation is determined using a standard protein assay, such as the BCA assay.[5]
2. Inhibition Assay:
-
The assay is typically performed in a 96-well or 384-well plate format.
-
The reaction mixture contains potassium phosphate buffer, the fluorescent substrate Amplex® UltraRed, hydrogen peroxide (H₂O₂), and the prepared thyroid microsomes.[5]
-
Various concentrations of the test compound (e.g., this compound, MMI, PTU) are added to the wells.
-
The reaction is initiated by the addition of H₂O₂.[5]
-
The rate of resorufin production, the fluorescent product of AUR oxidation, is measured kinetically using a fluorescence plate reader.
3. Data Analysis:
-
The rate of reaction in the presence of the inhibitor is compared to the rate in a vehicle control.
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a suitable sigmoidal curve.[5]
Signaling and Workflow Diagrams
The following diagrams illustrate the thyroid hormone synthesis pathway and a typical experimental workflow for assessing TPO inhibition.
Caption: Thyroid hormone synthesis pathway.
Caption: Experimental workflow for TPO inhibition assay.
Discussion
This compound exhibits a significantly higher potency for its intended target, MPO, as compared to TPO. The greater than 450-fold selectivity suggests a favorable therapeutic window with a reduced likelihood of impacting thyroid function at clinically relevant doses for MPO inhibition.[2][3][4] In comparison, established antithyroid medications like methimazole and propylthiouracil are potent inhibitors of TPO, which is their primary mechanism of action.[5]
The cross-reactivity of this compound with TPO is an important consideration in its development. The data presented here, derived from in vitro assays, provide a quantitative basis for comparing its activity against that of dedicated TPO inhibitors. Further investigation into the in vivo effects of this compound on thyroid hormone levels is warranted to fully characterize its safety profile.
Conclusion
This compound is a highly selective inhibitor of myeloperoxidase with substantially lower activity against thyroid peroxidase. This comparative guide provides essential data and experimental context for researchers evaluating the therapeutic potential and off-target effects of this novel MPO inhibitor. The provided diagrams offer a clear visualization of the relevant biological pathway and a standard experimental workflow for assessing TPO inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Mitiperstat's Anti-Inflammatory Effects: An In Vivo Comparative Analysis
For researchers and professionals in drug development, this guide provides an objective in vivo comparison of Mitiperstat's anti-inflammatory properties against established alternatives, Colchicine and Anakinra. The following sections detail the experimental data, methodologies, and underlying signaling pathways to offer a comprehensive evaluation of these compounds.
This compound (formerly AZD4831) is an investigational, irreversible inhibitor of myeloperoxidase (MPO), an enzyme released by neutrophils that contributes to oxidative stress and inflammation.[1][2] Its potential as an anti-inflammatory agent has been explored in various preclinical and clinical settings. This guide focuses on the in vivo validation of this compound's anti-inflammatory effects, comparing its performance with Colchicine, a microtubule polymerization inhibitor, and Anakinra, an interleukin-1 receptor antagonist.
Comparative In Vivo Anti-Inflammatory Efficacy
To provide a clear comparison of the anti-inflammatory effects of this compound, Colchicine, and Anakinra, the following tables summarize quantitative data from relevant in vivo studies. The primary model for comparison is the zymosan-induced peritonitis model, a well-established method for studying acute inflammation characterized by robust neutrophil infiltration.[3][4]
| Drug | Animal Model | Key Inflammatory Marker | Dosage | Route of Administration | Efficacy (Reduction in Inflammatory Marker) | Reference |
| This compound (AZD4831) | Mouse Zymosan-Induced Peritonitis | Myeloperoxidase (MPO) Activity in Peritoneal Lavage | 0.01-10 µmol/kg | Oral (po) | Dose-dependent inhibition of MPO activity | [5] |
| Colchicine | Mouse Zymosan-Induced Peritonitis | Neutrophil Infiltration | Not Specified | Not Specified | Significant reduction in neutrophil count | [6] |
| Anakinra | Mouse Zymosan-Induced Peritonitis | Neutrophil Infiltration | Not Specified | Not Specified | Markedly reduced inflammatory cell infiltration | [7] |
| Anakinra | Rat Spinal Cord Injury | Interleukin-1β (IL-1β) Levels in Spinal Cord Tissue | Not Specified | Not Specified | Significantly decreased IL-1β levels | [7] |
Detailed Experimental Protocols
Robust and reproducible experimental design is paramount in the evaluation of therapeutic candidates. Below are the detailed methodologies for the key in vivo experiments cited in this guide.
Zymosan-Induced Peritonitis Model (for this compound and Colchicine)
This model induces a sterile acute inflammatory response in the peritoneal cavity, primarily driven by neutrophil influx.[3][4]
-
Animal Species: Male BALB/c mice.
-
Induction of Peritonitis: A single intraperitoneal (IP) injection of zymosan A (typically 0.1 mg to 1 mg per mouse) suspended in sterile saline is administered.[4][8]
-
Drug Administration:
-
This compound: Administered orally (p.o.) at doses ranging from 0.01 to 10 µmol/kg, 2 hours prior to zymosan challenge.[5]
-
Colchicine: Administration details for the specific zymosan-peritonitis study were not fully available in the reviewed literature, but it is typically administered intraperitoneally or orally.
-
-
Sample Collection and Analysis: At a predetermined time point after zymosan injection (e.g., 4 hours), animals are euthanized, and the peritoneal cavity is lavaged with sterile phosphate-buffered saline (PBS).[4]
-
Cellular Analysis: The peritoneal lavage fluid is collected, and total and differential leukocyte counts (specifically neutrophils) are determined using a hemocytometer and cytospin preparations with staining (e.g., Diff-Quick).[4]
-
Biochemical Analysis: For this compound, the supernatant of the peritoneal lavage fluid is analyzed for myeloperoxidase (MPO) activity using a chemiluminescent assay.[5] For other markers, cytokine levels (e.g., TNF-α, IL-6) can be measured by ELISA.[9]
-
Spinal Cord Injury Model (for Anakinra)
This model is utilized to assess the neuroprotective and anti-inflammatory effects of therapeutic agents in the context of traumatic central nervous system injury.
-
Animal Species: Adult male Sprague-Dawley rats.
-
Induction of Spinal Cord Injury (SCI): Anesthesia is induced, and a laminectomy is performed at the thoracic level (e.g., T9-T10). A contusion or compression injury is then induced using a standardized impactor device.
-
Drug Administration: Anakinra is administered (e.g., intraperitoneally) at a specified dose shortly after the induction of SCI.
-
Sample Collection and Analysis: At various time points post-injury (e.g., 24 hours, 7 days), animals are euthanized.
-
Tissue Processing: The spinal cord tissue at the injury epicenter is dissected and processed for either histological analysis or biochemical assays.
-
Biochemical Analysis: Tissue homogenates are used to measure the levels of inflammatory cytokines, such as IL-1β, using ELISA.[7]
-
Histological Analysis: Spinal cord sections are stained to assess tissue damage, neuronal loss, and inflammatory cell infiltration.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these drugs exert their anti-inflammatory effects is crucial for their targeted application. The following diagrams, generated using Graphviz, illustrate the key signaling pathways.
Caption: this compound's mechanism of action.
Caption: Colchicine's mechanism of action.[10][11][12]
Caption: Anakinra's mechanism of action.[7][13]
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for the in vivo validation of the anti-inflammatory effects of the compared compounds in a zymosan-induced peritonitis model.
References
- 1. Myeloperoxidase inhibition in the landscape of anti-inflammatory therapies for heart failure with preserved ejection fraction: the ENDEAVOR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myeloperoxidase Inhibition With this compound in Heart Failure With Preserved and Mildly Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 3. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Blockade of IL-1 family cytokines in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmacyfreak.com [pharmacyfreak.com]
- 11. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Mitiperstat's Preclinical Efficacy: A Comparative Analysis Across Animal Models
A deep dive into the preclinical data for Mitiperstat (AZD4831), a potent myeloperoxidase (MPO) inhibitor, reveals a complex picture of its therapeutic potential. While showing promise in models of atherosclerosis and vascular inflammation, its effects in heart failure models have been less straightforward. This guide provides a comparative analysis of this compound's efficacy in various animal models, juxtaposed with data from other MPO inhibitors, to offer researchers and drug developers a comprehensive overview of its preclinical performance.
This compound, an irreversible inhibitor of the pro-inflammatory enzyme myeloperoxidase, has been investigated for its potential to treat a range of conditions where inflammation and oxidative stress play a key role. Preclinical studies, often using the surrogate compound AZM198, have explored its utility in cardiovascular diseases, with a particular focus on heart failure and atherosclerosis.
This compound in Animal Models of Heart Failure and Cardiac Remodeling
In a mouse model combining obesity and hypertension, two significant risk factors for heart failure, this compound (as AZM198) demonstrated notable systemic metabolic benefits. The treatment attenuated the increase in body weight and fat accumulation and reduced inflammation in visceral adipose tissue and the severity of nonalcoholic steatohepatitis. However, these positive systemic effects did not translate into significant improvements in cardiac function. Key parameters of cardiac performance, including cardiac relaxation and contraction, as well as measures of cardiac hypertrophy and fibrosis, remained unimproved with this compound treatment in this model.[1][2]
Table 1: Effects of this compound (AZM198) in an Obese/Hypertensive Mouse Model of Heart Failure
| Parameter | Outcome with this compound (AZM198) Treatment | Quantitative Data |
| Body Weight | Attenuated increase | Data not specified |
| Fat Accumulation | Attenuated | Data not specified |
| Visceral Adipose Tissue Inflammation | Reduced | Data not specified |
| Nonalcoholic Steatohepatitis Severity | Attenuated | Data not specified |
| Cardiac Relaxation and Contraction | No improvement | Not applicable |
| Cardiac Hypertrophy and Fibrosis | No improvement | Not applicable |
| Left Ventricular Ejection Fraction (LVEF) | No significant change | - |
Reproducibility in Atherosclerosis and Plaque Stabilization Models
In stark contrast to the findings in the heart failure model, this compound has shown significant and reproducible positive effects in animal models of atherosclerosis, particularly in the context of plaque stabilization, a critical factor in preventing heart attacks and strokes.
In a tandem stenosis mouse model, which mimics the hemodynamic stress that can lead to plaque rupture, treatment with AZM198 led to a significant increase in the thickness of the fibrous cap of atherosclerotic plaques.[3][4] A thicker fibrous cap is indicative of a more stable plaque that is less prone to rupture.
Further compelling evidence comes from a novel mouse model of advanced atherosclerosis (SR-BI∆CT/∆CT/Ldlr−/− mice) that spontaneously develops plaque rupture, myocardial infarction (MI), and stroke. In this high-risk model, this compound (AZM198) treatment resulted in a greater than 90% improvement in survival and a more than 60% decrease in the incidence of plaque rupture, MI, and stroke.[5] This remarkable outcome was associated with a reduction in the size of coronary artery lesions and circulating levels of cardiac troponin I, a marker of heart muscle damage.
Table 2: Effects of this compound (AZM198) in Mouse Models of Atherosclerosis
| Animal Model | Key Parameter | Outcome with this compound (AZM198) Treatment | Quantitative Data |
| Tandem Stenosis | Fibrous Cap Thickness | Increased | Specific quantitative data not available in the provided search results. |
| SR-BI∆CT/∆CT/Ldlr−/− | Survival | Improved | >90% improvement |
| Plaque Rupture, MI, Stroke Incidence | Decreased | >60% decrease | |
| Coronary Artery Lesion Size | Reduced | - | |
| Cardiac Troponin I Levels | Reduced | - |
Comparison with Alternative Myeloperoxidase Inhibitors
To contextualize the preclinical findings for this compound, it is valuable to compare them with data from other MPO inhibitors that have been studied in similar animal models.
PF-06282999
PF-06282999, another MPO inhibitor, was evaluated in the Ldlr-/- mouse model of atherosclerosis, where mice were fed a high-fat Western diet. In this study, while the overall size of the atherosclerotic lesions was not reduced, PF-06282999 treatment led to a significant reduction in the necrotic core area of the plaques and an increase in collagen content.[6][7] This shift in plaque composition towards a more fibrotic and less necrotic phenotype is indicative of increased plaque stability.
Table 3: Effects of PF-06282999 in an Ldlr-/- Mouse Model of Atherosclerosis
| Parameter | Outcome with PF-06282999 Treatment | Quantitative Data |
| Atherosclerotic Lesion Area | No significant change | - |
| Necrotic Core Area | Reduced | Specific quantitative data not available in the provided search results. |
| Collagen Content | Increased | Specific quantitative data not available in the provided search results. |
Verdiperstat (AZD3241)
Preclinical data for Verdiperstat in cardiovascular models is less extensively reported in the available search results. However, its efficacy has been demonstrated in models of inflammatory conditions affecting other organ systems. In a dextran sulfate sodium (DSS)-induced mouse model of colitis, an inflammatory bowel disease, Verdiperstat was shown to ameliorate oxidative damage and reduce the severity of the disease. While not a direct cardiovascular model, this finding underscores the potent anti-inflammatory effects of MPO inhibition.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing the results from these preclinical studies.
This compound (AZM198) in Obese/Hypertensive Heart Failure Model:
-
Animal Model: Male C57BL6/J mice.
-
Induction of Disease: 16 weeks of high-fat diet (HFD) combined with angiotensin II infusion during the last 4 weeks.
-
Treatment: AZM198 administered in the diet.
-
Key Assessments: Body weight, fat mass, tissue inflammation markers, cardiac function via imaging, and histological analysis of cardiac tissue for hypertrophy and fibrosis.[1][2]
This compound (AZM198) in Tandem Stenosis Atherosclerosis Model:
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice.
-
Induction of Disease: Surgical placement of a tandem stenosis on the carotid artery to induce disturbed blood flow and plaque instability.
-
Treatment: AZM198 administered in the diet.
-
Key Assessments: Histological analysis of the fibrous cap thickness of atherosclerotic plaques.[3][4]
PF-06282999 in Ldlr-/- Atherosclerosis Model:
-
Animal Model: LDL receptor-deficient (Ldlr-/-) mice.
-
Induction of Disease: Feeding a high-fat Western diet.
-
Treatment: Oral gavage of PF-06282999.
-
Key Assessments: Histological analysis of atherosclerotic plaques for lesion area, necrotic core size, and collagen content.[6][7]
Verdiperstat in DSS-Induced Colitis Model:
-
Animal Model: Mice (specific strain may vary).
-
Induction of Disease: Administration of dextran sulfate sodium (DSS) in the drinking water to induce acute or chronic colitis.
-
Treatment: Oral administration of Verdiperstat.
-
Key Assessments: Clinical signs of colitis (weight loss, stool consistency, bleeding), and histological analysis of the colon for inflammation and tissue damage.[8][9][10]
Signaling Pathways and Mechanism of Action
Myeloperoxidase, primarily released by neutrophils at sites of inflammation, catalyzes the formation of highly reactive oxidants, such as hypochlorous acid. These oxidants contribute to tissue damage and the progression of cardiovascular disease through several mechanisms:
-
Endothelial Dysfunction: MPO-derived oxidants can uncouple endothelial nitric oxide synthase (eNOS), reducing the bioavailability of nitric oxide (NO), a critical molecule for vasodilation and vascular health.
-
LDL Oxidation: Oxidation of low-density lipoprotein (LDL) by MPO is a key step in the formation of foam cells, a hallmark of atherosclerotic plaques.
-
Plaque Instability: MPO can degrade the extracellular matrix of the fibrous cap, making plaques more susceptible to rupture.
This compound and other MPO inhibitors act by irreversibly binding to and inactivating MPO, thereby blocking the production of these damaging reactive oxidants. This mechanism is expected to reduce inflammation, improve endothelial function, and promote the stability of atherosclerotic plaques.
Caption: MPO signaling pathway in cardiovascular disease.
Caption: General experimental workflow for preclinical studies.
References
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic inhibition of MPO stabilizes pre-existing high risk atherosclerotic plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic inhibition of MPO stabilizes pre-existing high risk atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition | PLOS One [journals.plos.org]
- 7. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. socmucimm.org [socmucimm.org]
- 10. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mitiperstat (AZD4831) and PF-06282999: Two Investigational Myeloperoxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Myeloperoxidase (MPO) has emerged as a critical therapeutic target in a range of inflammatory and cardiovascular diseases. This enzyme, primarily released by neutrophils, catalyzes the formation of hypochlorous acid, a potent oxidant contributing to tissue damage.[1][2] In the quest to modulate this pathway, several MPO inhibitors have been developed, with Mitiperstat (AZD4831) and PF-06282999 being two prominent investigational drugs. This guide provides an objective, data-driven comparison of these two molecules to assist researchers and drug development professionals in their evaluations.
Mechanism of Action: Irreversible Inhibition of Myeloperoxidase
Both this compound and PF-06282999 are mechanism-based, irreversible inhibitors of myeloperoxidase.[1][3] This means they are converted by the MPO enzyme into a reactive species that then covalently binds to the enzyme, leading to its inactivation.[1] This mode of action offers the potential for sustained target engagement.
The general mechanism involves the MPO-catalyzed oxidation of the inhibitor, which then forms a covalent bond with the heme prosthetic group of the enzyme, rendering it inactive. This prevents MPO from converting hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into hypochlorous acid (HOCl), a key mediator of oxidative stress and inflammation.[1][2]
Pharmacological Profile: A Quantitative Comparison
While no direct head-to-head clinical trials have been published, preclinical and early-phase clinical data provide a basis for comparing the pharmacological properties of this compound and PF-06282999.
| Parameter | This compound (AZD4831) | PF-06282999 | Reference(s) |
| MPO IC₅₀ | 1.5 nM (purified enzyme) | 1.9 µM (human whole blood assay) | [4][5] |
| TPO IC₅₀ | 0.69 µM | - | [4] |
| Selectivity (MPO vs. TPO) | >450-fold | Highly selective over TPO | [6] |
| Mechanism | Irreversible, mechanism-based | Irreversible, mechanism-based | [1][3] |
| Oral Bioavailability (preclinical) | - | Mouse: 100%, Rat: 86%, Dog: 75%, Monkey: 76% | [7] |
Preclinical and Clinical Development Overview
Both compounds have been investigated for their therapeutic potential in cardiovascular and inflammatory diseases.
This compound (AZD4831) , developed by AstraZeneca, has been primarily evaluated in the context of heart failure with preserved or mildly reduced ejection fraction (HFpEF/HFmrEF) and chronic obstructive pulmonary disease (COPD).[8][9] The Phase 2a SATELLITE trial demonstrated target engagement with a significant reduction in MPO activity in HFpEF patients.[10] However, the larger Phase 2b/3 ENDEAVOR trial did not meet its primary endpoints for improving symptoms and exercise capacity.[11]
PF-06282999 , developed by Pfizer, has been positioned for the treatment of cardiovascular diseases.[1] Preclinical studies have shown its efficacy in reducing MPO activity and altering atherosclerotic lesion composition in mouse models.[12] It has advanced to first-in-human pharmacokinetic and safety studies.[1]
Experimental Protocols
Detailed experimental methodologies are crucial for interpreting and comparing the data generated for these inhibitors. Below are representative protocols based on published studies.
In Vitro MPO Inhibition Assay
A common method to determine the inhibitory potency of compounds against MPO is the Amplex Red assay.
Protocol:
-
Reagent Preparation: Prepare solutions of human MPO, the test inhibitor (this compound or PF-06282999) at various concentrations, Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine), and hydrogen peroxide (H₂O₂) in an appropriate assay buffer (e.g., phosphate buffer).
-
Incubation: In a microplate, incubate the MPO enzyme with the different concentrations of the inhibitor for a defined period to allow for binding.
-
Reaction Initiation: Add Amplex Red and H₂O₂ to the wells to start the enzymatic reaction. MPO will catalyze the oxidation of Amplex Red to the fluorescent product, resorufin, in the presence of H₂O₂.
-
Fluorescence Measurement: Measure the fluorescence of resorufin using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Human Whole Blood Assay
This assay provides a more physiologically relevant measure of MPO inhibition in the presence of blood components.
Protocol:
-
Blood Collection: Collect fresh human whole blood from healthy volunteers into heparinized tubes.
-
Inhibitor Incubation: Aliquot the whole blood into tubes and add varying concentrations of the test inhibitor.
-
Neutrophil Stimulation: Stimulate the neutrophils in the blood with an agent like lipopolysaccharide (LPS) to induce the release of MPO.
-
MPO Activity Measurement: After a set incubation period, measure the MPO activity in the plasma fraction using a suitable assay, such as the Amplex Red assay described above.
-
Data Analysis: Calculate the percent inhibition of MPO activity at each inhibitor concentration and determine the IC₅₀ value.
Summary and Future Directions
This compound and PF-06282999 are both potent, irreversible inhibitors of myeloperoxidase with distinct development histories. This compound has been extensively studied in late-stage clinical trials for heart failure, providing a wealth of clinical safety and efficacy data, although it failed to meet its primary endpoints in a pivotal trial.[11] PF-06282999 has a well-characterized preclinical profile, demonstrating good oral bioavailability and in vivo efficacy in a model of atherosclerosis, and has progressed to early clinical studies.[1][12]
The direct comparison of their in vitro potencies is challenging due to the different assay conditions reported (purified enzyme vs. whole blood). However, both compounds demonstrate high selectivity for MPO. The clinical setbacks for this compound highlight the complexities of translating MPO inhibition into clinical benefit for chronic diseases like HFpEF. Future research and the progression of PF-06282999 in clinical trials will be crucial in determining the ultimate therapeutic value of MPO inhibition. Researchers in this field should consider the nuances of the target patient population, the specific disease pathophysiology, and the pharmacokinetic and pharmacodynamic properties of the chosen inhibitor.
References
- 1. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Myeloperoxidase PET Imaging Tracks Intracellular and Extracellular Treatment Changes in Experimental Myocardial Infarction [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rationale and design of ENDEAVOR: a sequential phase 2b–3 randomized clinical trial to evaluate the effect of myeloperoxidase inhibition on symptoms and exercise capacity in heart failure with preserved or mildly reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Myeloperoxidase Inhibition in Heart Failure With Preserved or Mildly Reduced Ejection Fraction: SATELLITE Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | MedPath [trial.medpath.com]
- 12. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mitiperstat's Covalent Blow to Myeloperoxidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloperoxidase (MPO) is a pivotal enzyme in the innate immune system, primarily found in neutrophils.[1][2][3] While crucial for host defense through the generation of potent reactive oxidants like hypochlorous acid (HOCl), its overactivity is a key driver of tissue damage in numerous inflammatory diseases, including cardiovascular conditions, chronic obstructive pulmonary disease (COPD), and metabolic dysfunction-associated steatohepatitis (MASH).[1][3][4][5] This pathogenic role has established MPO as a significant therapeutic target.[1][4] Mitiperstat (AZD4831), a novel, orally administered inhibitor of MPO, has emerged as a promising therapeutic candidate, currently under investigation for several inflammatory conditions.[6][7][8][9][10]
This guide provides an objective comparison of this compound's performance, focusing on the experimental validation of its mechanism as an irreversible, covalent inhibitor of MPO.
This compound: Mechanism of Covalent Modification
This compound is a mechanism-based inhibitor, meaning it is processed by MPO's catalytic cycle and transformed into a reactive species that then forms a permanent, covalent bond with the enzyme, leading to its irreversible inactivation.[7] Specifically, this compound acts as a substrate and forms a covalent bond with the heme moiety within the MPO enzyme, thus abrogating its enzymatic activity.[7][11] This irreversible action offers distinct pharmacological advantages, including prolonged duration of action that can outlast the inhibitor's pharmacokinetic profile and enhanced biochemical efficiency.[12][13]
Comparative Analysis of MPO Inhibitors
This compound is a highly potent and selective MPO inhibitor. Its performance, particularly its inhibitory concentration (IC50), distinguishes it from other compounds. A comparison with other known MPO inhibitors highlights its potential.
| Inhibitor | Target(s) | Mechanism | IC50 | Clinical Development Status |
| This compound (AZD4831) | MPO, TPO (weaker) | Covalent, Irreversible | MPO: 1.5 nM[14] TPO: 0.69 µM[14] | Phase 2/3 trials for Heart Failure, COPD, MASH[6][9][10][15][16][17] |
| Isoniazid | MPO | Irreversible | - | Approved for Tuberculosis; MPO inhibition is an off-target effect[18] |
| 4-Aminobenzoic acid hydrazide (ABAH) | MPO | - | - | Preclinical research tool[19] |
Note: TPO = Thyroid Peroxidase. Data on specific IC50 values and clinical status for a wide range of direct competitors in late-stage development is limited in the provided search results. This compound is one of the most clinically advanced MPO inhibitors.
Key Clinical Trial Data for this compound
This compound has been evaluated in several clinical trials across different indications. While it has demonstrated significant target engagement and a generally well-tolerated safety profile, efficacy results have been mixed, underscoring the complexity of targeting inflammation.
| Trial Name (Indication) | Key Finding(s) | Outcome |
| SATELLITE (Heart Failure) | MPO activity was decreased by over 50% from baseline.[20] Placebo-adjusted decrease was 75%.[20] | No significant improvements in primary endpoints, but the trial was terminated early due to COVID-19.[20] Showed good safety and target engagement.[20] |
| ENDEAVOR (Heart Failure) | No significant improvement in symptoms (KCCQ-TSS) or 6-minute walk distance compared to placebo.[17] | Did not meet primary efficacy endpoints.[16][17] |
| Phase 2a (MASH) | No significant reduction in ALT or Pro-C3 levels (markers of liver inflammation and fibrosis) compared to placebo.[9] | Did not meet primary endpoints, but was found to be safe and well-tolerated.[9] |
| CRESCENDO (COPD) | A Phase 2a study to evaluate efficacy and safety in patients with moderate to severe COPD.[6][10][15] | Results from the completed trial are pending detailed publication.[21] |
Visualizing the Molecular Action and Validation Process
To understand this compound's function and validation, the following diagrams illustrate the key pathways and workflows.
Caption: MPO catalytic cycle and its irreversible inhibition by this compound.
Caption: Experimental workflow for validating a covalent MPO inhibitor.
Experimental Protocols
Validating the covalent modification of MPO by this compound involves a series of specialized assays. Below are detailed methodologies for key experiments.
MPO Activity Assay (Amplex Red Method)
This assay quantifies MPO's peroxidase activity and is used to determine the inhibitor's potency (IC50).
-
Principle: In the presence of hydrogen peroxide (H₂O₂), MPO catalyzes the oxidation of the non-fluorescent Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) to the highly fluorescent product, resorufin. The rate of fluorescence increase is proportional to MPO activity.
-
Reagents:
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4, containing 150 mM NaCl.
-
Human MPO enzyme (purified from neutrophils).
-
Amplex® Red stock solution (10 mM in DMSO).
-
Hydrogen peroxide (H₂O₂) solution (2 mM in assay buffer).
-
This compound or other test inhibitors at various concentrations.
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well black microplate containing assay buffer, 30 µM Amplex Red, and the desired concentration of this compound.
-
Add human MPO to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 2 µM H₂O₂ to each well.
-
Immediately measure the fluorescence kinetics on a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm) at 37°C for 10-20 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of MPO inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Intact Protein Mass Spectrometry for Adduct Confirmation
This method provides direct evidence of a covalent bond by measuring the mass increase of the MPO protein after incubation with the inhibitor.
-
Principle: Covalent binding of this compound (Molar Mass: 334.82 g/mol ) to MPO will result in a predictable mass increase in the protein, which can be detected by high-resolution mass spectrometry (MS).
-
Reagents:
-
Purified human MPO protein.
-
This compound.
-
Reaction Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 7.4).
-
Desalting columns (e.g., C4 ZipTips).
-
-
Procedure:
-
Incubate purified MPO (e.g., 5 µM) with an excess of this compound (e.g., 50 µM) in the reaction buffer for 1-2 hours at 37°C. A control sample with MPO and vehicle (DMSO) is run in parallel.
-
Remove unbound inhibitor and exchange the buffer using a desalting column suitable for large proteins.
-
Analyze the intact protein samples via Liquid Chromatography-Mass Spectrometry (LC-MS). The LC system separates the protein, which is then introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectra over the relevant mass-to-charge (m/z) range for the MPO protein.
-
Deconvolute the resulting multi-charged spectra to determine the zero-charge mass of the protein.
-
Compare the mass of the this compound-treated MPO to the control MPO. An observed mass shift corresponding to the mass of this compound confirms the formation of a 1:1 covalent adduct.
-
Washout Experiment for Irreversibility
This experiment differentiates between a reversible and an irreversible (covalent) inhibitor.
-
Principle: If an inhibitor binds covalently, its effect will persist even after the free compound is removed from the solution. Reversible inhibitors will dissociate, and enzyme activity will be restored.
-
Procedure:
-
Incubate MPO with a concentration of this compound sufficient to cause >90% inhibition (e.g., 10x IC50) for 1 hour. A control incubation is performed with vehicle only.
-
Rapidly dilute the enzyme-inhibitor mixture by a large factor (e.g., 100-fold) into the MPO activity assay buffer (from Protocol 1).
-
Immediately measure the residual MPO activity over time.
-
Interpretation: For an irreversible inhibitor like this compound, enzyme activity will not recover following dilution, as the covalent bond is stable. For a reversible inhibitor, activity would gradually return as the inhibitor dissociates from the enzyme's active site.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloperoxidase Inhibitors as Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A patent review of myeloperoxidase inhibitors for treating chronic inflammatory syndromes (focus on cardiovascular diseases, 2013-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Efficacy and Safety Study of this compound (AZD4831) (MPO inhibitor) vs placebo in the treatment of moderate to severe COPD. [astrazenecaclinicaltrials.com]
- 7. Pharmacokinetics and Tolerability of the Novel Myeloperoxidase Inhibitor this compound in Healthy Japanese and Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A Phase 2a Trial of Myeloperoxidase Inhibitor this compound in Non‐Cirrhotic Metabolic Dysfunction‐Associated Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 2a, Randomized Trial of this compound Versus Placebo in Patients with COPD at High Risk of Exacerbation (CRESCENDO) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. google.com [google.com]
- 17. Myeloperoxidase Inhibition With this compound in Heart Failure With Preserved and Mildly Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 18. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Myeloperoxidase Inhibition in Heart Failure With Preserved or Mildly Reduced Ejection Fraction: SATELLITE Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound (AZD4831) News - LARVOL Sigma [sigma.larvol.com]
Proteomic Insights into Mitiperstat (AZD4831) Treatment: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the proteomic effects of Mitiperstat (AZD4831), a first-in-class myeloperoxidase (MPO) inhibitor, with other MPO inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the cellular mechanisms of MPO inhibition and its therapeutic potential. This document summarizes key findings from proteomic analyses of this compound-treated cells, details the experimental protocols used in these studies, and presents visual representations of the affected signaling pathways and experimental workflows.
Comparative Analysis of this compound and Alternative MPO Inhibitors
This compound (AZD4831) is an investigational, irreversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory and oxidative stress pathways contributing to various diseases, including heart failure.[1] Proteomic analyses from clinical trials have provided valuable insights into its mechanism of action. This section compares the known proteomic effects of this compound with other notable MPO inhibitors.
| Feature | This compound (AZD4831) | Verdiperstat | PF-06282999 |
| Primary Indication(s) Studied | Heart Failure with preserved Ejection Fraction (HFpEF)[2][3] | Neurodegenerative diseases (e.g., Multiple System Atrophy, ALS)[4][5][6] | Atherosclerosis[7] |
| Proteomic Platform Utilized | Olink Proximity Extension Assay (PEA)[8][9] | Not specified in publicly available data | Not specified in publicly available data |
| Key Proteomic Findings | Reverses inflammatory proteomic patterns associated with morbidity and mortality in HFpEF.[2][8] Modulates proteins related to the immune system, metabolism, biological oxidation, platelets, and cell surface receptors.[9] | Aims to reduce neuroinflammation and oxidative stress by inhibiting MPO in microglial cells.[5] | Reduces necrotic core area in atherosclerotic plaques in animal models, suggesting an alteration of the inflammatory tone within lesions.[7] |
| Specifically Modulated Proteins/Pathways | Downregulates pathways associated with tumor microenvironments, wound healing, and cardiac hypertrophy.[8] Significantly alters six "hub proteins," including GRPEL1, which is involved in mitochondrial protein quality control under stress.[9] | Targets MPO activity in immune cells of the nervous system to decrease factors contributing to neurodegeneration.[5] | Affects inflammatory processes within atherosclerotic lesions without altering overall lesion size or leukocyte homing.[7] |
| Inferred Mechanism of Action from Proteomics | Reduces systemic microvascular dysfunction and inflammation, potentially by decreasing monocyte activation via reduced mitochondrial stress.[9] | Reduces microglial activation, neuroinflammation, and oxidative stress in the central nervous system.[5] | Promotes atherosclerotic lesion stabilization by altering the inflammatory composition of the plaque.[7] |
Experimental Protocols
The proteomic analyses of this compound in the SATELLITE and ENDEAVOR clinical trials were conducted using the Olink Proximity Extension Assay (PEA) technology.[8][9] The following is a detailed methodology based on standard Olink protocols.
Olink Proximity Extension Assay (PEA) Protocol
The Olink PEA technology enables high-throughput, multiplexed protein measurement with high specificity and sensitivity from small sample volumes.[10][11]
-
Sample Incubation:
-
Plasma or serum samples are incubated with pairs of antibodies coupled to unique DNA oligonucleotides (probes).
-
Each antibody in a pair binds to a specific epitope on the target protein.
-
-
Proximity Extension:
-
When the two antibody probes bind to the same protein, their corresponding DNA oligonucleotides are brought into close proximity.
-
A DNA polymerase extends one of the oligonucleotides using the other as a template, creating a unique DNA barcode for that specific protein.
-
-
Signal Amplification and Quantification:
-
The newly formed DNA barcodes are then amplified using quantitative real-time PCR (qPCR) or next-generation sequencing (NGS). The ENDEAVOR trial utilized the Olink Explore platform with an NGS readout.[9]
-
The amount of DNA barcode generated is directly proportional to the initial concentration of the target protein in the sample.
-
-
Data Analysis:
-
The raw data is processed and normalized to generate Normalized Protein eXpression (NPX) values, which are on a log2 scale.
-
Statistical analysis is then performed to identify differentially expressed proteins between treatment and placebo groups.
-
Visualizations
Signaling Pathways Affected by this compound
The following diagram illustrates the key signaling pathways influenced by the inhibition of myeloperoxidase (MPO) by this compound, leading to reduced inflammation and oxidative stress.
Caption: this compound inhibits MPO, blocking the production of hypochlorous acid.
Experimental Workflow for Proteomic Analysis
This diagram outlines the key steps involved in the proteomic analysis of this compound-treated cells using the Olink platform.
Caption: Workflow for proteomic analysis of this compound-treated samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. AstraZeneca’s investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]
- 3. Myeloperoxidase Inhibition With this compound in Heart Failure With Preserved and Mildly Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 4. What is Verdiperstat used for? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. neurologylive.com [neurologylive.com]
- 7. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medpagetoday.com [medpagetoday.com]
- 10. How to Set Up Olink Proteomics: Lab Requirements & Workflow - Creative Proteomics [olinkpanel.creative-proteomics.com]
- 11. illumina.com [illumina.com]
Mitiperstat and the Modulation of Oxidative Stress: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Mitiperstat's effects on downstream markers of oxidative stress. While direct quantitative data on this compound's impact on these markers remains limited in publicly available literature, this document synthesizes the existing evidence, introduces alternative myeloperoxidase (MPO) inhibitors, and provides detailed experimental protocols for assessing oxidative stress.
Introduction to this compound and Myeloperoxidase Inhibition
This compound (AZD4831) is a first-in-class, orally available, irreversible inhibitor of myeloperoxidase (MPO)[1]. MPO is a heme-containing enzyme predominantly found in neutrophils and, to a lesser extent, in monocytes. Upon inflammation, activated neutrophils release MPO, which catalyzes the formation of reactive oxygen species (ROS), such as hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions[2][3]. This process contributes significantly to oxidative stress, which is implicated in the pathophysiology of numerous diseases, including cardiovascular and neurodegenerative conditions[2][3][4]. By inhibiting MPO, this compound aims to reduce the production of these damaging ROS and thereby ameliorate tissue damage.
This compound has been investigated in clinical trials for conditions such as heart failure with preserved or mildly reduced ejection fraction (HFpEF/HFmrEF)[5][6]. The Phase IIa SATELLITE trial demonstrated that this compound effectively engages its target, showing a significant reduction in MPO activity in patients with HFpEF[5]. An exploratory proteomic analysis from this trial also suggested a partial reversal of proteomic abnormalities associated with the condition, although specific downstream oxidative stress markers were not detailed[5]. The subsequent Phase IIb/III ENDEAVOR trial did not meet its primary clinical endpoints, but a large-scale proteomic analysis was conducted, the detailed results of which on oxidative stress markers are not yet fully public[7].
Comparative Analysis of MPO Inhibitors on Oxidative Stress Markers
A direct quantitative comparison of this compound's effect on downstream markers of oxidative stress with other MPO inhibitors is challenging due to the limited availability of public data. However, based on preclinical and clinical studies of this compound and an alternative MPO inhibitor, Verdiperstat, we can infer their intended impact.
| Feature | This compound (AZD4831) | Verdiperstat (AZD3241) |
| Mechanism of Action | Irreversible inhibitor of myeloperoxidase (MPO)[1]. | Potent, selective, brain-penetrant, irreversible inhibitor of myeloperoxidase (MPO)[4][8][9]. |
| Proven Effect on MPO Activity | Phase IIa SATELLITE trial showed a 69% reduction in MPO activity from baseline to day 30[5]. | Phase 2a study in Parkinson's disease showed a reduction in microglial inflammation (a downstream effect of MPO activity)[2]. |
| Reported Effects on Downstream Oxidative Stress Markers | Exploratory proteomic analysis suggested partial reversal of proteomic abnormalities in HFpEF patients; specific marker data is not detailed[5]. | Preclinical studies suggest a reduction in oxidative stress. One study with a structurally related MPO inhibitor showed a reduction in nitrotyrosine content in the aorta of mice[2]. Failed to meet primary endpoints in a Phase 3 trial for Multiple System Atrophy (MSA) and a platform trial for Amyotrophic Lateral Sclerosis (ALS)[9][10]. |
| Clinical Development Status | Investigated for HFpEF/HFmrEF; the ENDEAVOR trial did not meet its primary endpoints[7]. | Investigated for neurodegenerative diseases including MSA and ALS; clinical trials did not meet primary efficacy endpoints[9][10]. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: MPO-Mediated Oxidative Stress Pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for quantifying downstream markers of oxidative stress.
Detailed Experimental Protocols
The following are detailed methodologies for the quantification of key downstream markers of oxidative stress.
Quantification of 3-Nitrotyrosine (3-NT) in Plasma
This protocol is based on methods utilizing gas chromatography-tandem mass spectrometry (GC-MS/MS) for high sensitivity and specificity[11].
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., ¹³C₆-labeled 3-NT).
-
Perform protein precipitation using an appropriate solvent (e.g., acetone or acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
The supernatant can be further purified using solid-phase extraction (SPE).
-
-
Derivatization:
-
Evaporate the purified sample to dryness under a stream of nitrogen.
-
Derivatize the sample to make it volatile for GC analysis. A common method involves esterification followed by acylation.
-
-
GC-MS/MS Analysis:
-
Inject the derivatized sample into the GC-MS/MS system.
-
Use a suitable capillary column for separation.
-
Set the mass spectrometer to operate in selected reaction monitoring (SRM) mode for specific detection of 3-NT and its internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 3-NT.
-
Calculate the concentration of 3-NT in the plasma sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Quantification of Malondialdehyde (MDA) in Plasma using Thiobarbituric Acid Reactive Substances (TBARS) Assay
This colorimetric assay is a widely used method for estimating lipid peroxidation[2][12][13][14].
-
Reagent Preparation:
-
TBA Reagent: Prepare a solution of thiobarbituric acid (TBA) in a suitable acidic buffer.
-
Antioxidant: Add butylated hydroxytoluene (BHT) to the sample to prevent further oxidation during the assay.
-
-
Assay Procedure:
-
To a microcentrifuge tube, add 100 µL of plasma sample or standard.
-
Add 10 µL of BHT solution.
-
Add 250 µL of an acid reagent (e.g., phosphoric acid).
-
Add 250 µL of the TBA reagent.
-
Vortex the mixture and incubate at 60-100°C for 60 minutes. This allows the formation of the MDA-TBA adduct, which has a pink color.
-
Cool the tubes on ice to stop the reaction.
-
Centrifuge to pellet any precipitate.
-
Transfer the supernatant to a microplate.
-
-
Measurement and Quantification:
-
Read the absorbance of the supernatant at 532 nm using a microplate reader.
-
Generate a standard curve using a stable MDA precursor, such as 1,1,3,3-tetraethoxypropane (TEP).
-
Determine the MDA concentration in the samples by comparing their absorbance to the standard curve.
-
Quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG) in Plasma/Serum using ELISA
This competitive ELISA is a common and sensitive method for measuring oxidative DNA damage[9][15][16][17][18].
-
Principle: The assay is a competitive immunoassay. 8-OHdG in the sample competes with a fixed amount of 8-OHdG coated on the microplate for binding to a specific antibody.
-
Assay Procedure:
-
Prepare standards and samples. Plasma or serum samples may require a pre-treatment step, such as solid-phase extraction, to remove interfering substances.
-
Add standards and samples to the wells of the 8-OHdG pre-coated microplate.
-
Add a horseradish peroxidase (HRP)-conjugated anti-8-OHdG antibody to each well.
-
Incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Wash the plate multiple times to remove unbound reagents.
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze the conversion of TMB to a blue-colored product.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature in the dark.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid), which will change the color from blue to yellow.
-
-
Measurement and Quantification:
-
Read the absorbance at 450 nm using a microplate reader.
-
The absorbance is inversely proportional to the concentration of 8-OHdG in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the 8-OHdG concentration in the samples from the standard curve.
-
Conclusion
This compound is a potent MPO inhibitor that has shown clear target engagement in clinical trials. While its direct impact on specific downstream markers of oxidative stress like 3-nitrotyrosine, MDA, and 8-OHdG is not yet well-documented in publicly available literature, its mechanism of action strongly suggests a potential to mitigate oxidative damage. The provided experimental protocols offer robust methods for researchers to quantify these key markers and further investigate the effects of this compound and other MPO inhibitors. As more data from proteomic and metabolomic studies become available, a more detailed and quantitative comparison will be possible, which will be crucial for the future development and application of this class of drugs.
References
- 1. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. mdpi.com [mdpi.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. AstraZeneca’s investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]
- 6. This compound (AZD4831) News - LARVOL Sigma [sigma.larvol.com]
- 7. youtube.com [youtube.com]
- 8. neurologylive.com [neurologylive.com]
- 9. Biohaven Provides Update On Phase 3 Trial And Multiple System Atrophy (MSA) Program [prnewswire.com]
- 10. alsnewstoday.com [alsnewstoday.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury: Potential Application of Natural Compounds [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
Mitiperstat: A Comparative Guide to Myeloperoxidase Inhibition and Functional Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mitiperstat (AZD4831), a potent and irreversible myeloperoxidase (MPO) inhibitor, with other relevant MPO inhibitors. It is designed to offer an objective overview of target engagement and functional outcomes, supported by experimental data from preclinical and clinical studies.
Introduction to this compound and Myeloperoxidase
Myeloperoxidase (MPO) is a heme-containing enzyme primarily found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. Upon activation of these immune cells at sites of inflammation, MPO is released into the extracellular space. It catalyzes the production of hypochlorous acid (HOCl) and other reactive oxidants from hydrogen peroxide (H₂O₂) and chloride ions. While essential for host defense against pathogens, excessive and prolonged MPO activity is implicated in the pathophysiology of numerous inflammatory conditions, including cardiovascular diseases. MPO-derived oxidants can lead to endothelial dysfunction, lipid peroxidation, and tissue damage, contributing to inflammation and fibrosis.[1][2]
This compound (AZD4831) is an orally bioavailable, irreversible inhibitor of myeloperoxidase.[3] By covalently binding to the heme moiety of the MPO enzyme, this compound effectively blocks its catalytic activity.[3] This mechanism of action is intended to reduce the production of harmful reactive oxidants, thereby mitigating inflammation and its downstream pathological consequences.[3]
Comparative Analysis of MPO Inhibitors
This section compares this compound with other notable MPO inhibitors that have been evaluated in clinical or preclinical studies: Verdiperstat (AZD3241) and PF-06282999.
In Vitro Potency
The following table summarizes the in vitro potency of this compound and its comparators against the MPO enzyme. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Compound | Target | IC50 | Assay Type | Source |
| This compound (AZD4831) | Myeloperoxidase (MPO) | 1.5 nM | In vitro chemiluminescent assay | [3][4] |
| Thyroid Peroxidase (TPO) | 0.69 µM | In vitro chemiluminescent assay | [3][4] | |
| Verdiperstat (AZD3241) | Myeloperoxidase (MPO) | 630 nM | Not specified | [5] |
| PF-06282999 | Myeloperoxidase (MPO) | 1.9 µM | Human whole blood assay | [6][7] |
Clinical Trial Data: Target Engagement and Functional Outcomes
The following tables summarize the key findings from clinical trials investigating this compound and Verdiperstat. As these inhibitors have been studied in different disease indications, a direct comparison of functional outcomes should be interpreted with caution.
This compound (AZD4831) in Heart Failure
| Trial | Phase | Indication | Key Target Engagement Findings | Key Functional Outcome Findings | Adverse Events of Note | Source |
| SATELLITE | IIa | Heart Failure with Preserved or Mildly Reduced Ejection Fraction (HFpEF/HFmrEF) | Placebo-adjusted reduction in MPO activity of 75% (95% CI: 48, 88; p <0.001) from baseline.[8][9] | No significant improvements in coronary flow reserve or 6-minute walk distance (6MWD). A trend towards improvement in the Kansas City Cardiomyopathy Questionnaire (KCCQ) overall summary score was observed.[8] | Generally well-tolerated. Maculopapular rash, pruritus, and diarrhea were reported.[9] | [8][9] |
| ENDEAVOR | IIb/III | Heart Failure with Preserved or Mildly Reduced Ejection Fraction (HFpEF/HFmrEF) | Not explicitly reported in primary results, but target engagement was the basis for dose selection. | Did not meet primary endpoints of change in KCCQ Total Symptom Score or 6MWD at 16 weeks.[10] Showed a trend towards numerically fewer cardiovascular events and heart failure hospitalizations.[10] | Generally well-tolerated, with a self-limited maculopapular rash being the most notable adverse event.[11] | [10][11] |
Verdiperstat (AZD3241) in Neurodegenerative Disease
| Trial | Phase | Indication | Key Target Engagement Findings | Key Functional Outcome Findings | Adverse Events of Note | Source |
| HEALEY ALS Platform Trial | II/III | Amyotrophic Lateral Sclerosis (ALS) | Peripheral target engagement demonstrated in prior Phase 2 studies.[12] | Did not statistically differentiate from placebo on the primary efficacy outcome of disease progression (measured by ALSFRS-R and survival).[5] | Generally safe and well-tolerated. Nausea, insomnia, and elevated thyrotropin levels were more common in the verdiperstat group.[5] | [5] |
PF-06282999 in Preclinical Atherosclerosis
| Study Type | Model | Key Target Engagement Findings | Key Functional Outcome Findings | Source |
| Preclinical | Ldlr-/- mice fed a Western diet | Reduced plasma MPO activity by 85% and total MPO levels by 44% at a 15 mg/kg dose.[6] | Did not significantly affect atherosclerotic lesion area but did reduce the necrotic core size in advanced aortic root lesions, suggesting a potential role in promoting plaque stability.[6] | [6] |
Experimental Protocols
Myeloperoxidase (MPO) Activity Assay (Taurine-TMB Method)
This protocol is a representative method for measuring MPO chlorination activity in biological samples, similar to what has been used in clinical trials to assess target engagement.
Principle: MPO catalyzes the formation of hypochlorous acid (HOCl) from H₂O₂ and Cl⁻. The highly reactive HOCl is trapped by taurine to form the more stable taurine chloramine. In the presence of iodide, taurine chloramine oxidizes 3,3',5,5'-tetramethylbenzidine (TMB) to produce a colored product that can be measured spectrophotometrically. The rate of color development is proportional to the MPO activity.
Materials:
-
96-well microplate
-
Plate reader capable of measuring absorbance at 650 nm
-
Assay Buffer (e.g., Sodium Phosphate buffer, pH 7.4)
-
Taurine solution
-
Hydrogen peroxide (H₂O₂) solution
-
Potassium iodide (KI) solution
-
TMB substrate solution
-
Stop solution (e.g., sulfuric acid)
-
Sample (e.g., plasma, cell lysate)
-
MPO standard (for standard curve)
Procedure:
-
Sample Preparation: Prepare samples (e.g., plasma) and MPO standards of known concentrations in Assay Buffer.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the sample or standard.
-
Add taurine solution to each well.
-
Initiate the reaction by adding H₂O₂ solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection: Add a solution containing KI and TMB to each well.
-
Allow the color to develop for a set period.
-
Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance of each well at 650 nm using a microplate reader.
-
Calculation: Determine the MPO activity in the samples by comparing their absorbance to the standard curve generated from the MPO standards.
Visualizations
MPO Signaling Pathway in Inflammation and Fibrosis
References
- 1. Oxidative stress induces myeloperoxidase expression in endocardial endothelial cells from patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myeloperoxidase Inhibitors as Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rationale and design of ENDEAVOR: a sequential phase 2b–3 randomized clinical trial to evaluate the effect of myeloperoxidase inhibition on symptoms and exercise capacity in heart failure with preserved or mildly reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo inhibition of myeloperoxidase with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myeloperoxidase Inhibition With this compound in Heart Failure With Preserved and Mildly Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 11. medpagetoday.com [medpagetoday.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
Mitiperstat: A Comparative Benchmarking Guide Against Standard-of-Care Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mitiperstat (formerly AZD4831), a novel myeloperoxidase (MPO) inhibitor, against current standard-of-care anti-inflammatory treatments for heart failure with preserved or mildly reduced ejection fraction (HFpEF/HFmrEF), chronic obstructive pulmonary disease (COPD), and metabolic dysfunction-associated steatohepatitis (MASH). The information is based on publicly available preclinical and clinical trial data.
This compound: Mechanism of Action
This compound is a potent, oral, irreversible inhibitor of myeloperoxidase (MPO), an enzyme primarily released by neutrophils during inflammation. MPO catalyzes the formation of reactive oxygen species, contributing to oxidative stress, tissue damage, and endothelial dysfunction in various inflammatory conditions. By inhibiting MPO, this compound aims to reduce inflammation and its downstream pathological consequences.
Caption: Figure 1: this compound inhibits MPO, reducing oxidative stress.
Benchmarking in Heart Failure with Preserved Ejection Fraction (HFpEF)
This compound has been evaluated in placebo-controlled trials for HFpEF. Standard-of-care for HFpEF includes guideline-directed medical therapies such as SGLT2 inhibitors and mineralocorticoid receptor antagonists (MRAs), which have demonstrated some anti-inflammatory effects. A direct head-to-head comparison is unavailable; therefore, an indirect comparison is presented based on available data.
Table 1: Comparison of this compound and Standard-of-Care in HFpEF
| Parameter | This compound (ENDEAVOR & SATELLITE Trials) | SGLT2 Inhibitors (Various Trials) | Mineralocorticoid Receptor Antagonists (Various Trials) |
| Mechanism | Myeloperoxidase (MPO) inhibitor | Sodium-glucose cotransporter-2 inhibitor | Aldosterone receptor antagonist |
| Effect on MPO | Significant reduction in plasma MPO activity.[1] | Not reported | Not reported |
| Effect on hs-CRP | No significant change.[2] | Reduction observed in some studies.[3] | No significant reduction in a post-hoc analysis of the TOPCAT trial.[4] |
| Effect on IL-6 | No significant change.[2] | Reduction observed in some studies.[3][5] | Not consistently reported |
| KCCQ-TSS Change | No significant improvement vs. placebo.[6] | Statistically significant improvement.[1][7][8] | Mixed results; some studies show improvement. |
| 6MWD Change | No significant improvement vs. placebo.[6] | Statistically significant improvement in some meta-analyses.[1][9] | No consistent significant improvement. |
| HF Hospitalization | Numerically fewer events vs. placebo (not statistically significant).[6] | Significant reduction in risk.[2][10] | Significant reduction in risk.[11][12] |
Disclaimer: The data presented is from separate clinical trials and does not represent a direct head-to-head comparison. Differences in study design, patient populations, and methodologies should be considered when interpreting these results.
Benchmarking in Chronic Obstructive Pulmonary Disease (COPD)
This compound has been investigated in COPD. The standard-of-care for managing inflammation in COPD includes inhaled corticosteroids (ICS) and phosphodiesterase-4 (PDE4) inhibitors like roflumilast.
Table 2: Comparison of this compound and Standard-of-Care in COPD
| Parameter | This compound (CRESCENDO Trial - Design) | Inhaled Corticosteroids (Various Trials) | Roflumilast (Various Trials) |
| Mechanism | Myeloperoxidase (MPO) inhibitor | Glucocorticoid receptor agonist | Phosphodiesterase-4 (PDE4) inhibitor |
| Effect on Neutrophils | Expected to modulate neutrophil-driven inflammation | Reduction in BAL fluid.[6][13] | Reduction in sputum.[14] |
| Effect on Eosinophils | Not a primary target | Reduction in sputum and bronchial biopsies.[15] | Reduction in sputum and bronchial biopsies.[15] |
| Effect on hs-CRP | Not yet reported | Not consistently reported to be reduced | Reduction observed.[16] |
| Exacerbation Rate | Primary endpoint of the CRESCENDO trial | Significant reduction.[17][18][19][20] | Significant reduction.[21][22][23][24][25][26][27] |
| FEV₁ Improvement | Secondary endpoint | Small improvement.[28] | Modest improvement.[21][26] |
| Quality of Life | Secondary endpoint | Mixed results.[17] | Positive effect on patient-reported outcomes.[21] |
Disclaimer: Data for this compound in COPD from the CRESCENDO trial is not fully available. This table provides an anticipated comparison based on its mechanism and trial design against established treatments. The data for ICS and roflumilast are from various studies and not from direct comparative trials with this compound.
Benchmarking in Metabolic Dysfunction-Associated Steatohepatitis (MASH)
This compound was evaluated in a Phase 2a trial for non-cirrhotic MASH. While there is no universally established anti-inflammatory standard-of-care for MASH, GLP-1 receptor agonists are an emerging therapeutic class with demonstrated anti-inflammatory effects.
Table 3: Comparison of this compound and GLP-1 Receptor Agonists in MASH
| Parameter | This compound (Phase 2a Trial) | GLP-1 Receptor Agonists (Various Trials) |
| Mechanism | Myeloperoxidase (MPO) inhibitor | Glucagon-like peptide-1 receptor agonist |
| Effect on ALT | No significant change vs. placebo | Significant reduction |
| Effect on Pro-C3 | No significant change vs. placebo | Reduction observed |
| Effect on hs-CRP | Not reported in the MASH trial | Significant reduction.[29] |
| Histological Improvement | Not demonstrated in the Phase 2a trial | Improvement in MASH resolution without worsening of fibrosis |
Disclaimer: This is an indirect comparison. The clinical development of anti-inflammatory agents for MASH is ongoing, and the therapeutic landscape is evolving.
Experimental Protocols
Myeloperoxidase (MPO) Activity Assay
This protocol is a representative colorimetric method for quantifying MPO activity in biological samples.
Principle: Myeloperoxidase catalyzes the reaction of a peroxidase substrate (e.g., o-dianisidine dihydrochloride) in the presence of hydrogen peroxide, resulting in a colored product. The rate of color formation is proportional to the MPO activity and can be measured spectrophotometrically.
Materials:
-
Potassium phosphate buffer
-
Hexadecyltrimethylammonium bromide (HTAB)
-
o-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize tissue samples in potassium phosphate buffer containing HTAB to extract MPO. Centrifuge the homogenate and collect the supernatant.[24]
-
Reagent Preparation: Prepare a reagent solution containing potassium phosphate buffer, o-dianisidine dihydrochloride, and H₂O₂.
-
Assay:
-
Add the sample supernatant to the wells of a 96-well plate.
-
Add the reagent solution to initiate the reaction.
-
Measure the change in absorbance at 460 nm over a defined period (e.g., 60 seconds) in kinetic mode.[24]
-
-
Calculation: Calculate the MPO activity based on the rate of change in absorbance, using the Beer-Lambert law. Express the activity in units per gram of tissue.[24]
References
- 1. Frontiers | Investigating the effect of SGLT2 inhibitors on cardiovascular related health status in HFmrEF and HFpEF: systematic review and meta analysis [frontiersin.org]
- 2. SGLT2 Inhibition in Heart Failure with Preserved Ejection Fraction — The New Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of SGLT2i on cardiac metabolism in patients with HFpEF: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. SGLT2 Inhibitors, Functional Capacity, and Quality of Life in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SGLT-2 inhibitors on prognosis and health-related quality of life in patients with heart failure and preserved ejection fraction: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SGLT2 Inhibition in Heart Failure with Preserved Ejection Fraction — The New Frontier [imrpress.com]
- 10. Evolving role for mineralocorticoid receptor antagonists in heart failure with preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Mineralocorticoid receptor antagonists in heart failure: a systematic review and meta-analysis [frontiersin.org]
- 12. Effects of inhaled corticosteroids on airway inflammation in chronic obstructive pulmonary disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Roflumilast, a phosphodiesterase-4 inhibitor, induces phagocytic activity in Greek COPD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of roflumilast in chronic obstructive pulmonary disease (ROBERT): a 16-week, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. Efficacy and safety of inhaled corticosteroids in patients with COPD: a systematic review and meta-analysis of health outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. Inhaled corticosteroids in COPD: Benefits and risks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. Roflumilast: clinical benefit in patients suffering from COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Roflumilast: a review of its use in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 22. publications.ersnet.org [publications.ersnet.org]
- 23. publications.ersnet.org [publications.ersnet.org]
- 24. Effects of Roflumilast on Patients with Chronic Obstructive Pulmonary Disease Treated with Inhaled Corticosteroid/Long-Acting β 2 Agonist: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effects of Roflumilast on Patients with Chronic Obstructive Pulmonary Disease Treated with Inhaled Corticosteroid/Long-Acting β2 Agonist: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dovepress.com [dovepress.com]
- 27. Clinical effects of inhaled corticosteroids in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Impact of semaglutide on high-sensitivity C-reactive protein: exploratory patient-level analyses of SUSTAIN and PIONEER randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Impact of regular inhaled corticosteroid use on chronic obstructive pulmonary disease outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of Mitiperstat
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal and handling of Mitiperstat, an investigational drug. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as a hazardous substance, and as such, requires stringent disposal protocols in accordance with local, state, and federal regulations.
Hazard Identification and Safety Precautions
This compound is harmful if swallowed and can cause severe skin burns and eye damage. When handling this compound, appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used when there is a risk of inhaling dust or aerosols.
Step-by-Step Disposal Procedures for this compound
Disposal of this compound and its containers must be managed as hazardous waste. The following steps outline the required disposal process.
Step 1: Segregation and Labeling
-
All this compound waste, including unused product, contaminated lab supplies (e.g., gloves, wipes), and empty containers, must be segregated from non-hazardous waste.
-
Use a designated, leak-proof hazardous waste container. These containers are often color-coded; hazardous pharmaceutical waste is typically collected in black containers.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
Step 2: Waste Accumulation
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area must be under the control of the laboratory personnel and away from incompatible materials.
-
Follow all institutional and local regulations regarding the maximum volume of hazardous waste that can be accumulated and the time limits for storage.
Step 3: Arrange for Professional Disposal
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The waste will be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF).
Step 4: Incineration
-
The required method of disposal for hazardous pharmaceutical waste is typically high-temperature incineration. This process ensures the complete destruction of the active pharmaceutical ingredient.
Step 5: Documentation
-
Maintain a record of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
Quantitative Data for this compound
The following table summarizes key quantitative data related to the pharmacological activity and pharmacokinetics of this compound.
| Parameter | Value | Description |
| IC₅₀ (MPO) | 1.5 nM | The half maximal inhibitory concentration against myeloperoxidase. |
| IC₅₀ (TPO) | 0.69 µM | The half maximal inhibitory concentration against thyroid peroxidase. |
| IC₅₀ (CYP3A4) | 6 µM | The half maximal inhibitory concentration against Cytochrome P450 3A4. |
| Time to Maximum Plasma Concentration | 1–2 hours | The time to reach the highest concentration in the blood plasma after oral administration. |
| Elimination Half-life | 50.2–57.8 hours | The time required for the concentration of the drug in the body to be reduced by half. |
Experimental Protocols
1. In Vivo Inhibition of Myeloperoxidase Activity in a Mouse Model
-
Objective: To assess the in vivo efficacy of this compound in inhibiting myeloperoxidase (MPO) activity.
-
Animal Model: Zymosan-induced neutrophilic peritonitis model in mice.
-
Methodology:
-
Mice are administered a single oral dose of this compound at dosages ranging from 0.01 to 10 µmol/kg.
-
Following drug administration, peritonitis is induced by intraperitoneal injection of zymosan.
-
After a specified time, peritoneal lavage fluid is collected from the mice.
-
The MPO activity in the collected peritoneal lavage fluid is measured to determine the extent of inhibition by this compound.
-
-
Result: this compound was shown to inhibit the peroxidase activity in the mouse peritoneal lavage fluid.
2. Phase IIa Clinical Trial for Efficacy and Safety in COPD
-
Objective: To evaluate the efficacy and safety of this compound in adult patients with moderate to severe chronic obstructive pulmonary disease (COPD).
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-arm study.
-
Methodology:
-
Approximately 406 participants are randomized into two treatment groups.
-
One group receives a 5 mg oral tablet of this compound once daily.
-
The second group receives a placebo tablet matched to this compound once daily.
-
The efficacy and safety of the treatment are evaluated over the course of the study.
-
This compound Mechanism of Action
This compound is an irreversible inhibitor of myeloperoxidase (MPO), an enzyme primarily found in neutrophils. MPO plays a role in the inflammatory response by producing hypochlorous acid (a reactive oxygen species). By inhibiting MPO, this compound reduces oxidative stress and inflammation.
Caption: this compound's inhibition of myeloperoxidase (MPO).
Personal protective equipment for handling Mitiperstat
Essential Safety and Handling Guide for Mitiperstat
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (also known as AZD4831), a potent myeloperoxidase (MPO) inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE) and handling protocols are mandatory to mitigate these risks.
Hazard Identification and Classification
A summary of the key hazards associated with this compound is provided in the table below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1A, 1B, 1C | H314: Causes severe skin burns and eye damage |
Data sourced from the this compound Safety Data Sheet.[1]
Personal Protective Equipment (PPE) Protocol
A risk assessment should always be conducted prior to handling this compound to ensure the appropriate level of protection.[2] The following PPE is mandatory when working with this compound.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and burns.[1][2] |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | To protect against splashes and eye damage.[1][2] |
| Body Protection | Impervious laboratory coat or gown | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be required if dust or aerosols are generated.[1] | To prevent inhalation of the compound.[1] |
Step-by-Step Handling and Disposal Workflow
The following workflow outlines the essential steps for safely handling and disposing of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
